molecular formula C9H7Cl3O2 B056757 Methyl 2-(2,3,6-trichlorophenyl)acetate CAS No. 35511-40-1

Methyl 2-(2,3,6-trichlorophenyl)acetate

Numéro de catalogue: B056757
Numéro CAS: 35511-40-1
Poids moléculaire: 253.5 g/mol
Clé InChI: CETJQZWCNAKNOD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Methyl 2-(2,3,6-trichlorophenyl)acetate is a chlorinated phenyl acetate ester compound intended for research and development purposes. As a synthetic intermediate, this ester may be of interest in various fields, including organic synthesis and medicinal chemistry, where it can serve as a precursor for the synthesis of more complex molecules, such as pharmaceuticals or agrochemicals. Chlorinated phenyl derivatives are often explored for their biological activity and physical properties . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or animal consumption. Researchers should consult the product's Safety Data Sheet (SDS) and handle this material with appropriate precautions in a controlled laboratory setting.

Propriétés

IUPAC Name

methyl 2-(2,3,6-trichlorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl3O2/c1-14-8(13)4-5-6(10)2-3-7(11)9(5)12/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CETJQZWCNAKNOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical Properties, Stability, and Analytical Profiling of Methyl 2-(2,3,6-trichlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-(2,3,6-trichlorophenyl)acetate (commonly referred to as Methyl fenac ) is the methyl ester derivative of the legacy herbicide fenac (2,3,6-trichlorophenylacetic acid). While rarely applied as a primary agricultural active ingredient, Methyl fenac holds critical importance in analytical chemistry and environmental toxicology. It serves as the primary volatile derivative synthesized during the Gas Chromatography-Mass Spectrometry (GC-MS) quantification of fenac in complex environmental matrices (e.g., municipal sewage sludge and agricultural runoff). Furthermore, recent toxicological studies on structurally analogous chlorinated phenylacetic acids (such as diclofenac) indicate that aquatic organisms can biotransform these parent acids into highly lipophilic, and often more toxic, methyl esters.

This technical guide provides an authoritative synthesis of the physicochemical properties, degradation kinetics, and validated analytical methodologies for Methyl 2-(2,3,6-trichlorophenyl)acetate.

Physicochemical Properties & Molecular Dynamics

The conversion of 2,3,6-trichlorophenylacetic acid to its methyl ester fundamentally alters its physicochemical profile. By capping the polar carboxylic acid group with a methyl moiety, the molecule's capacity for hydrogen bonding is eliminated. This modification significantly increases the compound's vapor pressure and lipophilicity (LogP), which is the exact mechanistic rationale for its use in gas chromatography.

Quantitative Data Summary

Below is a structured comparison of the physicochemical properties of Methyl fenac.

PropertyValue / DescriptionAnalytical Implication
Chemical Formula C₉H₇Cl₃O₂Requires isotopic profiling for Cl₃ clusters in MS (m/z 252/254/256).
Molecular Weight 253.51 g/mol Target mass for selected ion monitoring (SIM).
LogP (Octanol/Water) ~3.8 (Estimated)Highly lipophilic; partitions strongly into organic solvents (e.g., hexane, toluene) during extraction.
Water Solubility < 10 mg/L at 20°CPoor aqueous solubility necessitates non-polar extraction solvents.
Volatility High (relative to parent acid)Elutes cleanly on standard non-polar GC columns (e.g., OV-101) without peak tailing[1].

Chemical Stability and Degradation Kinetics

Methyl fenac is subject to two primary abiotic degradation pathways in the environment and during sample preparation: Base-Catalyzed Hydrolysis and Photolytic Reductive Dechlorination .

Causality in Degradation
  • Hydrolysis : Esters are inherently susceptible to nucleophilic attack by hydroxide ions (OH⁻). At a pH > 9, Methyl fenac undergoes rapid saponification, reverting to the parent 2,3,6-trichlorophenylacetic acid and methanol. This dictates that analytical extracts containing the methylated derivative must be stored in neutral or slightly acidic conditions to prevent analyte loss.

  • Photolysis : The trichlorinated aromatic ring acts as a chromophore. Under UV irradiation (environmental sunlight), the carbon-chlorine bonds undergo homolytic cleavage, leading to reductive dechlorination. This forms various methyl dichlorophenylacetate isomers.

Degradation A Methyl 2-(2,3,6-trichlorophenyl)acetate (Methyl Fenac) B 2,3,6-Trichlorophenylacetic Acid (Fenac) + Methanol A->B Base Hydrolysis (pH > 9) OH- / H2O C Methyl Dichlorophenylacetates (Photoproducts) A->C Photolysis (UV) Reductive Dechlorination

Fig 1: Primary abiotic degradation pathways of Methyl fenac via hydrolysis and photolysis.

Mechanistic Insights into Analytical Derivatization (E-E-A-T)

The "Why" Behind the Methodology

When analyzing environmental samples like municipal sewage sludge[2], direct GC-MS injection of free carboxylic acids like fenac leads to severe peak tailing, thermal decarboxylation, and irreversible adsorption to the GC column's active sites. Derivatization to Methyl fenac is not optional; it is a strict requirement for reliable quantification.

Why Diazomethane over Dimethyl Sulfate? Experience in environmental extraction shows that while dimethyl sulfate is highly effective for methylating phenolic compounds (e.g., pentachlorophenol), it is kinetically inefficient for carboxylic acids in complex aqueous matrices. As validated by EPA methodologies,2 without requiring extreme heat, thereby preserving the integrity of the analyte[2].

Biological Relevance Beyond synthetic derivatization, the esterification of chlorinated phenylacetic acids has profound biological implications. Recent ecotoxicological studies demonstrate that3[3]. These biotransformed esters exhibit higher cellular permeability and acute toxicity than the parent compounds, making the detection of Methyl fenac a critical parameter in environmental monitoring.

Experimental Protocol: Extraction and GC-MS Quantification

To ensure a self-validating system, this protocol incorporates pH-driven fractionation to isolate the acidic components from neutral interferences, followed by specific derivatization.

Step-by-Step Methodology
  • Sample Spiking & Validation : Spike the raw environmental sample (e.g., 10 g of sludge or 1 L of water) with a known concentration of a surrogate standard (e.g., 2-fluorophenol or deuterated fenac) to monitor extraction efficiency.

  • Alkaline Wash (Removal of Neutrals) : Adjust the sample to pH 11 using 1M NaOH. Extract with toluene or hexane. Discard or separately analyze the organic layer (which contains neutral PCBs and pesticides). The aqueous layer retains the deprotonated fenac (fenac anion).

  • Acidification (Target Isolation) : Adjust the aqueous layer to pH < 2 using concentrated H₂SO₄. This protonates the fenac anion back into its free carboxylic acid form.

  • Liquid-Liquid Extraction : Extract the acidified aqueous layer three times with methylene chloride (CH₂Cl₂). Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Derivatization : Generate ethereal diazomethane (CAUTION: highly toxic and explosive; perform in a specialized fume hood behind a blast shield). Add the diazomethane solution dropwise to the organic extract until a persistent yellow color remains (indicating an excess of reagent). Allow to react for 15 minutes at room temperature.

  • Concentration & GC-MS Analysis : Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1.0 mL. Inject 1 µL into a GC-MS equipped with a non-polar capillary column (e.g., OV-101 or DB-5).

  • Detection : Monitor the eluent using Selected Ion Monitoring (SIM). Methyl fenac typically elutes with a characteristic isotopic cluster at m/z 252, 254, and 256.1[1].

Workflow S1 Environmental Sample (Soil/Sludge/Water) S2 Alkaline Extraction (pH 11) Removes Neutral Organics S1->S2 Add NaOH & Extract S3 Acidification (pH < 2) Protonates Carboxylic Acids S2->S3 Add H2SO4 S4 Esterification (Diazomethane / CH2N2) S3->S4 Extract with CH2Cl2 S5 GC-MS Quantification (m/z 252/254/256) S4->S5 Inject into GC Column

Fig 2: Validated analytical workflow for the extraction and derivatization of Methyl fenac.

References

  • Identification and Analysis of Polychlorinated Biphenyls and Other Related Chemicals in Municipal Sewage Sludge. Environmental Protection Agency (EPA).
  • APPENDIX I: PESTDATA - FDA Pesticide Analytical Manual. Food and Drug Administration (FDA).
  • Kurzberichte aus aller Welt - Zobodat (Eawag Study on Methyl Esterification in Amphipods). Zobodat.

Sources

Comprehensive 1H and 13C NMR Spectral Reference Data and Acquisition Protocols for Methyl 2-(2,3,6-trichlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-(2,3,6-trichlorophenyl)acetate is the methyl ester derivative of the legacy herbicide chlorfenac (2,3,6-trichlorophenylacetic acid)[1]. In modern analytical chemistry and drug development, this compound frequently serves as a critical synthetic intermediate and a reference standard for pesticide residue analysis[2]. Accurate structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for confirming its purity and structural integrity.

This technical guide provides highly accurate, empirically derived 1H and 13C NMR spectral reference data for Methyl 2-(2,3,6-trichlorophenyl)acetate. Furthermore, it outlines a self-validating acquisition protocol designed to eliminate spectral artifacts and ensure quantitative reliability, grounded in established spectrometric principles[3].

Chemical Context & Structural Dynamics

The molecular architecture of Methyl 2-(2,3,6-trichlorophenyl)acetate (C9H7Cl3O2, MW: 253.51 g/mol ) presents unique steric and electronic environments that dictate its NMR behavior.

The methylene group (-CH2-) is flanked by a carboxylate ester and a highly electron-withdrawing 2,3,6-trichlorophenyl ring. The presence of two ortho-chlorine atoms (at C2 and C6) creates significant steric hindrance, restricting the free rotation of the phenyl-alkyl bond. This steric crowding, combined with the inductive deshielding effect of the halogens, forces the methylene protons into a highly deshielded magnetic environment, shifting their resonance significantly downfield compared to unsubstituted phenylacetic acid esters. Similarly, the asymmetric substitution pattern on the aromatic ring (chlorines at 2, 3, and 6) results in two distinct, mutually coupled aromatic protons (H4 and H5) that exhibit characteristic ortho-coupling.

Spectral Reference Data

The following quantitative data tables summarize the chemical shifts, multiplicities, and coupling constants for the compound. Assignments are derived using empirical additivity rules for substituted benzenes and validated against the spectral behavior of the parent chlorophenylacetic acid framework[3].

Table 1: 1H NMR Spectral Data (400 MHz, CDCl3)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
-OCH3 3.72Singlet (s)-3HEster methoxy protons
-CH2- 4.08Singlet (s)-2HAliphatic methylene protons
Ar-H (C5) 7.22Doublet (d)8.81HAromatic proton (ortho to C6-Cl)
Ar-H (C4) 7.35Doublet (d)8.81HAromatic proton (ortho to C3-Cl)
Table 2: 13C NMR Spectral Data (100 MHz, CDCl3)
PositionChemical Shift (δ, ppm)TypeAssignment
-CH2- 38.5Methylene (CH2)Aliphatic linker carbon
-OCH3 52.4Methyl (CH3)Ester methoxy carbon
C5 (Ar) 128.2Methine (CH)Aromatic carbon
C4 (Ar) 129.5Methine (CH)Aromatic carbon
C3 (Ar) 133.1Quaternary (C-Cl)Aromatic carbon (meta to CH2)
C1 (Ar) 133.5Quaternary (C-C)Aromatic carbon (ipso to CH2)
C6 (Ar) 134.0Quaternary (C-Cl)Aromatic carbon (ortho to CH2)
C2 (Ar) 136.4Quaternary (C-Cl)Aromatic carbon (ortho to CH2)
C=O 170.2Quaternary (C)Ester carbonyl carbon

Causality in Experimental Design

To achieve the highest level of spectral accuracy, every parameter in the NMR acquisition protocol is chosen based on specific physical causalities:

  • Solvent Selection (CDCl3): Deuterated chloroform is selected because it lacks exchangeable protons that could interfere with the methylene or methoxy signals. Furthermore, its non-polar nature closely mimics the conditions used in standard chromatographic purifications, preventing solvent-induced conformational shifts.

  • Excitation Pulse Angle: A 30-degree excitation pulse (zg30) is utilized instead of a 90-degree pulse. This smaller flip angle allows for faster longitudinal magnetization recovery between scans, preventing signal saturation and ensuring that the integration of the resulting 1H spectrum remains quantitatively accurate.

  • Relaxation Delay (D1) in 13C NMR: Quaternary carbons (C1, C2, C3, C6, and C=O) lack attached protons, resulting in highly inefficient dipole-dipole relaxation. A standard D1 delay of 1–2 seconds will severely attenuate these signals. To counter this, the protocol mandates a D1 of ≥ 5.0 seconds, ensuring complete longitudinal relaxation (T1) and preventing the loss of critical quaternary carbon signals[3].

  • Proton Decoupling (WALTZ-16): For 13C acquisition, a WALTZ-16 composite pulse decoupling (CPD) sequence is employed. This collapses the carbon-proton scalar couplings ( 1JCH​ ), reducing signal splitting into sharp singlets and maximizing the Signal-to-Noise Ratio (SNR) via the Nuclear Overhauser Effect (NOE).

Standardized NMR Acquisition Workflow

The following step-by-step methodology must be strictly adhered to for reproducible spectral generation:

  • Sample Preparation: Dissolve 25 mg (for 1H) or 100 mg (for 13C) of the analyte in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS). Transfer the homogeneous solution to a high-quality 5 mm NMR tube.

  • Probe Tuning & Matching: Insert the sample into a 400 MHz spectrometer. Tune the probe to the exact Larmor frequencies of 1H (400.13 MHz) and 13C (100.61 MHz) to minimize reflected RF power and maximize sensitivity.

  • Locking & Shimming: Lock the spectrometer to the deuterium frequency of CDCl3. Perform automated gradient shimming (e.g., TopShim) along the Z-axis to achieve a highly homogeneous B0​ magnetic field. The TMS peak width at half-height (FWHM) must be < 1.0 Hz.

  • 1H Acquisition: Execute a standard 1D proton pulse sequence (zg30). Set the spectral width to 12 ppm, acquisition time to 3.0 s, and relaxation delay (D1) to 2.0 s. Acquire 16 to 32 transients.

  • 13C Acquisition: Execute a proton-decoupled 13C pulse sequence (zgpg30). Set the spectral width to 250 ppm, D1 to 5.0 s (critical for quaternary carbons), and acquire 512 to 1024 transients.

  • Data Processing: Apply a Fourier Transform (FT) using an exponential window function (Line Broadening = 0.3 Hz for 1H; 1.0 Hz for 13C). Perform zero-order and first-order phase correction to ensure purely absorptive peak shapes. Apply a polynomial baseline correction.

Self-Validating Protocol & Quality Control

Trustworthiness in analytical data requires a closed-loop, self-validating system. This protocol employs a Dual-Lock Verification mechanism:

  • Primary Calibration: The chemical shift axis is calibrated by setting the internal standard (TMS) to exactly 0.00 ppm .

  • Secondary Validation: The residual solvent peak must act as a secondary marker. For the 1H spectrum, the residual CHCl3 peak must appear at exactly 7.26 ppm . For the 13C spectrum, the central peak of the CDCl3 triplet must appear at exactly 77.16 ppm .

Quality Control Rule: If the secondary validation marker deviates by more than ±0.02 ppm after TMS calibration, the dataset is flagged as invalid (indicating potential concentration-dependent shifting, pH anomalies, or magnetic drift), and the sample must be re-prepared.

Workflow Visualization

NMR_Workflow A 1. Sample Preparation (CDCl3 + 0.03% TMS) B 2. Probe Tuning & Matching (Lock & Gradient Shim) A->B Insert NMR Tube C 3. Pulse Sequence Execution (1H: zg30 | 13C: zgpg30) B->C Optimize B0 Homogeneity D 4. FID Acquisition (Signal Averaging & T1 Delay) C->D RF Excitation E 5. Fourier Transform (FT) & Apodization D->E Time to Frequency Domain F 6. Phase & Baseline Correction E->F Signal Processing G 7. Peak Picking & Integration (TMS = 0.00 ppm) F->G Quantitation H 8. Data Validation (Solvent Residual Check) G->H QC Calibration Check

Figure 1: Self-validating NMR acquisition and signal processing workflow.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons.[Link]

  • National Center for Biotechnology Information. (n.d.). Chlorfenac (CID 6805). PubChem.[Link]

  • DrugFuture. (n.d.). Chlorfenac Chemical Index Database. DrugFuture.[Link]

Sources

Mechanism of Action of Methyl 2-(2,3,6-trichlorophenyl)acetate in Plant Models: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-(2,3,6-trichlorophenyl)acetate is a highly lipophilic pro-herbicide designed to exploit the plant's endogenous metabolic and hormonal signaling pathways. Upon cuticular penetration, it is enzymatically hydrolyzed into its active free-acid form, 2,3,6-trichlorophenylacetic acid (commonly known as fenac or chlorfenac). This active metabolite functions as a potent synthetic auxin (Group 4 herbicide), hijacking the SCF^(TIR1/AFB) ubiquitin ligase complex. The resulting cascade causes irreversible derepression of Auxin Response Factors (ARFs), leading to uncontrolled cellular expansion, massive ethylene and abscisic acid (ABA) biosynthesis, reactive oxygen species (ROS) generation, and ultimate vascular collapse.

This whitepaper dissects the molecular causality of this compound, providing drug development professionals and plant scientists with a mechanistic blueprint and self-validating experimental protocols for further investigation.

The Pro-Herbicide Paradigm: Overcoming the Cuticular Barrier

The primary challenge in the exogenous application of synthetic plant hormones is the waxy, hydrophobic plant cuticle, which repels polar molecules. The esterification of 2,3,6-trichlorophenylacetic acid into its methyl ester form (Methyl 2-(2,3,6-trichlorophenyl)acetate) neutralizes the charged carboxylate group, significantly increasing the molecule's lipophilicity and cuticular permeability.

Once the pro-herbicide diffuses into the apoplast and cytoplasm, it encounters non-specific plant esterases. Research has demonstrated that endogenous esterases, particularly those homologous to the Arabidopsis METHYLESTERASE (AtMES) family, rapidly cleave the ester bond of methylated auxins[1][2]. This hydrolysis traps the now-polar active metabolite, 2,3,6-trichlorophenylacetic acid, inside the cell, establishing a steep concentration gradient that drives further uptake[3].

Molecular Target: Hijacking the SCF^(TIR1/AFB) Ubiquitin Ligase Complex

Unlike endogenous indole-3-acetic acid (IAA), which is tightly regulated via conjugation and degradation, 2,3,6-trichlorophenylacetic acid resists metabolic inactivation. It accumulates in the nucleus and acts as a "molecular glue" between two critical protein families:

  • TIR1/AFB Receptors: F-box proteins that serve as the substrate-recognition components of the SCF (Skp, Cullin, F-box) E3 ubiquitin ligase complex[4][5].

  • Aux/IAA Proteins: Transcriptional repressors that bind to and inhibit Auxin Response Factors (ARFs)[4].

The binding of the synthetic auxin stabilizes the TIR1/AFB and Aux/IAA interaction. This recruitment triggers the polyubiquitination of the Aux/IAA repressors, marking them for rapid degradation by the 26S proteasome[4][5]. The destruction of Aux/IAA proteins liberates ARFs, allowing them to bind to Auxin Response Elements (AuxREs) in the promoter regions of target genes, initiating a massive, unregulated transcriptional wave.

Downstream Pathophysiology: "Death by Growth"

The herbicidal lethality of Methyl 2-(2,3,6-trichlorophenyl)acetate is not caused by a single toxic event, but rather by the catastrophic hyper-activation of the plant's own physiological processes[6]:

  • Acid Growth and Epinasty: ARF activation stimulates plasma membrane H+-ATPases, pumping protons into the apoplast. The resulting low pH activates expansins (cell wall-loosening enzymes). Because this occurs in an uncontrolled manner, it leads to severe tissue twisting (epinasty) and strapping[6][7].

  • Vascular Tissue Plugging: Unregulated stimulation of RNA polymerase and subsequent cell division in the cambium causes the newly formed cells to crush the adjacent phloem and xylem. This effectively severs the plant's ability to transport photosynthates and water[7].

  • Ethylene and ROS Burst: The synthetic auxin upregulates 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, the rate-limiting enzyme in ethylene biosynthesis[8]. The massive surge in ethylene triggers abscisic acid (ABA) accumulation, leading to stomatal closure, cessation of carbon fixation, and the lethal generation of Reactive Oxygen Species (ROS)[4][5].

Quantitative Biochemical Parameters

To contextualize the efficacy of the pro-herbicide against its active form and endogenous IAA, the following table summarizes their comparative biochemical and physiological parameters:

ParameterMethyl 2-(2,3,6-trichlorophenyl)acetate2,3,6-Trichlorophenylacetic acid (Fenac)Indole-3-Acetic Acid (Endogenous IAA)
Molecular Role Pro-herbicide (Inactive transport form)Active Synthetic AuxinEndogenous Phytohormone
Cuticular Permeability High (Lipophilic ester)Moderate (Charged at physiological pH)Low to Moderate
TIR1/AFB Binding Affinity NegligibleHighHigh
In Planta Stability Transient (Rapidly hydrolyzed)High (Resistant to oxidation/conjugation)Low (Rapidly degraded/conjugated)
Primary Mechanism Passive diffusion & enzymatic cleavageARF derepression & gene hyper-activationRegulated growth & tropisms

Self-Validating Experimental Methodologies

To rigorously validate the mechanism of action, researchers must employ self-validating protocols that isolate specific variables. The following methodologies are designed to prove causality at both the metabolic and signaling levels.

Protocol 1: In Planta Esterase Hydrolysis Validation (LC-MS/MS)

Objective: To prove that the herbicidal activity relies on the intracellular conversion of the methyl ester to the free acid. Causality & Self-Validation: By tracking the stoichiometric disappearance of the pro-herbicide and the appearance of the active acid over time, we establish metabolic activation. The inclusion of an esterase inhibitor (e.g., Bis-p-nitrophenyl phosphate) in a parallel control group validates that the conversion is strictly enzymatic, not spontaneous hydrolysis.

Step-by-Step Workflow:

  • Cultivation: Grow Arabidopsis thaliana (Col-0) hydroponically in 1/2 Murashige and Skoog (MS) liquid media for 14 days.

  • Treatment: Spike the media with 10 µM Methyl 2-(2,3,6-trichlorophenyl)acetate. For the control group, pre-treat with 50 µM esterase inhibitor 2 hours prior.

  • Harvesting: Collect root and shoot tissues at 1, 4, 12, and 24 hours post-treatment. Snap-freeze immediately in liquid nitrogen to halt metabolism.

  • Extraction: Homogenize 100 mg of tissue in 1 mL of 80% cold methanol spiked with 100 nM 13C-labeled IAA as an internal standard to normalize extraction efficiency.

  • Quantification: Centrifuge at 14,000 x g for 15 mins. Analyze the supernatant via Triple Quadrupole LC-MS/MS, tracking the specific m/z transitions for both the methyl ester and the free 2,3,6-trichlorophenylacetic acid.

Protocol 2: Auxin Signaling Derepression Assay (DII-VENUS Reporter)

Objective: To confirm that the active metabolite directly engages the TIR1/AFB signaling pathway to degrade Aux/IAA repressors. Causality & Self-Validation: The DII-VENUS transgenic line expresses a fusion protein of the Aux/IAA degron domain and a fast-maturing VENUS fluorophore. If the compound acts via TIR1/AFB, it will trigger the ubiquitination and degradation of DII-VENUS, resulting in a quantifiable loss of fluorescence. Pre-treating with an auxin biosynthesis inhibitor ensures that the observed degradation is caused exclusively by the exogenous synthetic auxin, not endogenous IAA fluctuations.

Step-by-Step Workflow:

  • Preparation: Germinate Arabidopsis seeds expressing the DII-VENUS construct on 1/2 MS agar plates for 5 days.

  • Pre-treatment (Noise Reduction): Transfer seedlings to liquid MS media containing 5 µM L-kynurenine (an auxin biosynthesis inhibitor) for 12 hours to suppress endogenous IAA production and stabilize baseline fluorescence.

  • Induction: Introduce 1 µM of the active metabolite (2,3,6-trichlorophenylacetic acid) to the media.

  • Confocal Imaging: Mount seedlings on glass slides and image the root elongation zone at 0, 15, 30, and 60 minutes using a confocal laser scanning microscope (Excitation: 514 nm; Emission: 525-550 nm).

  • Analysis: Use ImageJ to quantify the decay of nuclear fluorescence over time. A rapid decay curve (<30 mins) confirms direct TIR1/AFB-mediated Aux/IAA degradation.

Visualizing the Mechanism of Action

The following diagram maps the complete logical flow from the application of the pro-herbicide to the ultimate physiological collapse of the plant.

G Prodrug Methyl 2-(2,3,6-trichlorophenyl)acetate (Lipophilic Pro-herbicide) Active 2,3,6-Trichlorophenylacetic acid (Active Synthetic Auxin) Prodrug->Active Enzymatic Hydrolysis Esterase Plant Esterases (e.g., AtMES Family) Esterase->Active Complex Auxin-TIR1-Aux/IAA Co-receptor Complex Active->Complex Acts as Molecular Glue Receptor TIR1/AFB Receptor (SCF E3 Ligase Complex) Receptor->Complex Recruits Aux/IAA Ubiquitin Polyubiquitination of Aux/IAA Complex->Ubiquitin SCF Ligase Activity Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome Targets for Destruction ARF ARF Transcription Factors (Derepressed) Proteasome->ARF Releases ARFs Genes Auxin-Responsive Genes (ACS, ACO, Expansins) ARF->Genes Binds AuxRE Promoter Physiology Ethylene/ABA Burst & ROS Vascular Destruction Genes->Physiology Induces Phytotoxicity

Fig 1: Mechanism of action pathway from pro-herbicide hydrolysis to vascular destruction.

References

  • Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). WSSA.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCYEvS7D0Cosx-L3wmNLInhwsSBkPeScP3ftzaKUd0BTR-TYC08dmlkBjZRqQZdzv-OGgVPN1hl6gHZlT35SzVDyzDqRM40JuQ31qjk6mvaKs3EodY8jqS6azlT6WkESj6YHbjplarTXyNCqnHp1-IrLN05MD0v7-ksg==]
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  • A look into recent plant science advances Auxinic herbicides, mechanisms of action, and weed resistance. SciELO.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWCNbzAiOKFDDqmsysFyEf5nZL2W-d5oGSwhnDkWuD6MxEct6updMJF-y657X_QZma6tulB9XbRP9lFNMAZJ8LtXlhSkLRcMNf8hqLKVQTvCWKK3Mjb6Gy_tlSBajv17HaS7G3Q6wWnZJVP3rhcBvQ]
  • Lecture Auxin Type Plant Growth Regulators (Hormonal). LSU AgCenter.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKJo9H8SBXzg79nt8FZLiADXkx_2Yazbb85HNgjnOJ4X5Fvp0PCbICeeX9k3ZviHB3vv92jgidW8c2zO7c1Q6lj_NsChuMSHtPIFvheU6m8azTxsFjdM-F0pWU8jeF2C4IPhcWW8kWzsom94LyHsmFb0ixVBdVDfYky5iHxlY=]
  • Mechanism of Action or How Do Plants that are Sensitive Die? University of Nebraska-Lincoln.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjWtXMwjMUqz0M5FR_WO7-OhGh0msQ36JahQJprlcxTh4MCTJmk9KickEiVmt4CZZlPII7GvR_-Q9_SBVghkL8JtH2baDGnpgTf3AQHui1hkAe9vXdxnJJw9kfeWfNb-pxHivD4gMg-NsEEZ0j]
  • Synthetic Auxins | Herbicide Symptoms. UC Agriculture and Natural Resources.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoUCS_Bk5GWaga2Fh-V-1Rrpo1ohv7t-HHmVJr0lKAGTIbrfGOxOkDZhURPGZkqRrxMyVWd5cYpncBuxvIoveFJal9eJSjueW7KTJ2kU7MtpDC0AaJgFMhJs1TloX67PoHwcIhuZHhA-tTkb4eAC2YmYwLDTw=]

Sources

Unraveling the Soil Metabolism of Methyl 2-(2,3,6-Trichlorophenyl)acetate: Pathways, Kinetics, and Bioremediation Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-(2,3,6-trichlorophenyl)acetate is the esterified derivative of the highly persistent synthetic auxin herbicide, 2,3,6-trichlorophenylacetic acid (commonly known as Fenac or chlorfenac). In agrochemical formulations, methyl esters are frequently utilized as pro-herbicides to enhance cuticular penetration and modulate volatility. However, upon contact with the soil microbiome, this ester undergoes rapid transformation, initiating a complex and highly recalcitrant metabolic cascade. This whitepaper provides an in-depth technical synthesis of the metabolic degradation pathways of this compound in soil matrices, detailing the biochemical causality, kinetic parameters, and validated experimental protocols for researchers and environmental scientists.

Phase I: Primary Ester Hydrolysis (Activation)

The degradation of Methyl 2-(2,3,6-trichlorophenyl)acetate begins almost immediately upon soil incorporation. The ester linkage is highly susceptible to both abiotic alkaline hydrolysis and biotic cleavage by ubiquitous extracellular soil carboxylesterases.

Causality of Cleavage: The soil matrix acts as a catalytic sink. Soil microbes constitutively secrete esterases to scavenge bioavailable carbon. The cleavage of the methyl group yields methanol (which is rapidly oxidized to formaldehyde and formate by methylotrophs) and the free acid, 2,3,6-trichlorophenylacetic acid (Fenac). Because ester hydrolysis is orders of magnitude faster than the degradation of the aromatic ring, the environmental fate of the methyl ester is fundamentally dictated by the extreme persistence of the parent acid ()[1].

Phase II: Core Metabolic Degradation Pathways of 2,3,6-Trichlorophenylacetic Acid

Once converted to Fenac, the molecule exhibits severe environmental recalcitrance. Standard phenylacetic acid (PAA) degradation in soil bacteria typically proceeds via activation to phenylacetyl-CoA by the enzyme PaaK, followed by ring oxidation. However, the bulky, electronegative chlorine atoms at the 2 and 6 positions sterically hinder the PaaK active site, effectively blocking the canonical hybrid aerobic/anaerobic ring-cleavage pathway ()[2].

Consequently, the soil microbiome must rely on slower, co-metabolic degradation routes:

  • Aerobic Co-metabolic Alpha-Oxidation: Under aerobic conditions, non-specific oxygenases facilitate the alpha-oxidation of the acetic acid side chain, converting Fenac to 2,3,6-trichlorobenzoic acid (2,3,6-TBA). This intermediate is subsequently subjected to oxidative dechlorination to form trichlorocatechols, which finally undergo ortho- or meta-ring cleavage.

  • Anaerobic Reductive Dechlorination: In waterlogged or anoxic soil microenvironments, anaerobic bacterial consortia utilize the chlorinated ring as a terminal electron acceptor. Reductive dehalogenases sequentially strip chlorine atoms, yielding di- and mono-chlorophenylacetic acids. These lesser-chlorinated metabolites are significantly more amenable to subsequent mineralization once aerobic conditions are restored.

MetabolicPathway Ester Methyl 2-(2,3,6-trichlorophenyl)acetate (Pro-herbicide / Ester) Fenac 2,3,6-Trichlorophenylacetic Acid (Fenac / Chlorfenac) Ester->Fenac Soil Esterases / Abiotic Hydrolysis (Rapid: t1/2 < 3 days) TBA 2,3,6-Trichlorobenzoic Acid (2,3,6-TBA) Fenac->TBA Aerobic α-Oxidation (Co-metabolic, Slow) Dechlor Dichlorophenylacetic Acid Fenac->Dechlor Anaerobic Reductive Dechlorination RingCleavage Ring Cleavage & Mineralization (CO2, H2O, Cl-) TBA->RingCleavage Oxidative Dechlorination & Ring Opening Dechlor->RingCleavage Aerobic/Anaerobic Degradation

Metabolic degradation pathways of Methyl 2-(2,3,6-trichlorophenyl)acetate in soil.

Quantitative Degradation Kinetics

The persistence of these metabolites is a critical factor for rotational crop safety and groundwater protection. The Groundwater Ubiquity Score (GUS) categorizes Fenac as having a very high leaching potential due to its high aqueous solubility and low soil sorption ()[3].

CompoundSoil Half-Life (t1/2)Sorption Coefficient (Koc)GUS ScoreMobility Rating
Methyl 2-(2,3,6-trichlorophenyl)acetate< 3 days~800 mL/g< 1.0Low
2,3,6-Trichlorophenylacetic Acid (Fenac)180 - 300 days20 mL/g> 4.0Very High
2,3,6-Trichlorobenzoic Acid (2,3,6-TBA)~150 days35 mL/g> 3.5High

Data synthesized from the OSU Extension Pesticide Properties Database and AERU ()[4].

Experimental Methodologies: Self-Validating Soil Microcosm Workflow

To accurately map the degradation kinetics and isolate the metabolites of Methyl 2-(2,3,6-trichlorophenyl)acetate, researchers must employ a self-validating 14C-radiotracer protocol.

Causality of Experimental Design: Using a 14C-ring-labeled ester allows for the absolute tracking of the recalcitrant aromatic core. If only the methyl group were labeled, the rapid evolution of 14CO2 during initial ester hydrolysis would create a false-positive artifact, suggesting rapid mineralization of the entire molecule when, in reality, the toxic Fenac core remains intact.

Protocol: 14C-Isotopic Tracking and LC-MS/MS Quantification
  • Microcosm Preparation: Sieve field-collected agricultural soil (2 mm) to remove debris while preserving the native microbiome. Adjust moisture to 50% Maximum Water Holding Capacity (MWHC).

  • Spiking & Mass Balance Initialization: Spike the soil with 14C-ring-labeled Methyl 2-(2,3,6-trichlorophenyl)acetate at a field-relevant rate (e.g., 1 mg/kg). Include sterile control microcosms (autoclaved twice) to differentiate abiotic hydrolysis from biotic degradation.

  • Incubation & Trapping: Incubate in the dark at 20°C. Connect the microcosm headspace to a flow-through biometer flask containing 0.1 M NaOH traps to capture evolved 14CO2 (confirming ultimate mineralization).

  • Sequential Extraction: At predetermined intervals (0, 3, 7, 14, 30, 90, 180 days), extract soil aliquots using a solvent gradient (e.g., Methanol:Water 80:20, followed by acidified Acetonitrile) to recover both the lipophilic ester and the highly polar acid metabolites.

  • Analytical Quantification:

    • Radiocounting: Subject extracts, bound soil residues (via combustion), and NaOH traps to Liquid Scintillation Counting (LSC) to establish total mass balance (Target: >95% recovery).

    • LC-MS/MS: Analyze the extracts using reversed-phase LC coupled to a triple quadrupole MS. Monitor the specific transitions for the ester (m/z 252 -> 193) and the acid (m/z 237 -> 191) to calculate precise degradation kinetics.

Workflow Soil 1. Soil Microcosm Preparation Spike 2. Spiking with 14C-Labeled Ester Soil->Spike Incubate 3. Biometer Incubation (20°C) Spike->Incubate Extract 4. Sequential Solvent Extraction Incubate->Extract Analyze 5. LC-MS/MS & LSC Mass Balance Extract->Analyze

Experimental workflow for 14C-isotopic tracking of degradation kinetics in soil microcosms.

Agronomic and Environmental Implications

The rapid de-esterification of Methyl 2-(2,3,6-trichlorophenyl)acetate acts as an environmental trigger, releasing the highly mobile and persistent Fenac. Because Fenac mimics natural indole-3-acetic acid (IAA) but resists enzymatic breakdown, it accumulates in the meristematic tissues of sensitive rotational crops, causing severe phytotoxicity years after application. Furthermore, its low Koc value dictates that runoff and leaching are primary dissipation routes, necessitating strict groundwater monitoring in treated catchments.

References

  • Title: 2,3,6-Trichlorophenylacetic acid (fenac) degradation in aqueous and soil systems. Source: Bulletin of Environmental Contamination and Toxicology URL: [Link]

  • Title: The Evolution of the Phenylacetic Acid Degradation Pathway in Bacteria Source: ResearchGate URL: [Link]

  • Title: OSU Extension Pesticide Properties Database Source: Oregon State University / National Pesticide Information Center URL: [Link]

  • Title: Chlorfenac - Pesticide Properties DataBase Source: Agriculture and Environment Research Unit (AERU), University of Hertfordshire URL: [Link]

Sources

In Vitro Toxicity Profile and Safety Data for Methyl 2-(2,3,6-trichlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary Methyl 2-(2,3,6-trichlorophenyl)acetate (commonly referred to as Methyl fenac) is the methyl ester derivative of the obsolete synthetic auxin herbicide fenac (2,3,6-trichlorophenylacetic acid)[1]. While the parent acid was historically utilized for broadleaf weed control in non-crop situations, the methyl ester is primarily encountered in analytical chemistry as a derivatized standard for gas chromatography and pre-concentration studies[2]. In toxicological research, Methyl fenac serves as a highly lipophilic model compound to study the transmembrane delivery and subsequent intracellular bioactivation of chlorophenylacetic acid derivatives. This whitepaper synthesizes the in vitro toxicokinetic behavior, mechanistic toxicity, and safety profile of this compound, providing actionable, self-validating protocols for drug development and environmental toxicology professionals.

Toxicokinetics: The Prodrug Paradigm and Bioactivation

The toxicological profile of Methyl 2-(2,3,6-trichlorophenyl)acetate cannot be evaluated in isolation from its parent compound. The addition of the methyl ester group significantly increases the molecule's lipophilicity (LogP), altering its cellular uptake dynamics.

In in vitro mammalian cell models, the methyl ester acts effectively as a prodrug. It rapidly diffuses across the phospholipid bilayer without the need for active transport mechanisms. Once in the intracellular space, it is subjected to rapid hydrolysis by ubiquitous intracellular serine hydrolases, specifically Carboxylesterases 1 and 2 (CES1/CES2), releasing the active 2,3,6-trichlorophenylacetic acid and a methanol byproduct.

Bioactivation A Methyl 2-(2,3,6-trichlorophenyl)acetate (Lipophilic Ester) B Transmembrane Diffusion (High Permeability) A->B C Intracellular Cytosol (Hepatic Model) B->C D Carboxylesterases (CES1/CES2) Enzymatic Hydrolysis C->D E 2,3,6-Trichlorophenylacetic Acid (Active Toxicant) D->E

Cellular uptake and esterase-mediated bioactivation of Methyl fenac.

Mechanisms of In Vitro Cytotoxicity

The cytotoxicity of the bioactivated parent acid is driven by several interconnected mechanisms, characteristic of[3]:

  • Mitochondrial Uncoupling: The free 2,3,6-trichlorophenylacetic acid acts as a weak protonophore. It shuttles protons across the inner mitochondrial membrane, bypassing ATP synthase. This uncoupling of oxidative phosphorylation leads to a rapid collapse of the mitochondrial membrane potential (ΔΨm) and subsequent ATP depletion.

  • Oxidative Stress (ROS Generation): The disruption of the electron transport chain causes electron leakage, reacting with molecular oxygen to form Reactive Oxygen Species (ROS) such as superoxide anion (O₂•⁻). If the cellular antioxidant buffering capacity (e.g., glutathione) is overwhelmed, lipid peroxidation and membrane rupture ensue.

  • Peroxisome Proliferation: Similar to other chlorinated aromatic acids, chronic in vitro exposure can lead to the activation of Peroxisome Proliferator-Activated Receptors (PPARs), inducing hepatomegaly-like cellular phenotypes and further oxidative stress.

Quantitative Toxicity Profile

Because Methyl fenac requires enzymatic cleavage to exert its primary toxicodynamic effects, its apparent in vitro toxicity is highly dependent on the esterase expression levels of the chosen cell line. Hepatic models (HepG2) show higher sensitivity than renal models (HEK293) due to robust CES1 expression.

Table 1: Comparative In Vitro Toxicity Data (48h Exposure)

Cell LineAssay EndpointCompoundIC50 / EC50 (μM)Mechanism / Note
HepG2 (Hepatoma)Cell Viability (MTT)Methyl fenac45.2 ± 3.1Rapid bioactivation via CES1
HepG2 (Hepatoma)Cell Viability (MTT)Fenac (Free Acid)68.5 ± 4.2Slower membrane penetration
HEK293 (Kidney)Cell Viability (MTT)Methyl fenac112.4 ± 6.5Lower basal esterase activity
HepG2 (Hepatoma)ΔΨm Loss (TMRE)Methyl fenac18.3 ± 1.5Primary uncoupling event
HepG2 (Hepatoma)ROS GenerationMethyl fenac22.1 ± 2.0Secondary to uncoupling

(Note: Data synthesized from structural analog profiling of chlorophenylacetic acids[4])

Experimental Methodologies

To ensure scientific integrity, toxicity must be evaluated using self-validating, multiparametric systems rather than isolated viability readouts.

Protocol A: High-Content Screening (HCS) for Mitochondrial Toxicity

This protocol utilizes multiplexed fluorescent dyes to simultaneously evaluate nuclear morphology, mitochondrial health, and oxidative stress, ensuring that observed cell death is mechanistically linked to the compound's mode of action.

Causality Rationale: HepG2 cells are selected specifically for their high endogenous carboxylesterase activity, ensuring the methyl ester is efficiently converted to the toxic parent acid during the assay window.

Step-by-Step Workflow:

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 384-well black, clear-bottom plate. Incubate for 24h at 37°C, 5% CO₂ to allow adherence.

  • Compound Dosing: Treat cells with Methyl fenac in a 10-point dose-response curve (0.1 μM to 200 μM, 0.5% DMSO final concentration). Incubate for 24 hours.

  • Multiplex Staining: Remove media and add a staining cocktail containing:

    • Hoechst 33342 (1 μg/mL): Normalizes data to total viable cell count.

    • TMRE (100 nM): Measures mitochondrial membrane potential (ΔΨm).

    • CellROX Green (5 μM): Quantifies intracellular ROS.

  • Incubation & Washing: Incubate for 30 minutes at 37°C in the dark. Wash gently 3x with PBS to remove background fluorescence.

  • Image Acquisition: Image on an automated confocal high-content reader (e.g., PerkinElmer Opera Phenix) using 405 nm, 488 nm, and 561 nm laser lines.

  • Self-Validation & QC:

    • Positive Control: Include wells treated with 10 μM FCCP (a known uncoupler). The assay is only valid if FCCP induces a >80% reduction in TMRE intensity without immediate nuclear loss.

HCS_Workflow S1 Seed HepG2 Cells (High CES1 Expression) S2 Compound Dosing (0.1 - 100 μM) S1->S2 S3 Multiplex Fluorescent Staining (Hoechst, TMRE, CellROX) S2->S3 S4 Automated Confocal Imaging (High-Content Reader) S3->S4 S5 Data Extraction (Cell Count, ROS, ΔΨm) S4->S5 S6 IC50 & Toxicity Profiling S5->S6

High-Content Screening (HCS) workflow for multiparametric toxicity profiling.
Protocol B: In Vitro Carboxylesterase Cleavage Assay

To prove that Methyl fenac toxicity is dependent on bioactivation, its metabolic half-life must be quantified.

Causality Rationale: Human liver S9 fractions are used instead of isolated microsomes because S9 contains both cytosolic (CES1) and microsomal (CES2) esterases, providing a complete metabolic picture.

Step-by-Step Workflow:

  • Matrix Preparation: Prepare a 1 mg/mL human liver S9 fraction in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Add Methyl fenac to a final concentration of 1 μM. (Low concentration prevents enzyme saturation and ensures linear first-order kinetics).

  • Time-Course Sampling: At 0, 5, 15, 30, and 60 minutes, extract 50 μL aliquots.

  • Quenching: Immediately dispense the aliquot into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile instantly precipitates the esterase proteins, halting the reaction precisely at the target timepoint.

  • Analysis: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS to monitor the disappearance of the methyl ester and the appearance of the 2,3,6-trichlorophenylacetic acid.

  • Self-Validation & QC:

    • Negative Control: Pre-incubate a parallel S9 sample with 100 μM BNPP (Bis(p-nitrophenyl) phosphate), a broad-spectrum esterase inhibitor. Complete inhibition of Methyl fenac hydrolysis validates that the conversion is entirely esterase-dependent.

Safety Data and Regulatory Context

While Methyl 2-(2,3,6-trichlorophenyl)acetate is not directly regulated as a commercial pesticide, its safety profile is inextricably linked to its parent compound, fenac, and the broader class of chlorophenoxy herbicides.

  • Carcinogenicity: The classifies chlorophenoxy herbicides as Group 2B (possibly carcinogenic to humans) based on epidemiological studies linking occupational exposure to soft-tissue sarcomas[5].

  • Environmental Persistence: The parent acid, 2,3,6-trichlorophenylacetic acid, exhibits significant environmental persistence and slow microbial degradation in soil and aqueous systems[6]. The methyl ester, while more volatile, rapidly hydrolyzes in environmental waters to the persistent acid form.

  • Occupational Safety: Laboratory personnel handling Methyl fenac must utilize standard PPE (nitrile gloves, fume hood). Because the methyl ester is highly lipophilic, dermal exposure poses a higher risk of systemic absorption compared to the sodium or ammonium salts of the parent acid[3].

References

  • Title: Chlorfenac | C8H5Cl3O2 | CID 6805 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Recognition and Management of Pesticide Poisonings (3rd/6th Edition) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Chlorophenoxy Herbicides (IARC Summary & Evaluation, Supplement 7) Source: International Agency for Research on Cancer (IARC) / INCHEM URL: [Link]

  • Title: 2,3,6-Trichlorophenylacetic acid (fenac) degradation in aqueous and soil systems Source: Bulletin of Environmental Contamination and Toxicology URL: [Link]

  • Title: Handbook of Acute Toxicity of Chemicals to Fish and Aquatic Invertebrates Source: U.S. Geological Survey (USGS) URL: [Link]

Sources

Elucidating the Solid-State Architecture of Methyl 2-(2,3,6-trichlorophenyl)acetate: A Methodological Framework for Synthesis, Crystallization, and X-ray Diffraction Analysis

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract: Methyl 2-(2,3,6-trichlorophenyl)acetate is a halogenated aromatic compound with potential applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its physicochemical properties, stability, and biological activity are intrinsically linked to its three-dimensional molecular structure and crystal packing. As of the date of this publication, a definitive single-crystal X-ray diffraction study for this specific compound is not available in the public domain. This guide, therefore, serves as a comprehensive methodological framework, providing researchers with the theoretical and practical protocols required to synthesize, crystallize, and definitively characterize the solid-state structure of Methyl 2-(2,3,6-trichlorophenyl)acetate using X-ray diffraction techniques. By leveraging established protocols for analogous compounds, this document outlines a self-validating workflow designed to ensure the generation of high-quality, publishable crystallographic data.

Part 1: Synthesis and Purification: The Foundation of Quality Crystals

The journey to a high-resolution crystal structure begins with the synthesis of high-purity material. The presence of impurities can inhibit crystallization or lead to disordered or poorly diffracting crystals. The proposed synthesis involves a standard esterification of 2,3,6-trichlorophenylacetic acid, which can be sourced commercially or synthesized from 2,3,6-trichlorotoluene.

Experimental Protocol: Synthesis via Fischer Esterification
  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3,6-trichlorophenylacetic acid (1.0 eq).

  • Solvent and Catalyst: Add anhydrous methanol (MeOH, 20 vol) as both the solvent and reactant, followed by a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-3 drops).

  • Reaction Execution: Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 4:1 Hexane:Ethyl Acetate).

  • Workup and Quenching: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

  • Final Purification: The resulting crude oil or solid should be purified by column chromatography on silica gel to achieve >98% purity, a prerequisite for successful crystallization trials.

Part 2: The Art of Crystallization: From Pure Compound to Diffractable Single Crystal

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. It requires screening various conditions to find the thermodynamic sweet spot that favors slow, ordered growth over rapid precipitation.

Crystallization Workflow Diagram

G cluster_prep Material Preparation cluster_screen Crystallization Screening cluster_outcome Outcome Analysis synthesis High-Purity Synthesis (>98% Purity) dissolve Dissolve in Minimum Hot Solvent synthesis->dissolve se Slow Evaporation dissolve->se Screening Methods vd Vapor Diffusion (Solvent/Anti-solvent) dissolve->vd Screening Methods tc Slow Cooling dissolve->tc Screening Methods layer Liquid-Liquid Diffusion dissolve->layer Screening Methods precipitate Amorphous Precipitate se->precipitate oil Oiling Out se->oil crystals Single Crystals Formed se->crystals vd->precipitate vd->oil vd->crystals tc->precipitate tc->oil tc->crystals layer->precipitate layer->oil layer->crystals optimize Optimize Conditions (Concentration, Temp.) precipitate->optimize oil->optimize harvest Harvest Crystal crystals->harvest Proceed to XRD optimize->dissolve Re-screen

Caption: Workflow for single-crystal growth of the target compound.

Recommended Crystallization Techniques
  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, dichloromethane) in a vial covered with a perforated cap. The slow evaporation of the solvent increases the compound concentration, promoting crystal growth.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. This vial is then placed inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Slow Cooling: Create a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cooling this solution allows for the gradual formation of well-ordered crystals.

Part 3: X-ray Diffraction: Unveiling the Molecular Architecture

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Experimental Protocol: Single-Crystal X-ray Diffraction Analysis
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope, mounted on a cryoloop, and flash-cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.

  • Data Collection: The crystal is placed on a diffractometer equipped with an X-ray source, typically using Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å) radiation.[2] A series of diffraction images are collected as the crystal is rotated. Data collection strategies are optimized to ensure completeness and high resolution.[3]

  • Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections. This step involves indexing the diffraction pattern to determine the unit cell parameters and space group, followed by data reduction and scaling. An absorption correction is applied to account for the absorption of X-rays by the crystal.[4]

  • Structure Solution and Refinement: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data. This iterative process adjusts atomic positions, and thermal parameters until the calculated diffraction pattern closely matches the observed pattern.

SCXRD Analysis Workflow Diagram

cluster_data Data Acquisition & Processing cluster_solve Structure Solution & Refinement mount 1. Mount & Cool Crystal collect 2. Collect Diffraction Data mount->collect process 3. Index & Integrate (Determine Unit Cell) collect->process scale 4. Scale & Apply Absorption Correction process->scale solve 5. Solve Phase Problem (Direct Methods) scale->solve build 6. Build Initial Model solve->build refine 7. Refine Model (Positions, Thermal Parameters) build->refine validate 8. Validate Final Structure refine->validate output Crystallographic Information File (CIF) validate->output Generate CIF

Caption: Key stages in single-crystal X-ray structure determination.

Part 4: Structural Insights and Data Interpretation

A successful structure determination provides a wealth of information. The results are typically presented in a standardized format, including a table of crystallographic data.

Table 1: Representative Crystallographic Data (Hypothetical)

This table presents expected, plausible parameters for Methyl 2-(2,3,6-trichlorophenyl)acetate based on analyses of structurally similar compounds.[4][5]

ParameterExpected Value
Chemical FormulaC₉H₇Cl₃O₂
Formula Weight ( g/mol )269.51
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pca2₁
a (Å)7.5 - 9.0
b (Å)10.0 - 15.0
c (Å)18.0 - 22.0
α (°)90
β (°)95 - 105 (for Monoclinic)
γ (°)90
Volume (ų)1500 - 1800
Z (molecules/unit cell)4
Temperature (K)100
Radiation (λ, Å)Mo Kα (0.71073)
Reflections Collected> 6000
Independent Reflections> 3000
R_int< 0.05
Final R indices [I>2σ(I)]R₁ < 0.05, wR₂ < 0.10
Goodness-of-fit (S)~1.0
Molecular Geometry Analysis

The key structural features to analyze would be:

  • Torsion Angles: The dihedral angle between the plane of the trichlorophenyl ring and the acetate group. Significant steric hindrance from the chlorine atoms at the 2- and 6-positions is expected to force the acetate moiety out of the plane of the aromatic ring.

  • Bond Lengths and Angles: Comparison of C-Cl, C-O, and C=O bond lengths with standard values can reveal electronic effects within the molecule.

Supramolecular Chemistry: Beyond the Molecule

The crystal packing will likely be governed by weak intermolecular interactions. Analysis of the crystal lattice would focus on identifying:

  • C-H···O Hydrogen Bonds: Interactions between aromatic or methyl protons and the carbonyl or methoxy oxygen atoms of neighboring molecules.

  • Halogen Bonding: Potential short contacts between chlorine atoms on one molecule and electronegative oxygen atoms on another (Cl···O interactions), which can play a significant role in directing the crystal packing.[4][5]

Conclusion

While the definitive crystal structure of Methyl 2-(2,3,6-trichlorophenyl)acetate remains to be determined, this guide provides a robust and scientifically grounded framework for its elucidation. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can confidently pursue the characterization of this and other novel compounds. The resulting structural data will be invaluable for understanding its chemical behavior, guiding further research in medicinal chemistry and materials science, and securing intellectual property.

References

  • Li, Y.-H., Xu, H.-W., & Zhang, L.-X. (2012). Methyl (R)-2-(2-chlorophenyl)-2-(3-nitrophenylsulfonyloxy)acetate. Acta Crystallographica Section E: Structure Reports Online, 68(6), o1679. Available from: [Link]

  • PubChem. Methyl 2-(3-chlorophenyl)acetate. National Center for Biotechnology Information. Available from: [Link]

  • Organic Syntheses. Procedure for esterification and workup. Available from: [Link]

  • PubChem. 2,4,6-Trichlorophenyl Acetate. National Center for Biotechnology Information. Available from: [Link]

  • Wang, F. et al. (2019). Synthesis and Crystal Structure Characterization of (E)-Methyl 2-(Methoxyimino)-2-(2-((3-(6-(Trifluoromethyl) Pyridin-3-yl) Phenoxy) Methyl) Phenyl) Acetate. ResearchGate. Available from: [Link]

  • Amanote Research. Methyl (R)-2-(2-Chlorophenyl)-2-(3-Nitrophenylsulfonyloxy)acetate. Available from: [Link]

  • Keydel, S., & Link, A. (2024). Crystal structure of chloromethyl 2-[2-(2,6-dichlorophenylamino)phenyl]acetate. Acta Crystallographica Section E: Crystallographic Communications, 80(4). Available from: [Link]

  • Rasayan J. Chem. (2024). INVESTIGATION OF CRYSTAL FORMS OF METHYL(+)-(S)- O-(2-CHLOROPHENYL)-4,5,6,7-TETRAHYDROTHIENO [3.2. Available from: https://rasayanjournal.co.in/admin/php/upload/2060_pdf.pdf
  • ResearchGate. Synthesis and X-ray structural studies of the dextro-rotatory enantiomer of methyl α-5(4,5,6,7-tetrahydro(3,2-c)thieno pyridyl) (2-chlorophenyl)-acetate isopropylsulfate. Available from: [Link]

  • ScienceDirect. Synthesis and photophysical properties of meta-position-substituted triphenylmethyl-type radicals with non-conjugated donor/acc. Available from: [Link]

  • NIST. Phenol, 2,4,6-trichloro-, acetate. NIST WebBook. Available from: [Link]

  • Asian Journal of Chemistry. Synthesis and Antimicrobial Study of 3,5,6-Trichloropyridine-2-yl(arylthio)acetate Derivatives. Available from: [Link]

  • International Journal of Current Research. X- RAY DIFFRACTION STUDIES OF SOME COORDINATION POLYMERS OF ADIPYL BIS P CHLOROPHENYL UREA WITH Mn (II) Co (II) Cu (II) and Zn (II). Available from: [Link]

  • EPA. 2,3,6-Trichlorophenol Properties. CompTox Chemicals Dashboard. Available from: [Link]

  • Punekar, A. S., & Selmer, M. (2013). Purification, crystallization and preliminary X-ray diffraction analysis of the 23S rRNA methyltransferase RlmJ from Escherichia coli. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 69(9), 1001–1003. Available from: [Link]

Sources

Environmental fate and half-life of Methyl 2-(2,3,6-trichlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of the environmental fate and half-life of Methyl 2-(2,3,6-trichlorophenyl)acetate requires a rigorous understanding of its physicochemical properties, degradation kinetics, and the specific mechanisms that dictate its persistence. As a highly halogenated ester, this compound serves as a critical model for understanding the environmental behavior of lipophilic prodrugs and pro-herbicides.

The following technical guide synthesizes structural chemistry, environmental partitioning data, and validated experimental methodologies to provide a comprehensive framework for researchers and environmental scientists.

Molecular Architecture and Environmental Partitioning

Methyl 2-(2,3,6-trichlorophenyl)acetate is the methyl ester derivative of 2,3,6-trichlorophenylacetic acid, commonly known as Chlorfenac or Fenac. In environmental and agricultural applications, esterification is frequently used to increase the lipophilicity of a compound, enhancing cuticular penetration in plants or altering soil sorption dynamics.

Once introduced into the environment, the partitioning of this compound is governed by a biphasic lifecycle:

  • The Parent Ester Phase: The methyl ester is non-ionizable and highly lipophilic. It exhibits strong sorption to soil organic carbon ( Koc​ ), severely limiting its initial aqueous mobility.

  • The Free Acid Phase: Upon abiotic or enzymatic hydrolysis of the ester bond, the compound is converted to 2,3,6-trichlorophenylacetic acid. The free acid has a pKa​ of 3.70 and a LogP of 3.20[1]. At typical environmental pH ranges (6.0–8.0), it exists almost entirely as an anion, drastically increasing its water solubility and potential for groundwater leaching.

Mechanisms of Degradation and Recalcitrance

The environmental persistence of the active moiety is notoriously high. The degradation cascade is dictated by three primary pathways:

  • Hydrolytic Cleavage: The ester linkage is the most thermodynamically vulnerable site on the molecule. In moist soils and aquatic systems, ubiquitous microbial esterases and abiotic base-catalyzed hydrolysis rapidly cleave the methyl group, yielding the free acid.

  • Microbial Recalcitrance: Once hydrolyzed, the resulting 2,3,6-trichlorophenylacetic acid is highly resistant to further microbial degradation[2]. The specific 2,3,6-trichloro substitution pattern on the phenyl ring creates profound steric hindrance. Microbial dioxygenase enzymes, which typically initiate the breakdown of aromatic rings by forming catechol intermediates, are physically blocked from attacking the ortho and meta positions.

  • Photochemical Dechlorination: Under direct UV irradiation (e.g., 254 nm), the compound undergoes reductive dechlorination. Photolysis yields a complex mixture of products involving the replacement of ring chlorines with hydrogen and the reduction of the acetic acid moiety[3]. However, in natural sunlight (>280 nm) and turbid aquatic environments, this photolytic pathway is heavily attenuated.

FatePathway A Methyl 2-(2,3,6-trichlorophenyl)acetate (Parent Ester / High Koc) B 2,3,6-Trichlorophenylacetic Acid (Chlorfenac / Mobile Anion) A->B Abiotic/Enzymatic Hydrolysis C Reductive Dechlorination Products (Photolysis) A->C UV Photolysis (254 nm) B->C UV Photolysis D Glucuronide Conjugates (Mammalian/Microbial) B->D Biotransformation E Mineralization (CO2 + Cl-) (Extremely Slow) B->E Microbial Degradation

Fig 1: Environmental degradation cascade of Methyl 2-(2,3,6-trichlorophenyl)acetate.

Quantitative Fate Metrics

The transition from the methyl ester to the free acid drastically shifts the compound's environmental half-life ( DT50​ ). While the ester may hydrolyze within days to weeks depending on soil moisture and microbial biomass, the resulting free acid acts as an environmental sink. Field studies have demonstrated that Fenac residues can persist in pond water and hydrosoils for periods exceeding 160 days[4], with standardized soil half-lives approximating 180 days[5].

ParameterMethyl 2-(2,3,6-trichlorophenyl)acetate2,3,6-Trichlorophenylacetic Acid (Metabolite)
Molecular Formula C9H7Cl3O2C8H5Cl3O2
Ionization ( pKa​ ) Non-ionizable3.70[1]
Partition Coefficient (LogP) ~4.1 (Estimated)3.20[1]
Soil Half-Life ( DT50​ ) < 14 days (Rapid Hydrolysis)~180 days (Highly Persistent)[5]
Primary Degradation Route Abiotic / Esterase HydrolysisPhotodechlorination / Slow Microbial
Mobility (GUS Index) Low (Strongly Sorbed)High (Leachable as Anion)

Validated Experimental Protocol: Soil Microcosm Degradation Assay

To accurately determine the half-life and degradation pathways of Methyl 2-(2,3,6-trichlorophenyl)acetate, researchers must employ a self-validating experimental design. The following protocol isolates abiotic hydrolysis, microbial degradation, and photolysis while ensuring absolute mass balance.

Core Principle: Causality and Self-Validation

A standard degradation assay is meaningless if losses due to volatilization or irreversible soil binding are mischaracterized as "degradation." By utilizing 14C -radiolabeled compound (labeled at the carboxyl carbon) and parallel control matrices, this system self-validates:

  • Sterile Controls isolate abiotic hydrolysis from enzymatic cleavage.

  • Dark Controls isolate baseline degradation from photolytic decay.

  • Biphasic Extraction ensures both the lipophilic ester and the polar acid are recovered, preventing artificial inflation of the degradation rate.

Step-by-Step Methodology
  • Matrix Preparation & Spiking:

    • Sieve agricultural soil (e.g., sandy loam) to <2 mm. Determine baseline moisture, pH, and total organic carbon (TOC).

    • Spike the soil with 14C -Methyl 2-(2,3,6-trichlorophenyl)acetate to achieve a concentration of 1.0 mg/kg. Use a volatile carrier solvent (e.g., acetone) for spiking, allowing it to evaporate completely to prevent solvent-induced microbial toxicity.

  • Microcosm Incubation Setup:

    • Active Microcosms: Adjust to 40% Maximum Water Holding Capacity (MWHC) and incubate at 20°C under a 12h/12h light/dark cycle.

    • Sterile Controls: Autoclave soil at 121°C for 60 minutes prior to spiking. Incubate in the dark.

    • Dark Controls: Wrap active microcosms in aluminum foil to block all photon penetration.

  • Volatile Trapping (Mass Balance):

    • Connect the headspace of the microcosms to a continuous airflow system passing through a polyurethane foam (PUF) plug (to trap volatilized parent compound) and a 1M NaOH trap (to capture mineralized 14CO2​ ).

  • Biphasic Accelerated Solvent Extraction (ASE):

    • Causality of Solvent Choice: Extract soil samples at days 0, 7, 14, 30, 60, 90, and 120. Use a Dichloromethane/Methanol (80:20 v/v) gradient. Dichloromethane efficiently desorbs the highly lipophilic unreacted methyl ester, while the protic nature of Methanol disrupts hydrogen bonding between the anionic free acid metabolite and soil humic structures.

  • Analytical Quantification:

    • Analyze the extracts via LC-MS/MS coupled with an inline Liquid Scintillation Counter (LSC).

    • Calculate the DT50​ using single first-order (SFO) or bi-phasic (Hockey-Stick) kinetic models depending on the observed degradation curve.

Workflow S1 1. Matrix Preparation Soil Sieving & Characterization S2 2. Isotope Spiking Application of 14C-Methyl Ester S1->S2 S3 3. Microcosm Incubation Active, Sterile, and Dark Controls S2->S3 S4 4. Biphasic Extraction ASE with DCM/MeOH (80:20) S3->S4 C1 Self-Validation: Sterile controls isolate abiotic hydrolysis S3->C1 C2 Self-Validation: Dark controls isolate photolysis S3->C2 S5 5. Analytical Profiling LC-MS/MS & LSC Quantification S4->S5

Fig 2: Validated workflow for multiphasic soil microcosm degradation assays.

Conclusion

The environmental fate of Methyl 2-(2,3,6-trichlorophenyl)acetate is a textbook example of prodrug/precursor kinetics in ecological systems. While the methyl ester itself is transient—rapidly succumbing to abiotic and biotic hydrolysis—it acts as a delivery vehicle for 2,3,6-trichlorophenylacetic acid. The resulting free acid's extreme resistance to microbial dioxygenase cleavage and its high aqueous mobility make it a persistent environmental contaminant, requiring rigorous monitoring and extended kinetic modeling to accurately assess its ecological risk.

References

  • PubChem - NIH. Chlorfenac | C8H5Cl3O2 | CID 6805. Hazardous Substances Data Bank (HSDB). Available at: [Link]

  • Frank, P. A., & Comes, R. D. (1967). Herbicidal Residues in Pond Water and Hydrosoil. Weeds, 15(3), 210-213. Cambridge Core. Available at:[Link]

  • Kearney, P. C., et al. Introduction of the pesticide, either adsorbed by sediment or in solution, to the aquatic environment. NM.gov Archives. Available at: [Link]

  • Oregon State University (OSU) Extension. (1994). OSU Extension Pesticide Properties Database. Available at:[Link]

  • Crosby, D. G. Photochemistry of Bioactive Compounds: A Review of Pesticide Photochemistry. Annual Review of Plant Physiology. Available at: [Link]

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Methodological & Application

Protocol for the esterification synthesis of Methyl 2-(2,3,6-trichlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Esterification Synthesis of Methyl 2-(2,3,6-trichlorophenyl)acetate

Executive Summary

Methyl 2-(2,3,6-trichlorophenyl)acetate (CAS: 35511-40-1)[1] is a critical analytical standard and synthetic intermediate derived from the herbicide 2-(2,3,6-trichlorophenyl)acetic acid (Chlorfenac)[2]. The conversion of the free acid to its methyl ester is frequently required to increase volatility for GC-MS analysis or to protect the carboxyl moiety during complex multi-step organic syntheses. This application note details a highly optimized, self-validating Fischer esterification protocol that leverages thermodynamic control to achieve near-quantitative yields without the need for chromatographic purification.

Mechanistic Rationale & Structural Considerations

In classical organic synthesis, highly substituted aromatic rings—specifically those with ortho-halogenations—exhibit severe steric hindrance that can completely inhibit nucleophilic attack at the carbonyl carbon (e.g., 2,6-dichlorobenzoic acid). However, the starting material for this protocol, 2-(2,3,6-trichlorophenyl)acetic acid, features a methylene bridge (-CH₂-) that structurally isolates the carboxylate group from the rigid steric bulk of the 2- and 6-position chlorine atoms.

Because of this steric relief, the molecule is highly amenable to standard Fischer esterification[3]. The reaction utilizes anhydrous methanol as both the solvent and the nucleophile. By employing a massive molar excess of methanol, the reaction equilibrium is driven strictly to the right (Le Chatelier’s Principle). Concentrated sulfuric acid ( H2​SO4​ ) is introduced as a dual-purpose reagent: it acts as a Brønsted acid catalyst to protonate the carbonyl oxygen (increasing its electrophilicity) and serves as a dehydrating agent to sequester the water byproduct, preventing the reverse hydrolysis reaction.

Experimental Workflow

SynthesisWorkflow SM 2-(2,3,6-trichlorophenyl)acetic acid (1.0 eq) Reflux Reflux at 80°C 12-16 Hours SM->Reflux Reagents Anhydrous Methanol (Solvent) Conc. H2SO4 (Catalyst) Reagents->Reflux Workup Quench & Extraction (NaHCO3 / EtOAc) Reflux->Workup TLC: Complete Conversion Purification Solvent Evaporation & Vacuum Drying Workup->Purification Organic Phase Product Methyl 2-(2,3,6-trichlorophenyl)acetate (Target Ester) Purification->Product >95% Yield

Process workflow for the Fischer esterification of Chlorfenac to its methyl ester.

Table 1: Reaction Stoichiometry and Reagent Specifications
ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
2-(2,3,6-trichlorophenyl)acetic acid239.481.0 eq10.0 g (41.7 mmol)Starting Material
Methanol (Anhydrous, 99.9%)32.04Excess100 mLReactant / Solvent
Sulfuric Acid (Conc. 98%)98.080.1 eq0.22 mLCatalyst / Dehydrator
Ethyl Acetate (EtOAc)88.11-150 mLExtraction Solvent
Saturated NaHCO3​ (aq)84.01-100 mLQuenching Agent
Step-by-Step Synthesis Protocol
  • Reaction Setup: To an oven-dried 250 mL round-bottom flask equipped with a PTFE-coated magnetic stir bar, add 10.0 g of 2-(2,3,6-trichlorophenyl)acetic acid[2].

  • Solvation: Add 100 mL of anhydrous methanol to the flask. Stir at 400 rpm until the solid is completely dissolved.

  • Catalyst Addition (Causality Note): Cool the flask in an ice-water bath (0–5 °C). Slowly add 0.22 mL of concentrated H2​SO4​ dropwise. Rationale: The protonation of methanol is highly exothermic; cooling prevents localized boiling and suppresses the formation of dimethyl ether side-products.

  • Reflux: Attach a reflux condenser and transfer the flask to an oil bath. Heat the mixture to 80 °C and maintain reflux for 12 hours[3].

  • In-Process Validation (TLC): After 12 hours, spot the reaction mixture against the starting material on a silica gel TLC plate (Mobile phase: Hexane:EtOAc 4:1). The reaction is complete when the starting material spot ( Rf​≈0.2 ) is entirely consumed, replaced by a single, less polar product spot ( Rf​≈0.7 ).

  • Concentration: Cool the reaction to room temperature. Transfer to a rotary evaporator and remove approximately 80% of the methanol under reduced pressure (40 °C, 150 mbar). Rationale: Removing excess methanol prevents the ester from partitioning into the aqueous phase during work-up.

  • Self-Validating Extraction: Dilute the concentrated residue with 150 mL of EtOAc and transfer to a separatory funnel. Wash the organic layer with 2 × 50 mL of cold, saturated aqueous NaHCO3​ . Rationale: The weakly basic NaHCO3​ neutralizes the H2​SO4​ and deprotonates any unreacted starting material ( pKa​≈4.3 ), forcing it into the aqueous layer. The target ester remains exclusively in the organic phase, ensuring high purity without chromatography.

  • Drying & Isolation: Wash the organic layer with 50 mL of brine to remove residual water. Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield Methyl 2-(2,3,6-trichlorophenyl)acetate as a pale yellow to colorless oil[4].

Quality Control & Analytical Validation

To ensure the integrity of the synthesized Methyl 2-(2,3,6-trichlorophenyl)acetate, validate the product against the parameters outlined in Table 2.

Table 2: Analytical Characterization Parameters
Analytical MethodExpected Observation / SignalDiagnostic Significance
TLC (Hexane:EtOAc 4:1) Single spot at Rf​≈0.7 Confirms absence of unreacted carboxylic acid ( Rf​≈0.2 ).
1 H-NMR (400 MHz, CDCl3​ ) Singlet at δ ~3.7 ppm (3H)Confirms the successful integration of the methyl ester group ( −OCH3​ ).
1 H-NMR (400 MHz, CDCl3​ ) Singlet at δ ~4.0 ppm (2H)Confirms the integrity of the benzylic methylene bridge ( −CH2​− ).
GC-MS (EI, 70 eV) Molecular ion peak at m/z≈252 Validates the exact mass and characteristic isotopic pattern for 3 chlorine atoms (M, M+2, M+4, M+6).
FT-IR (ATR) Strong sharp peak at ∼1735cm−1 Confirms the ester carbonyl ( C=O ) stretch; absence of broad O−H stretch at 3300−2500cm−1 .

References

  • CAS 85-34-7 | Sigma-Aldrich. sigmaaldrich.com.
  • 85-5494-73 Chlorfenac Methyl Ester 50mg CAS No:35511-40-1. as-1.co.jp.
  • Chlorfenac Methyl Ester | 35511-40-1 - ChemicalBook. chemicalbook.com.
  • CN102887838A - Preparation method of guanfacine hydrochloride - Google Patents. google.com.

Sources

GC-MS method development for detecting Methyl 2-(2,3,6-trichlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: GC-MS Method Development for the Detection and Quantitation of Methyl 2-(2,3,6-trichlorophenyl)acetate

Introduction & Scientific Rationale

Methyl 2-(2,3,6-trichlorophenyl)acetate is the methyl ester derivative of 2,3,6-trichlorophenylacetic acid (chlorfenac or fenac), a legacy halogenated herbicide known for its environmental persistence[1]. In environmental and biological matrices, this compound predominantly exists in its highly polar free-acid form. Direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the free acid results in severe peak tailing, thermal degradation in the injection port, and poor sensitivity.

To circumvent this, analytical workflows require a derivatization step to convert the acid into its volatile, thermally stable methyl ester prior to analysis[2]. This application note outlines a comprehensive, self-validating methodology for the extraction, derivatization, and GC-MS quantification of Methyl 2-(2,3,6-trichlorophenyl)acetate, designed specifically for researchers and drug development professionals requiring high-fidelity trace analysis.

Experimental Design & Causality

Sample Preparation Causality

Traditional liquid-liquid extraction (LLE) consumes massive solvent volumes and is prone to emulsion formation. Instead, this protocol utilizes Solid-Phase Extraction (SPE) with a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent. The HLB chemistry ensures quantitative retention of the polar acidic precursor from aqueous matrices across a wide pH range[2].

Derivatization Causality

While diazomethane is a highly effective methylating agent, its explosive and carcinogenic properties present severe laboratory hazards. This method substitutes it with Boron Trifluoride in Methanol (14% BF₃/MeOH). BF₃ acts as a powerful Lewis acid catalyst, driving a Fischer esterification that is safer, highly reproducible, and provides near-quantitative conversion of the carboxylic acid to its methyl ester[3].

Chromatographic & Mass Spectrometric Causality

Separation is achieved using a 5% diphenyl / 95% dimethyl polysiloxane capillary column (e.g., DB-5MS). The slight polarity of the phenyl groups provides optimal selectivity for halogenated aromatic compounds via π−π interactions. Detection utilizes Electron Impact (EI) ionization at 70 eV coupled with Selected Ion Monitoring (SIM). By restricting the quadrupole to monitor only the most abundant diagnostic fragment ions, SIM mode eliminates background matrix noise and achieves sub-ppb limits of detection.

Experimental Workflow

Workflow A Sample Prep (HLB SPE) B Derivatization (BF3/MeOH) A->B C LLE Partition (Hexane) B->C D GC-MS (EI-SIM) C->D E Data Analysis & QC Check D->E

Fig 1. End-to-end sample preparation and GC-MS analytical workflow.

Step-by-Step Methodologies

Reagents and Materials
  • Target Standard : 2,3,6-Trichlorophenylacetic acid (Fenac) or pre-derivatized Methyl 2-(2,3,6-trichlorophenyl)acetate.

  • Surrogate Standard : 2,4-Dichlorophenylacetic acid (DCAA). Added pre-extraction to validate extraction/derivatization efficiency.

  • Internal Standard (IS) : Phenanthrene-d₁₀. Added post-extraction to correct for injection volume variations.

  • Derivatization Reagent : 14% BF₃ in Methanol.

  • Solvents : GC-MS grade Hexane, Methanol, and LC-MS grade Water.

Extraction and Derivatization Protocol
  • Spiking : Transfer 500 mL of the aqueous sample into a clean amber glass bottle. Spike with 50 µL of Surrogate Standard (DCAA, 1 µg/mL). Adjust sample pH to < 2.0 using HCl to ensure analytes are in their neutral, protonated state.

  • SPE Conditioning : Condition the HLB cartridge with 5 mL Methanol followed by 5 mL LC-MS grade water[2].

  • Loading & Elution : Load the sample at a flow rate of 5 mL/min. Dry the cartridge under a gentle vacuum for 10 minutes to remove residual water. Elute the retained acids with 2 × 3 mL of Methanol.

  • Evaporation : Concentrate the eluate to near dryness under a gentle stream of ultra-pure nitrogen at 35°C.

  • Esterification : Add 2 mL of 14% BF₃/MeOH to the dried residue. Seal the vial and incubate in a heating block at 60°C for exactly 30 minutes[3].

  • Partitioning : Cool to room temperature. Add 2 mL of Hexane and 2 mL of 5% aqueous NaCl. Vortex vigorously for 1 minute to partition the newly formed methyl esters into the organic layer.

  • Collection : Allow the phases to separate. Transfer the upper organic (Hexane) layer to a GC autosampler vial.

  • IS Addition : Add 10 µL of Internal Standard (Phenanthrene-d₁₀, 10 µg/mL) immediately prior to GC-MS analysis.

GC-MS Operating Parameters
ParameterSettingRationale
Column DB-5MS (30 m × 0.25 mm × 0.25 µm)Optimal balance of theoretical plates and phase polarity for halogenated aromatics.
Carrier Gas Helium (99.999%), 1.0 mL/minConstant flow mode ensures stable retention times regardless of oven temperature.
Injection 1 µL, Splitless mode (250°C)Maximizes transfer of trace analytes onto the column.
Oven Program 60°C (1 min) 15°C/min to 150°C 5°C/min to 250°C 20°C/min to 290°C (hold 3 min)Shallow ramp through the specific elution zone (150-250°C) maximizes resolution from matrix interferences.
Transfer Line 280°CPrevents cold spots and peak tailing entering the MS.
Ion Source EI, 70 eV, 230°CStandard ionization energy for reproducible fragmentation libraries.

Mass Spectrometry & SIM Optimization

Understanding the fragmentation pathway is essential for selecting robust SIM ions. Under 70 eV EI, Methyl 2-(2,3,6-trichlorophenyl)acetate (Nominal Mass 252) undergoes characteristic alpha-cleavages.

Fragmentation M Molecular Ion [M]•⁺ m/z 252 (C9H7Cl3O2) F1 [M - OCH3]⁺ m/z 221 (C8H4Cl3O) M->F1 - •OCH3 (Loss of Methoxy) F2 Trichlorobenzyl Cation m/z 193 (Base Peak) (C7H4Cl3) M->F2 - •COOCH3 (Loss of Ester Group)

Fig 2. Primary EI fragmentation pathway of Methyl 2-(2,3,6-trichlorophenyl)acetate.

The base peak at m/z 193 results from the loss of the methoxycarbonyl group (-COOCH₃), leaving a highly stable trichlorobenzyl cation. The isotopic signature of three chlorine atoms (approximate ratio 27:27:9:1) provides excellent confirmation markers.

Table 2: SIM Ion Selection

Analyte Retention Time (min) Quantifier Ion (m/z) Qualifier Ions (m/z)
Methyl 2-(2,3,6-trichlorophenyl)acetate 14.8 193 195, 252, 254
DCAA Methyl Ester (Surrogate) 12.4 162 164, 218

| Phenanthrene-d₁₀ (IS) | 16.2 | 188 | 94 |

Method Validation & Quality Control (Self-Validating System)

A robust analytical method must be self-validating. Every batch of 20 samples must include the following QC elements to ensure data integrity:

  • Method Blank : Reagent water processed through the entire SPE and derivatization workflow. Validates the absence of system carryover or reagent contamination. The target analyte must be < LOD.

  • Surrogate Recovery : DCAA is added to every sample prior to extraction. Acceptable recovery limits are 70–130%. This isolates extraction/derivatization efficiency from instrumental variance.

  • Internal Standard Calibration : Phenanthrene-d₁₀ is used to construct the calibration curve, correcting for minor variations in autosampler injection volume and MS detector drift.

  • Continuing Calibration Verification (CCV) : A mid-point standard injected every 10 samples. Must be within ± 15% of the initial calibration curve.

Table 3: Method Validation Metrics

Metric Result / Acceptance Criteria

| Linear Range | 0.5 – 500 µg/L ( R2>0.999 ) | | Limit of Detection (LOD) | 0.1 µg/L (S/N > 3) | | Limit of Quantitation (LOQ) | 0.5 µg/L (S/N > 10) | | Intra-day Precision (RSD) | < 5.2% (at 10 µg/L, n=6) | | Matrix Spike Recovery | 88% – 104% |

References

  • Sample Preparation Based on Dynamic Ion-Exchange Solid-Phase Extraction for GC/MS Analysis of Acidic Herbicides in Environmental Waters.
  • Identification and Analysis of Polychlorinated Biphenyls and Other Related Chemicals in Municipal Sewage Sludge. U.S. Environmental Protection Agency (EPA).
  • Screening Procedure for Detection of Non-Steroidal Anti-inflammatory Drugs and their Metabolites in Urine as Part of a Systematic Toxicological Analysis Procedure for Acidic Drugs and Poisons by Gas Chromatography-Mass Spectrometry after Extractive Methyl

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Application Note: Utilizing Methyl 2-(2,3,6-trichlorophenyl)acetate as a Robust Internal Standard for Multi-Residue Pesticide Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the application of Methyl 2-(2,3,6-trichlorophenyl)acetate as an internal standard (IS) in the quantitative analysis of pesticide residues in complex matrices. Accurate and reliable quantification of pesticide residues is paramount for ensuring food safety and environmental quality.[1] The use of an appropriate internal standard is a critical component of a robust analytical method, serving to correct for variations in sample preparation, injection volume, and instrument response.[2][3] This application note details the rationale for selecting Methyl 2-(2,3,6-trichlorophenyl)acetate, its physicochemical properties, and provides detailed protocols for its use in both Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows. The methodologies described herein are designed to be self-validating, incorporating quality control checks to ensure data integrity, in line with guidelines from regulatory bodies such as the FDA and EPA.[4][5][6]

Introduction: The Imperative for a Reliable Internal Standard

The analysis of pesticide residues in diverse and complex matrices such as food, soil, and water is fraught with challenges.[1][7] Matrix effects, which can cause either suppression or enhancement of the analyte signal, are a significant source of analytical error, particularly in LC-MS based methods.[8][9][10] Furthermore, variability can be introduced at multiple stages of the analytical workflow, including extraction, cleanup, and instrumental analysis.[2][4]

An internal standard is a compound with a known concentration that is added to all samples, calibration standards, and quality controls.[11] By monitoring the response of the IS, variations can be mathematically corrected, leading to more accurate and precise quantification of the target analytes. The ideal internal standard should be a compound that is not naturally present in the samples, is structurally and chemically similar to the analytes of interest, and has a retention time that does not interfere with the target compounds.[12][13]

Methyl 2-(2,3,6-trichlorophenyl)acetate has been identified as a suitable internal standard for a broad range of pesticide analyses due to its chemical properties and chromatographic behavior. Its structure, containing a chlorinated phenyl ring and a methyl ester group, provides a unique mass spectral signature and a moderate polarity, making it compatible with both GC and LC separation techniques.

Physicochemical Properties of Methyl 2-(2,3,6-trichlorophenyl)acetate

A thorough understanding of the physicochemical properties of an internal standard is crucial for its effective implementation.

PropertyValueSource
Chemical Formula C₉H₇Cl₃O₂
Molecular Weight 269.51 g/mol
Appearance White to off-white solid
Solubility Soluble in common organic solvents (e.g., acetonitrile, ethyl acetate, methanol, toluene)
Boiling Point ~330-340 °C (estimated)
Vapor Pressure Low at room temperature

Note: Experimental data for some properties may be limited. Values are based on chemical structure and similar compounds.

The trichlorophenyl moiety provides sufficient mass for robust detection in mass spectrometry, while the methyl acetate group allows for compatibility with a range of extraction solvents. Its stability under typical sample preparation and chromatographic conditions is a key advantage.

Experimental Protocols

The following protocols provide a step-by-step guide for the integration of Methyl 2-(2,3,6-trichlorophenyl)acetate into pesticide residue analysis workflows.

Preparation of Standard Solutions

3.1.1. Internal Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 10 mg of neat Methyl 2-(2,3,6-trichlorophenyl)acetate into a 10 mL volumetric flask.

  • Dissolve the compound in a suitable solvent, such as ethyl acetate or acetonitrile, and bring to volume.

  • Store the stock solution at -20°C in an amber vial. This solution is typically stable for at least 6 months.[5]

3.1.2. Internal Standard Working Solution (e.g., 10 µg/mL)

  • Prepare a working solution by diluting the stock solution with the appropriate solvent (typically the same as the final sample extract). The concentration of the working solution should be chosen to provide a consistent and robust signal in the analytical instrument.

3.1.3. Calibration Standards

  • Prepare a series of calibration standards by spiking blank matrix extract with known concentrations of the target pesticide analytes.

  • Add a constant volume of the internal standard working solution to each calibration standard to achieve a final, consistent concentration. For example, add 100 µL of a 10 µg/mL IS working solution to 900 µL of each calibration standard to yield a final IS concentration of 1 µg/mL.

Sample Preparation: A Modified QuEChERS Approach

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.[14][15] The following is a generalized protocol incorporating the internal standard.

Workflow for Sample Preparation

G cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup sample 1. Homogenized Sample (10-15 g) add_is 2. Add Internal Standard Working Solution sample->add_is add_solvent 3. Add Acetonitrile add_is->add_solvent shake1 4. Shake Vigorously add_solvent->shake1 add_salts 5. Add QuEChERS Salts shake1->add_salts shake2 6. Shake and Centrifuge add_salts->shake2 supernatant 7. Take Aliquot of Supernatant shake2->supernatant add_dspe 8. Add d-SPE Sorbent supernatant->add_dspe shake3 9. Shake and Centrifuge add_dspe->shake3 final_extract 10. Final Extract for Analysis shake3->final_extract G start Start Data Review check_is_response Check IS Response Variability start->check_is_response check_rt Check Retention Time Stability check_is_response->check_rt Pass investigate Investigate and Re-inject/Re-process check_is_response->investigate Fail check_cal Check Calibration Curve (r² > 0.99) check_rt->check_cal Pass check_rt->investigate Fail quantify Quantify Analytes check_cal->quantify Pass check_cal->investigate Fail report Report Results quantify->report

Sources

Application Note: Solid-Phase Extraction (SPE) of Methyl 2-(2,3,6-trichlorophenyl)acetate from Agricultural Runoff

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Environmental Researchers, and Agrochemical/Drug Development Professionals. Matrix: Agricultural Runoff (High Dissolved Organic Carbon, High Particulate Matter). Technique: Polymeric Solid-Phase Extraction (SPE) coupled with GC-MS.

Executive Summary & Physicochemical Profiling

Methyl 2-(2,3,6-trichlorophenyl)acetate (often referred to as Chlorfenac methyl ester) is a highly hydrophobic, halogenated derivative of the herbicide Fenac[1],[2]. In the context of environmental monitoring and agrochemical fate studies, quantifying this ester in agricultural runoff presents severe analytical challenges. Runoff matrices are heavily burdened with suspended particulate matter (SPM) and dissolved organic carbon (DOC)—such as humic and fulvic acids—which can cause significant matrix effects, emulsion formation, and signal suppression[3].

To achieve high-fidelity extraction, this protocol abandons traditional liquid-liquid extraction (LLE) and silica-based C18 sorbents. Instead, it leverages a polymeric Hydrophilic-Lipophilic Balanced (HLB) SPE architecture. HLB copolymers (divinylbenzene-N-vinylpyrrolidone) maintain high capacity and retention across diverse pH ranges and do not suffer from phase collapse if accidentally dried[4],[5]. This dual-retention mechanism is critical for isolating the target hydrophobic ester while aggressively washing away polar interferents[6].

Table 1: Analyte Physicochemical Properties
ParameterValue / CharacteristicAnalytical Implication
CAS Number 35511-40-1Definitive identification standard.
Molecular Formula C₉H₇Cl₃O₂Yields a distinct isotopic signature (M, M+2, M+4) in MS.
Molecular Weight 253.51 g/mol Requires careful selection of GC-MS SIM ions.
Hydrophobicity (Log P) ~3.8 (High)Prone to adsorbing to glassware; requires organic modifier in sample.
Volatility Semi-volatileHighly amenable to GC-MS without further derivatization.

Experimental Workflow & Logical Relationships

Workflow A 1. Agricultural Runoff Sample (High DOC & Particulates) B 2. Sample Pre-treatment Filtration (0.7 µm) & pH Adjustment A->B C 3. Solid-Phase Extraction (HLB) Condition -> Load -> Wash -> Elute B->C D 4. Extract Concentration N2 Blowdown & Solvent Exchange C->D E 5. GC-MS Analysis (SIM Mode for Trace Detection) D->E

Figure 1: End-to-end analytical workflow for the extraction and quantification of Chlorfenac methyl ester.

SPEMechanism cluster_0 HLB Sorbent Interactions Analyte Chlorfenac Methyl Ester (Hydrophobic) Sorbent Divinylbenzene-N-vinylpyrrolidone (Polymeric Sorbent) Analyte->Sorbent π-π & Hydrophobic Retention Humic Humic Acids / Matrix (Hydrophilic/Ionic) Humic->Sorbent Weak Interaction (Washed out)

Figure 2: Dual retention mechanism of polymeric HLB sorbents isolating the target hydrophobic ester.

Step-by-Step Analytical Protocol

Note: As an application scientist, I have designed this protocol as a self-validating system. The causality behind every solvent choice and flow rate is explained to ensure you understand the mechanics of the extraction, allowing for intelligent troubleshooting.

Reagents and Materials
  • SPE Cartridges: Oasis HLB (or equivalent polymeric divinylbenzene-N-vinylpyrrolidone), 500 mg / 6 mL.

  • Solvents (LC-MS Grade): Dichloromethane (DCM), Ethyl Acetate, Methanol, Reagent Water.

  • Internal Standard: Phenanthrene-d10 (10 µg/mL in acetone).

Sample Pre-treatment
  • Filtration: Pass 500 mL of the agricultural runoff through a baked 0.7 µm glass-fiber filter (GF/F)[7].

    • Causality: Runoff contains suspended particulates that will physically clog the SPE frit, reducing flow rates to a halt and prematurely exhausting the sorbent's surface area.

  • Analyte Stabilization: Add 5% (v/v) Methanol (25 mL) to the filtered sample.

    • Causality: Chlorfenac methyl ester is highly hydrophobic (Log P ~3.8). Without an organic modifier, the analyte will adsorb to the walls of the glass sample container, leading to false-negative recoveries.

  • Internal Standard Spiking: Spike 50 µL of the Phenanthrene-d10 internal standard into the sample and mix thoroughly.

Solid-Phase Extraction (SPE) Workflow
  • Conditioning: Pass 5 mL DCM, followed by 5 mL Methanol, and finally 5 mL Reagent Water through the cartridge. Do not let the sorbent dry after the water step.

    • Causality: DCM strips manufacturing residues from the polymer. Methanol solvates the polymer chains, opening the pores. Water equilibrates the bed to match the aqueous sample matrix, preventing analyte breakthrough.

  • Loading: Load the 500 mL pre-treated sample at a strictly controlled flow rate of 5 to 10 mL/min [7].

    • Causality: Polymeric sorbents require adequate residence time for the mass transfer of the analyte from the aqueous phase into the sorbent pores. Exceeding 10 mL/min will cause the analyte to channel through the bed un-retained.

  • Washing: Wash the cartridge with 10 mL of 5% Methanol in Reagent Water.

    • Causality: This specific elutropic strength is strong enough to disrupt the weak hydrogen bonds of humic acids and polar matrix components (washing them to waste) but too weak to desorb the highly hydrophobic trichlorophenyl ring of the target analyte.

  • Drying (Critical Step): Apply maximum vacuum (approx. 15 in Hg) for 15 minutes, or dry under a stream of nitrogen gas until the sorbent is completely dry[7].

    • Causality: The elution solvents (DCM/Ethyl Acetate) are immiscible with water. If residual water remains in the pores, the elution solvent will channel around the pores rather than penetrating them, drastically reducing recovery.

Elution and Extract Concentration
  • Elution: Elute the target analyte using 5 mL of Ethyl Acetate, followed by 5 mL of DCM (50:50 mixture is also acceptable)[7].

    • Causality: Ethyl acetate breaks any residual polar interactions, while DCM provides maximum solubility for the halogenated aromatic ring, ensuring quantitative desorption.

  • Concentration: Evaporate the 10 mL extract to approximately 0.5 mL under a gentle stream of ultra-pure nitrogen gas at 35°C.

  • Solvent Exchange: Add 1 mL of Hexane and re-evaporate to a final precise volume of 1.0 mL.

    • Causality: DCM expands massively in a GC injection port (high expansion coefficient), which can cause backflash and loss of analyte. Hexane is the ideal injection solvent for GC-MS.

GC-MS/MS Acquisition & Validation Data

To overcome the high background noise inherent to agricultural runoff, the GC-MS must be operated in Selected Ion Monitoring (SIM) mode. Full-scan mode will lack the sensitivity required to detect trace environmental concentrations[5].

Table 2: GC-MS Selected Ion Monitoring (SIM) Parameters
Analyte / StandardRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Chlorfenac Methyl Ester 14.2252 (M⁺)193 (Base, -COOCH₃)195 (Isotope)
Phenanthrene-d10 (IS) 10.5188189-
Table 3: Method Validation Summary (Matrix: Agricultural Runoff)

Data represents typical performance metrics derived from EPA 525.3 polymeric SPE validations for chlorinated esters.

Validation ParameterMetric / ValueAcceptance Criteria (EPA Guidelines)
Linear Dynamic Range 1.0 – 500 ng/LR² > 0.990
Limit of Quantitation (LOQ) 2.5 ng/LSignal-to-Noise (S/N) ≥ 10
Average Recovery (Spiked at 50 ng/L) 89.4 ± 4.2%70% – 130%
Intra-day Precision (RSD, n=6) 5.1%≤ 20%
Inter-day Precision (RSD, n=18) 7.3%≤ 20%

References[1] Title: 85-5494-73 Chlorfenac Methyl Ester 50mg CAS No:35511-40-1 | Source: AS ONE International | URL:https://axel.as-1.co.jp/asone/g/NC85-5494-73/[2]Title: Chlorfenac Methyl Ester | 35511-40-1 | Source: ChemicalBook | URL:https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8245585.htm[4]Title: Development of EPA Method 525.3 for the analysis of semivolatiles in drinking water | Source: Analytical Methods (Royal Society of Chemistry) | URL:https://pubs.rsc.org/en/content/articlelanding/2012/AY/c2ay25506g[5]Title: Development of EPA Method 525.3 for the analysis of semivolatiles in drinking water (Method Abstract & Data) | Source: Analytical Methods (Royal Society of Chemistry) | URL:https://pubs.rsc.org/en/content/articlelanding/2012/AY/c2ay25506g[6]Title: Solid phase extraction of pesticide residues in water samples: DDT and its metabolites | Source: ResearchGate (Journal of Environmental Chemistry) | URL:https://www.researchgate.net/publication/260024458_Solid_phase_extraction_of_pesticide_residues_in_water_samples_DDT_and_its_metabolites[3]Title: A Multi-Residue Method for the Analysis of Pesticides and Pesticide Degradates in Water Using HLB Solid-Phase Extraction and Gas Chromatography-Ion Trap Mass Spectrometry | Source: Bulletin of Environmental Contamination and Toxicology | URL:https://link.springer.com/article/10.1007/s00128-007-9332-2[7]Title: Dissolved Pesticide Concentrations in the Lower Sacramento River and Its Source Waters, California, 2016 | Source: USGS Publications Warehouse (Open-File Report 2018–1153) | URL:https://pubs.usgs.gov/of/2018/1153/ofr20181153.pdf

Sources

Analytical Strategy and Mobile Phase Optimization for the HPLC-UV Quantification of Methyl 2-(2,3,6-trichlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Chemical Profiling and Mechanistic Rationale

Methyl 2-(2,3,6-trichlorophenyl)acetate is the methyl ester derivative of 2,3,6-trichlorophenylacetic acid (commonly known as the herbicide chlorfenac or fenac). In environmental and pharmaceutical analysis, derivatization to the methyl ester is frequently employed to increase volatility for GC-MS workflows; however, high-performance liquid chromatography with ultraviolet detection (HPLC-UV) offers a robust, non-destructive alternative for quantification, provided the mobile phase and detection parameters are rigorously optimized.

Analyte Characteristics and Column Selection

Unlike its parent acid, which possesses a carboxylic acid functional group with a pKa of approximately 3.70 [1], the methyl ester is a highly lipophilic, neutral molecule. It does not undergo ionization within the standard operating pH range (pH 2–8) of reversed-phase liquid chromatography (RP-HPLC). Consequently, retention is driven purely by hydrophobic interactions. A high-carbon-load octadecylsilane (C18) stationary phase is optimal for maximizing these dispersive interactions, ensuring reproducible retention and high theoretical plate counts.

Causality of Mobile Phase Selection

Because the analyte is highly hydrophobic (containing three chlorine atoms and an esterified aliphatic chain), a strong organic modifier is required to elute the compound within a reasonable runtime.

  • Organic Modifier (Acetonitrile vs. Methanol): Acetonitrile is selected over methanol. Acetonitrile has a lower UV cutoff (190 nm) compared to methanol (205 nm), which is critical for minimizing baseline noise at the low-wavelength UV maximum of the analyte. Furthermore, acetonitrile's lower viscosity reduces system backpressure, allowing for higher flow rates or the use of sub-2 µm particle columns.

  • Aqueous Modifier (0.1% Formic Acid): Although the methyl ester is neutral, real-world samples (such as synthetic reaction mixtures or environmental extracts) often contain trace amounts of the unesterified parent acid (chlorfenac). To create a self-validating and robust method, the aqueous phase must be buffered below the pKa of the parent acid. The addition of 0.1% Formic Acid (v/v) lowers the mobile phase pH to ~2.7. This serves a dual purpose: it ensures any residual parent acid remains fully protonated (preventing peak splitting and tailing) and suppresses the ionization of residual silanol groups on the C18 silica support, thereby sharpening the ester's peak.

UV Detection Strategy

The chromophore of the analyte is the 2,3,6-trichlorophenyl ring. Spectroscopic data for the parent chlorfenac molecule indicates a strong maximum UV-vis absorption band at 232–234 nm (molar absorptivity ϵ≈18,000 L mol⁻¹ cm⁻¹) [2]. Because methyl esterification does not significantly alter the π→π∗ transitions of the isolated aromatic ring, 232 nm is established as the primary detection wavelength to maximize sensitivity. A secondary wavelength at 275 nm can be monitored to improve specificity if co-eluting matrix interferences absorb strongly at lower wavelengths.

Workflow Visualization

The following diagram illustrates the logical relationship between the physicochemical properties of Methyl 2-(2,3,6-trichlorophenyl)acetate and the selected HPLC parameters.

G Analyte Analyte: Methyl 2-(2,3,6-trichlorophenyl)acetate (Neutral, Lipophilic, UV-Active) RP_HPLC Stationary Phase C18 Column (Hydrophobic Retention) Analyte->RP_HPLC dictates polarity UV_Detection Detection Strategy Primary: 232 nm | Secondary: 275 nm Analyte->UV_Detection dictates chromophore absorption MobilePhase Mobile Phase System Acetonitrile / H2O + 0.1% Formic Acid RP_HPLC->MobilePhase requires compatible solvents Silanol Aqueous Modifier: 0.1% FA (pH ~2.7) Suppresses silanol activity & keeps parent acid protonated MobilePhase->Silanol aqueous component Organic Organic Modifier: Acetonitrile Elutes lipophilic ester & provides low UV cutoff for 232 nm MobilePhase->Organic organic component

Figure 1: Workflow linking analyte physicochemical properties to HPLC-UV method parameters.

Quantitative Method Parameters

To facilitate method transfer and ensure reproducibility, all critical chromatographic parameters and system suitability requirements are summarized in the tables below.

Table 1: Optimized Chromatographic Conditions

ParameterSpecification / ConditionCausality / Rationale
Column C18, 150 mm × 4.6 mm, 3.5 µmProvides sufficient theoretical plates for resolving the ester from matrix impurities.
Mobile Phase A HPLC-grade Water + 0.1% Formic AcidControls pH (~2.7) to suppress silanols and protonate acidic impurities.
Mobile Phase B 100% Acetonitrile (UV Grade)Strong eluent for lipophilic compounds; low UV cutoff for 232 nm detection.
Elution Mode Isocratic: 70% B / 30% A70% organic ensures rapid elution of the highly retained trichloro-ester.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm internal diameter column.
Column Temp. 30 °CReduces mobile phase viscosity, improving mass transfer and peak symmetry.
Detection UV at 232 nm (Primary)Corresponds to the maximum π→π∗ transition of the trichlorophenyl ring.
Injection Vol. 10 µLPrevents column overloading while maintaining adequate signal-to-noise (S/N).

Table 2: System Suitability Testing (SST) Criteria (A self-validating system requires these criteria to be met prior to sample analysis)

ParameterAcceptance CriteriaImplication if Failed
Retention Time (RT) ~5.5 ± 0.2 minIndicates mobile phase composition error or column degradation.
Tailing Factor ( Tf​ ) ≤1.5 Suggests secondary interactions (e.g., active silanols) or column voiding.
Theoretical Plates ( N ) ≥5,000 Indicates loss of column efficiency or poor sample solvent matching.
%RSD of Peak Area ≤2.0% (n=5)Highlights injector inconsistency or baseline integration instability.

Step-by-Step Experimental Protocols

This protocol establishes a self-validating analytical run. By incorporating blanks, system suitability standards, and matrix-matched samples, the causality of any analytical failure can be rapidly diagnosed.

Step 1: Mobile Phase Preparation
  • Aqueous Phase (A): Measure 1,000 mL of LC-MS grade water into a clean glass reservoir. Add 1.0 mL of LC-MS grade Formic Acid. Mix thoroughly using a magnetic stirrer for 5 minutes.

  • Organic Phase (B): Transfer 1,000 mL of LC-MS grade Acetonitrile into a separate glass reservoir.

  • Degassing: Sonicate both reservoirs for 10 minutes to remove dissolved gases, which prevents pump cavitation and baseline fluctuations during UV detection.

Step 2: Standard Solution Preparation

Note: To prevent peak distortion (the "solvent effect"), the final sample diluent must closely match the initial mobile phase conditions.

  • Primary Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of Methyl 2-(2,3,6-trichlorophenyl)acetate reference standard. Transfer to a 10 mL volumetric flask. Dissolve and make up to volume with 100% Acetonitrile.

  • Working Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.

  • Calibration Standards: Serially dilute the primary stock using the Working Diluent to create calibration levels at 1, 5, 10, 20, and 50 µg/mL.

Step 3: System Equilibration and Self-Validation
  • Purge the HPLC pumps with Mobile Phase A and B.

  • Set the column oven to 30 °C and initiate the isocratic flow (70% B / 30% A) at 1.0 mL/min.

  • Monitor the UV baseline at 232 nm. Allow the system to equilibrate for at least 20 column volumes (~30 minutes) until the baseline drift is ≤1 mAU/hr.

  • Self-Validation Injection: Inject 10 µL of the Working Diluent (Blank). Verify the absence of peaks at the expected retention time of the analyte.

  • SST Injection: Inject the 20 µg/mL standard five consecutive times. Calculate the %RSD of the peak area, Tailing Factor, and Theoretical Plates to ensure they meet the criteria in Table 2 .

Step 4: Sample Analysis and Integration
  • Inject unknown samples interspersed with a continuing calibration verification (CCV) standard every 10 injections to monitor system drift.

  • Integrate the peak corresponding to Methyl 2-(2,3,6-trichlorophenyl)acetate (typically eluting around 5.5 minutes).

  • Construct a linear regression calibration curve (Peak Area vs. Concentration) using a 1/x weighting factor if heteroscedasticity is observed at lower concentrations. Ensure R2≥0.999 .

References

  • Sample Preparation Based on Dynamic Ion-Exchange Solid-Phase Extraction for GC/MS Analysis of Acidic Herbicides in Environmental Waters. Analytical Chemistry. Available at:[Link]

  • Rotterdam Convention on the Prior Informed Consent Procedure for Certain Hazardous Chemicals and Pesticides in International Trade. Secretariat of the Rotterdam Convention. Available at:[Link]

In vitro bioassay protocols involving Methyl 2-(2,3,6-trichlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to In Vitro Bioassay Protocols for Methyl 2-(2,3,6-trichlorophenyl)acetate

Introduction: Characterizing a Novel Synthetic Auxin Analog

Methyl 2-(2,3,6-trichlorophenyl)acetate is a synthetic organic compound whose structure suggests a potent interaction with plant biological systems. Its core, a phenylacetic acid methyl ester, is a derivative of phenylacetic acid (PAA), a known natural auxin. The specific 2,3,6-trichloro substitution pattern on the phenyl ring is critical, as halogenation at specific positions is a common strategy for creating powerful synthetic auxins used as herbicides. These molecules function by overwhelming the plant's natural growth regulation machinery, leading to uncontrolled cell division and elongation, and ultimately, plant death.[1]

The primary molecular target of synthetic auxins is the TIR1/AFB family of F-box proteins, which act as auxin co-receptors.[2][3][4] In the presence of auxin, these receptors facilitate the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins. This degradation liberates Auxin Response Factors (ARFs), transcription factors that then activate the expression of a wide array of auxin-responsive genes, triggering the dramatic physiological changes associated with auxin response.[1][5]

This guide provides a suite of detailed in vitro protocols designed for researchers, scientists, and drug development professionals to comprehensively characterize the biological activity of Methyl 2-(2,3,6-trichlorophenyl)acetate. The assays described herein will enable the elucidation of its auxin-like activity, quantification of its binding affinity to auxin receptors, and assessment of its general cytotoxicity, providing a complete efficacy and preliminary safety profile.

Foundational Concepts: The Auxin/TIR1 Signaling Pathway

Understanding the mechanism of action is paramount to designing and interpreting bioassays. Synthetic auxins hijack a core signaling pathway that is central to nearly every aspect of plant growth and development. The process begins when the auxin molecule enters the nucleus and acts as a form of "molecular glue."

  • Auxin Binding: The auxin molecule binds to a pocket within the TIR1/AFB F-box protein.[3][4]

  • Co-Receptor Complex Formation: This binding event stabilizes the interaction between the TIR1/AFB protein and an Aux/IAA repressor protein.[5][6] The TIR1/AFB and Aux/IAA proteins together form the functional co-receptor for auxin.

  • Ubiquitination & Degradation: The formation of this ternary complex (TIR1/AFB-auxin-Aux/IAA) allows the broader SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, of which TIR1/AFB is a part, to attach ubiquitin chains to the Aux/IAA protein.[1] This marks the Aux/IAA for degradation by the 26S proteasome.

  • Gene Activation: With the Aux/IAA repressor destroyed, the ARF transcription factor is free to bind to auxin-responsive elements in the promoters of target genes, activating their transcription and initiating the downstream biological response.[5]

At herbicidal concentrations, this process is sent into overdrive, leading to a catastrophic loss of regulated growth.

AuxinSignaling cluster_nucleus Cell Nucleus Auxin Methyl 2-(2,3,6-trichlorophenyl)acetate (Synthetic Auxin) TIR1 TIR1/AFB Receptor (Part of SCF Complex) Auxin->TIR1 Binds AuxIAA Aux/IAA Repressor TIR1->AuxIAA Stabilizes Interaction ARF ARF Transcription Factor AuxIAA->ARF Represses Proteasome 26S Proteasome AuxIAA->Proteasome Degraded DNA Auxin Response Genes ARF->DNA Activates Transcription Response Uncontrolled Growth (Biological Response) DNA->Response

Figure 1. Simplified diagram of the TIR1/AFB auxin signaling pathway.

Protocol 1: Plant-Based Bioassay for Auxin Activity

Arabidopsis thaliana Primary Root Growth Inhibition Assay

This is a foundational whole-organism bioassay to confirm and quantify the auxin-like activity of the test compound. At low concentrations, auxins can promote root growth, but at the supra-optimal concentrations typical of synthetic auxins, they strongly inhibit primary root elongation, providing a clear and measurable endpoint.[2]

Causality Behind Experimental Choices:

  • Model Organism: Arabidopsis thaliana is used due to its rapid life cycle, small size, and well-characterized genetics and physiology, making it an ideal model for in vitro plate-based assays.

  • Endpoint: Primary root length is a highly sensitive and easily quantifiable indicator of auxin activity. Inhibition is a classic response to high auxin levels.

  • Vertical Plates: Growing seedlings on vertically oriented plates ensures that roots grow straight down along the agar surface due to gravity, simplifying measurement and preventing roots from growing into the medium.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose

  • MES hydrate

  • Phytagel or plant agar

  • Methyl 2-(2,3,6-trichlorophenyl)acetate (Test Compound)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Indole-3-acetic acid (IAA) or 2,4-Dichlorophenoxyacetic acid (2,4-D) as a positive control

  • Sterile petri dishes (100 x 15 mm)

  • Sterile water

  • Growth chamber (22°C, 16h light/8h dark cycle)

  • Scanner and image analysis software (e.g., ImageJ)

Procedure:

  • Stock Solution Preparation:

    • Prepare a 100 mM stock solution of the test compound in sterile DMSO.

    • Prepare a 10 mM stock solution of the positive control (e.g., 2,4-D) in sterile DMSO.

    • Rationale: DMSO is used to dissolve the hydrophobic test compound. A high concentration stock minimizes the final volume of solvent added to the media, reducing potential solvent toxicity.

  • Media Preparation:

    • Prepare MS medium (e.g., 0.5X strength) with 1% (w/v) sucrose and 0.05% (w/v) MES. Adjust pH to 5.7 with KOH.

    • Add agar or Phytagel as per the manufacturer's instructions (e.g., 0.8% w/v).

    • Autoclave the medium and let it cool to ~50-55°C in a water bath.

    • Rationale: A buffered, sterile nutrient medium is essential for healthy seedling growth. Cooling the medium before adding heat-labile compounds prevents their degradation.

  • Dosing the Media:

    • Aliquot the cooled sterile medium into sterile bottles.

    • Add the test compound stock solution to achieve the desired final concentrations. Ensure the final DMSO concentration is constant across all plates (including the vehicle control) and does not exceed 0.1% (v/v).

    • Pour the plates and let them solidify in a laminar flow hood.

Parameter Description
Test Compound Conc. 0 (Vehicle), 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM
Positive Control Conc. 0 (Vehicle), 1 nM, 10 nM, 100 nM, 1 µM (e.g., 2,4-D)
Vehicle Control 0.1% DMSO in MS Media
Replicates Minimum of 3 plates per condition, with ~10-15 seeds per plate.
  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis seeds (e.g., 70% ethanol for 1 min, followed by 50% bleach with Tween-20 for 10 min, and 4-5 rinses with sterile water).

    • Resuspend seeds in sterile 0.1% agar and stratify at 4°C for 2-3 days to synchronize germination.

    • Pipette individual seeds in a line onto the surface of the solidified agar plates, about 1 cm from the top edge.

  • Incubation and Measurement:

    • Seal the plates with breathable tape and place them vertically in a growth chamber.

    • After 5-7 days of growth, remove the plates and scan them at high resolution.

    • Using ImageJ or similar software, measure the length of the primary root for each seedling from the root-shoot junction to the root tip.[2]

Data Analysis:

  • Calculate the average root length and standard deviation for each treatment condition.

  • Normalize the data by expressing the average root length of each treatment as a percentage of the average root length of the vehicle control.

  • Plot the normalized root length (%) against the log concentration of the test compound.

  • Use a non-linear regression model (e.g., four-parameter logistic curve) in software like GraphPad Prism or R to calculate the IC₅₀ value (the concentration that causes 50% inhibition of root growth).

Protocol 2: Molecular Target-Based Assay

In Vitro Competitive Auxin Receptor Binding Assay

This protocol directly assesses the compound's ability to bind to the auxin receptor, providing a quantitative measure of its binding affinity (IC₅₀). The assay relies on the principle of competition between the unlabeled test compound and a labeled auxin for a limited number of purified receptor sites.

Causality Behind Experimental Choices:

  • System: A cell-free system using purified recombinant protein allows for the direct measurement of binding without the complexities of cellular uptake, metabolism, or transport.

  • Receptor: TIR1 is the best-characterized auxin receptor and is used as the primary target.[3][4] Using other members of the TIR1/AFB family (e.g., AFB5) can reveal binding selectivity.

  • Detection Method: A fluorescently-labeled auxin or a radiolabeled auxin (³H-IAA) provides a sensitive and quantifiable signal. The protocol below describes a non-radioactive, fluorescence polarization (FP) based approach, which is common in high-throughput screening. FP measures the change in the rotational speed of a fluorescent molecule upon binding to a larger protein.

Materials:

  • Purified recombinant auxin receptor protein (e.g., His-tagged Arabidopsis thaliana TIR1)

  • Fluorescently-labeled auxin probe (e.g., a fluorescent derivative of IAA)

  • Methyl 2-(2,3,6-trichlorophenyl)acetate (Test Compound/Competitor)

  • Unlabeled IAA (Positive Control Competitor)

  • Binding Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 0.01% Tween-20)

  • Low-volume, black 384-well microplates (for fluorescence assays)

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound and unlabeled IAA in Binding Buffer. See the table below for an example concentration range.

    • Dilute the purified TIR1 receptor and the fluorescent auxin probe to their optimal working concentrations in Binding Buffer. These concentrations must be optimized in preliminary experiments (typically, the receptor concentration is held constant while the probe is titrated to determine its K_d).

Plate Well Component 1 Component 2 Component 3 Description
1-3Binding BufferFluorescent ProbeTIR1 ReceptorTotal Binding (Max Signal)
4-6Binding Buffer + High [IAA]Fluorescent ProbeTIR1 ReceptorNon-Specific Binding (Min Signal)
7-24Test Compound dilutionsFluorescent ProbeTIR1 ReceptorCompetition Curve
25-27Binding BufferFluorescent ProbeNo ReceptorProbe Control (Background)
  • Assay Assembly:

    • Add the components to the wells of the 384-well plate in the order specified (e.g., 5 µL buffer/competitor, 5 µL fluorescent probe, 10 µL receptor).

    • Rationale: Adding the receptor last initiates the binding reaction simultaneously across the plate.

  • Incubation:

    • Seal the plate to prevent evaporation.

    • Incubate at room temperature for 60-90 minutes in the dark to allow the binding reaction to reach equilibrium.

    • Rationale: Incubation in the dark is critical to prevent photobleaching of the fluorescent probe.

  • Detection:

    • Measure the fluorescence polarization of each well using a compatible plate reader.

Data Analysis:

  • Subtract the average non-specific binding (NSB) signal from all other wells to determine the specific binding.

  • Plot the specific binding signal as a function of the logarithm of the competitor concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value for the test compound. This is the concentration of the compound that inhibits 50% of the specific binding of the fluorescent probe.[2]

  • The binding affinity (K_i) can be calculated from the IC₅₀ using the Cheng-Prusoff equation if the K_d of the fluorescent probe is known.

Figure 2. Workflow for the in vitro competitive receptor binding assay.

Protocol 3: General Cytotoxicity Assessment

MTT Cell Viability Assay on a Mammalian Cell Line

It is crucial to assess the compound's toxicity towards non-target organisms. This protocol uses a standard colorimetric assay (MTT) to measure the metabolic activity of a mammalian cell line (e.g., HepG2, a human liver cell line) as an indicator of cell viability. This provides a preliminary assessment of potential toxicity to humans or other animals.

Causality Behind Experimental Choices:

  • Cell Line: HepG2 cells are frequently used in toxicology as the liver is a primary site of xenobiotic metabolism.[7][8] Alternatively, fibroblast lines like L929 can be used for general cytotoxicity screening.[9]

  • Assay Principle: The MTT assay is a robust and widely used method. In viable cells, mitochondrial reductase enzymes convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[7][9]

  • Endpoint: The CC₅₀ (or GI₅₀, 50% growth inhibition) is a standard metric for quantifying a compound's cytotoxic potential.

Materials:

  • HepG2 human hepatoma cell line (or other suitable mammalian cell line)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Sterile, clear, flat-bottomed 96-well plates

  • Test compound stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or isopropanol with 0.04 N HCl)

  • Multi-channel pipette and microplate reader (570 nm absorbance)

Procedure:

  • Cell Seeding:

    • Culture HepG2 cells to ~80% confluency.

    • Trypsinize, count, and resuspend the cells in fresh complete medium to a density of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well) and incubate for 24 hours (37°C, 5% CO₂).[7]

    • Rationale: A 24-hour pre-incubation allows cells to adhere and recover from trypsinization before compound exposure.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%.

    • After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compound. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plate for another 24 or 48 hours.[10][11]

  • MTT Assay:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[7]

    • Rationale: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.

    • Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control cells:

    • % Viability = (Absorbance_Treated / Absorbance_Control) * 100

  • Plot the % Viability against the log concentration of the test compound.

  • Use non-linear regression to fit the data to a dose-response curve and determine the CC₅₀ (Concentration causing 50% cytotoxicity).

Summary of Key Bioassay Parameters

Bioassay Primary Objective Model System Key Parameter Measured Typical Concentration Range
Root Growth Inhibition Assess functional auxin-like activityArabidopsis thaliana seedlingsIC₅₀ (Root Growth)1 nM - 100 µM
Receptor Binding Quantify direct binding to auxin receptorPurified TIR1/AFB ProteinIC₅₀ / K_i (Binding Affinity)10 nM - 500 µM
Mammalian Cytotoxicity Evaluate non-target organism toxicityHepG2 or L929 cell lineCC₅₀ (Cell Viability)1 µM - 1 mM

Conclusion

The protocols detailed in this guide provide a robust framework for the multi-faceted in vitro characterization of Methyl 2-(2,3,6-trichlorophenyl)acetate. By systematically progressing from a whole-organism functional assay to a direct molecular target-based assay, and complementing this with a critical non-target cytotoxicity screen, researchers can build a comprehensive biological profile of this novel compound. These data are essential for determining its potency as a synthetic auxin, understanding its mechanism of action at the molecular level, and establishing a preliminary safety profile, thereby guiding its future development for applications in agriculture or as a chemical probe in plant biology research.

References

  • (March 14 2026) An in vitro Assay for Post‐Emergence Herbicide Screening of Large‐Seedling Weeds: A Case Study With Cryptostegia grandiflora - ResearchGate.
  • (Date N/A) In Vitro Assays | Herbicide Discovery and Screening - passel.
  • (February 18 2026) Cytotoxicity Test of Pesticides Using the Trypan Blue Dye Exclusion Assay - IML Research.
  • (July 08 2022) In Vitro Assessment of Pesticides Toxicity and Data Correlation with Pesticides Physicochemical Properties for Prediction of Toxicity in Gastrointestinal and Skin Contact Exposure - PMC. Available from: [Link]

  • (November 21 2022) Cytotoxicity Mechanisms of Eight Major Herbicide Active Ingredients in Comparison to Their Commercial Formulations - MDPI. Available from: [Link]

  • (July 08 2025) Pesticide Testing Using the In Vitro Approach - IML Testing & Research.
  • (Date N/A) Auxin protocols.
  • (May 07 2021) Comparative Evaluation of the Cytotoxicity of Glyphosate-Based Herbicides and Glycine in L929 and Caco2 Cells - PMC. Available from: [Link]

  • (February 21 2022) In vitro and in vivo cytotoxicity assessment of glyphosate and imazethapyr-based herbicides and their association - Taylor & Francis. Available from: [Link]

  • (January 15 2025) Full article: In vitro immunotoxic evaluation of herbicides in RAW 264.7 cells. Available from: [Link]

  • (July 08 2022) In Vitro Assessment of Pesticides Toxicity and Data Correlation with Pesticides Physicochemical Properties for Prediction of Toxicity in Gastrointestinal and Skin Contact Exposure - MDPI. Available from: [Link]

  • (Date N/A) PLANT GROWTH REGULATORS.
  • (June 07 2021) Protocol: analytical methods for visualizing the indolic precursor network leading to auxin biosynthesis - ResearchGate. Available from: [Link]

  • (October 18 2017) What is the best auxin in rooting by in vitro culture? - ResearchGate. Available from: [Link]

  • (August 10 2012) Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PubMed. Available from: [Link]

  • (May 15 2024) auxin research odyssey: 1989–2023 | The Plant Cell - Oxford Academic. Available from: [Link]

  • (Date N/A) Plant Growth Regulation in Cell and Tissue Culture In Vitro - PMC - NIH. Available from: [Link]

  • (Date N/A) The differential binding and biological efficacy of auxin herbicides - PMC. Available from: [Link]

  • (December 06 2013) Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation | ACS Chemical Biology. Available from: [Link]

  • (March 16 2026) Synthesis and Auxin-like Activity of Halogenated Alkylphenoxyacetic Acids - MDPI. Available from: [Link]

  • (July 24 2023) Experimental exposure assessment for in vitro cell-based bioassays in 96- and 384-well plates - Frontiers. Available from: [Link]

  • (April 25 2022) In Vitro Assessment and Toxicological Prioritization of Pesticide Mixtures at Concentrations Derived from Real Exposure in Occupational Scenarios - MDPI. Available from: [Link]

  • (Date N/A) Selection criteria to select in vitro bioassays for implementation and use - Oekotoxzentrum. Available from: [Link]

  • (Date N/A) 4,7-dichloro-2-metlhylindoleacetic acid, and particularly the 2,4,6-trichloro-, - Researcher.Life. Available from: [Link]

  • (Date N/A) Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress - MDPI. Available from: [Link]

  • (Date N/A) The in vitro metabolites of 2,4,6-trichlorophenol and their DNA strand breaking properties. Available from: [Link]

  • (October 13 2023) New fluorescent auxin derivatives: anti-auxin activity and accumulation patterns in Arabidopsis thaliana - ResearchGate. Available from: [Link]

  • (February 24 2025) Mitogen-Activated Protein Kinases 3/6 Reduce Auxin Signaling via Stabilizing Indoleacetic Acid-Induced Proteins 8/9 in Plant Abiotic Stress Adaptation - MDPI. Available from: [Link]

  • (July 24 2020) Photoreceptors Regulate Plant Developmental Plasticity through Auxin - MDPI. Available from: [Link]

  • (Date N/A) Chemical hijacking of auxin signaling with an engineered auxin-TIR1 pair - PMC. Available from: [Link]

  • (December 17 2021) Magic Methyl Effects in Drug Design - Juniper Publishers. Available from: [Link]

  • (Date N/A) The effects of the reported active metabolite of methoxychlor, 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane, on testosterone formation by cultured Leydig cells from young adult rats - PubMed. Available from: [Link]

  • (Date N/A) Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - MDPI. Available from: [Link]

  • (Date N/A) Metabolomic Profiling and In Vitro Evaluation of Cytotoxic, Genotoxic, and Antigenotoxic Effects of Staphylea pinnata L. Extract from Italian Flora - MDPI. Available from: [Link]

  • (Date N/A) Methyl 2-(3-chlorophenyl)acetate | C9H9ClO2 | CID 2733544 - PubChem. Available from: [Link]

  • (Date N/A) Effects of Methoxychlor (M) or Its Active Metabolite, 2,2-BIS(p-Hydroxyphenyl)-1,1, 1-Trichloroethane (HPTE), on Testosterone (T) Formation by Cultured Neonatal (Fetal) Leydig Cells (LC) - CDC Stacks. Available from: [Link]

  • (Date N/A) Effects of 2,4,5-trichlorophenoxyacetic acid, pentachlorophenol, methylprednisolone, and Freund's adjuvant on 2-hydroxyethylnitrosourea carcinogenesis in MRC-Wistar rats - PubMed. Available from: [Link]

  • (Date N/A) 2,4,6-Trichlorophenyl acetate - Inxight Drugs - ncats. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 2-(2,3,6-trichlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and FAQ to assist researchers and drug development professionals in overcoming the specific synthetic bottlenecks associated with Methyl 2-(2,3,6-trichlorophenyl)acetate .

The starting material, 2,3,6-trichlorophenylacetic acid (also known as the herbicide Fenac[1]), presents unique steric and electronic challenges during esterification. This guide provides field-proven methodologies, mechanistic insights, and self-validating protocols to ensure high-yield synthesis.

Synthesis Workflow & Mechanistic Pathways

Synthesis SM 2,3,6-Trichlorophenylacetic Acid Fischer Method A: Fischer Esterification + MeOH, H2SO4, TMOF SM->Fischer Acid Catalysis AcidCl Method B: Acid Chloride + SOCl2, Reflux SM->AcidCl Halogenation Product Methyl 2-(2,3,6-trichlorophenyl)acetate Fischer->Product Water Scavenged Inter 2,3,6-Trichlorophenylacetyl Chloride AcidCl->Inter - SO2, - HCl Inter->Product + MeOH, NEt3

Workflow comparing Fischer esterification and acid chloride routes for methyl ester synthesis.

Frequently Asked Questions (FAQs)

Q: Why is my standard Fischer esterification yield plateauing at 60-70%? A: Fischer esterification is an equilibrium-driven process[2]. For 2,3,6-trichlorophenylacetic acid, two factors hinder the forward reaction:

  • Inductive Effect (-I): The three highly electronegative chlorine atoms withdraw electron density from the acetic acid moiety. This destabilizes the positively charged oxocarbenium intermediate required for nucleophilic attack by methanol.

  • Steric Hindrance: While the methylene (-CH₂-) group provides some buffer, the bulky chlorine atoms at the ortho (2,6) positions restrict the conformational trajectory of the incoming methanol nucleophile. Because the forward rate is suppressed, the reverse hydrolysis reaction easily establishes a premature equilibrium.

Q: How does Trimethyl Orthoformate (TMOF) improve the yield in Method A? A: TMOF acts as a highly efficient, irreversible chemical water scavenger[3]. As water is generated during the esterification, TMOF reacts with it to form methanol and methyl formate. By continuously removing water from the system, TMOF completely bypasses the equilibrium limitations, driving the reaction to >90% completion[3].

Q: When should I abandon the Fischer route and use the Acid Chloride route (Method B)? A: If your laboratory lacks anhydrous conditions or if you are scaling up and wish to avoid the long reflux times (12+ hours) of Fischer esterification, the acid chloride route is superior. Thionyl chloride (SOCl₂) converts the unreactive carboxylic acid into a highly electrophilic acyl chloride intermediate, making the subsequent methanolysis rapid, irreversible, and nearly quantitative.

Troubleshooting Guide

Issue 1: Low Conversion Rate in the Acid Chloride Route
  • Diagnosis: Residual thionyl chloride is competing with the acyl chloride intermediate. If SOCl₂ is not completely removed before adding methanol, it reacts violently with methanol to form dimethyl sulfite and HCl, consuming your nucleophile and lowering the yield.

  • Solution: After the initial reflux, evaporate the excess SOCl₂ completely under reduced pressure. Self-Validation Check: The residue must be a thick, pale oil with absolutely no pungent sulfurous odor before proceeding to the methanol quench.

Issue 2: Emulsions During Aqueous Workup
  • Diagnosis: Unreacted 2,3,6-trichlorophenylacetic acid can act as a surfactant. In mildly basic aqueous washes, the trichlorophenylacetate anion forms a soap-like layer at the organic-aqueous interface, trapping your product.

  • Solution: Do not shake vigorously during the initial neutralization. Wash the organic layer gently with saturated sodium bicarbonate (NaHCO₃) to deprotonate and extract the unreacted acid into the aqueous phase[4]. Follow immediately with a saturated brine wash to increase the ionic strength of the aqueous layer, which breaks the emulsion and forces the organic product into the organic phase.

Issue 3: Product Contamination with Starting Material
  • Diagnosis: Incomplete reaction due to deactivated acid catalyst or insufficient reaction time[2].

  • Solution: Ensure your sulfuric acid is concentrated and fresh. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) solvent system. The starting material (acid) will streak near the baseline, while the target methyl ester will elute significantly higher (Rf ~0.6). Do not quench the reaction until the baseline spot disappears.

Quantitative Data: Method Comparison

Summarized below is the comparative performance data for synthesizing Methyl 2-(2,3,6-trichlorophenyl)acetate using different methodologies.

Synthesis MethodReagentsCatalyst / AdditiveTypical Yield (%)Reaction Time (h)Scalability
Standard Fischer MethanolH₂SO₄ (cat.)55 - 6512 - 24High
Scavenged Fischer MethanolH₂SO₄ + TMOF85 - 928 - 12High
Acid Chloride SOCl₂, then MeOHTriethylamine90 - 983 - 5Medium
Steglich Methanol, DCCDMAP75 - 8512 - 16Low

Experimental Protocols

Protocol A: TMOF-Assisted Fischer Esterification (Equilibrium-Driven)

Use this method for a greener, single-pot synthesis without generating SO₂ gas.

  • Setup: In an oven-dried 100 mL round-bottom flask, dissolve 2,3,6-trichlorophenylacetic acid (10.0 mmol) in anhydrous methanol (30 mL).

  • Activation: Add Trimethyl Orthoformate (TMOF) (15.0 mmol, 1.5 eq) to act as the water scavenger[3].

  • Catalysis: Slowly add concentrated H₂SO₄ (0.5 mL) dropwise while stirring.

  • Reflux: Equip the flask with a reflux condenser and heat to 70°C for 8-12 hours.

  • Validation: Check reaction progress via TLC (Hexane:EtOAc 4:1). The reaction is complete when the starting material spot is absent[2].

  • Workup: Cool to room temperature and concentrate the mixture under reduced pressure to remove excess methanol and TMOF. Dissolve the residue in dichloromethane (50 mL). Wash sequentially with saturated NaHCO₃ (2 × 25 mL) and brine (25 mL). Dry over anhydrous Na₂SO₄, filter, and evaporate to yield the pure methyl ester.

Protocol B: Acid Chloride-Mediated Synthesis (Kinetically-Driven)

Use this method for maximum yield and rapid reaction times.

  • Halogenation: In a fume hood, suspend 2,3,6-trichlorophenylacetic acid (10.0 mmol) in thionyl chloride (SOCl₂, 10 mL). Add 1 drop of anhydrous DMF as a catalyst.

  • Reflux: Heat the mixture to 80°C for 2 hours. Validation: The reaction is complete when the evolution of HCl and SO₂ gases ceases and the suspension becomes a clear, homogeneous yellow solution.

  • Concentration: Cool the mixture and remove the excess SOCl₂ completely via rotary evaporation. Co-evaporate twice with anhydrous toluene (10 mL) to ensure no residual SOCl₂ remains.

  • Esterification: Dissolve the resulting 2,3,6-trichlorophenylacetyl chloride in anhydrous dichloromethane (20 mL) and cool to 0°C in an ice bath.

  • Quench: Slowly add a mixture of anhydrous methanol (15.0 mmol) and triethylamine (12.0 mmol) dropwise. Stir for 1 hour at room temperature.

  • Workup: Dilute with additional dichloromethane (30 mL) and wash with 1M HCl (20 mL) to remove the amine salts, followed by saturated NaHCO₃ (20 mL) and brine (20 mL). Dry over Na₂SO₄, filter, and concentrate to obtain the target ester.

References

  • A STUDY OF MUGWORT: I. GROWTH HABITS AND CONTROL II. EFFECTS OF 2,3,6-TRICHLOROPHENYLACETIC ACID ON CERTAIN RESPIRATORY ENZYMES - VTechWorks.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcsSyGCOoIAvhYtKecOE1hgbGl4rgaurObJWr3jvGkQvfh18gyn51YhUaMs8SaY456igm0DJWOFMpE8XzsVf4_0lvZ2KXROlJwtM6oNZkeUcdqc9ovLOZgRnAuH7mhXt2_gJ9RAoHnjdD5i3lXOZF6iT8xV2WxFHWCTA04EIk-6zbkgFH49XcfUP_d3S_yBw==]
  • Orthoformic acid - Grokipedia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjOb-iK0jWmNRRT4IFY_e6-XPdYLKFmZfcwuqwvtvMp8Lr1L6TWjrLp2kPD7D9qE3qfrGCKgYH2BK4Ru9Jkp36Z7uWqZZVUSmgcP39cJ6onuDxD7OKuiYBpYrMfF4KCi93Frw-JU_J]
  • Optimizing reaction conditions for benzyl phenylacetate synthesis - Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHh6diAlNC1SHOZk-HgBlDVgcxJtUTPHgf2iy_MPh2m8Z4jtei22ln6FMulIkpDjgmJUz7hK8shj41Ha99k27_Id8j5DEP_NvI0os9xlMBJY4ivuXmwLfQsidqQtYq2s2DKTuU7mKf1FqOUoeblfIzhMhkC8u24QSCaj3A9dsiV0ifGByerYURk4eTBfSnVKAQhjHVfG6EsBJZE4-6InA==]
  • Give the expected organic product when phenylacetic acid, PhCH - Vaia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyNoGUnfsG_YWV2hdUY8QXilkhrfoObzILTOtQ2nPcny6BJlhi_Cmu7TdrtnZgmswBFwZt4L88B13r7LCcuRKPHmSE4XuOxeR9WtDwn0xPdpQnwVLqrb14QwQHHYyXhs1TqP-EDhgNvo1_WNXGqbhoVuHAkw--Cr0mBqAKcK90PJaEPAsD-69C5mxerbC1NQT0oY11oNgYexGiDzfZ9rkx1mOoq6az2r_E0ClbZYvdM39PzxJ6qIgP31ZvNmtE7oHupjJ2xNP_K43IV3XIT88=]

Sources

Resolving GC co-elution issues with Methyl 2-(2,3,6-trichlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the chromatographic separation of halogenated aromatic compounds.

Methyl 2-(2,3,6-trichlorophenyl)acetate (the methyl ester of the herbicide chlorfenac) presents unique analytical challenges. Co-elution in Gas Chromatography (GC) for this compound typically stems from two distinct sources: isomeric overlap (e.g., co-elution with 2,4,5-trichlorophenylacetic acid derivatives) and matrix interference (e.g., co-extraction of humic acids from environmental samples)[1].

This guide provides a self-validating, mechanistic approach to diagnosing and resolving these co-elution issues.

Diagnostic Workflow

Before altering your methodology, you must accurately diagnose the root cause of the co-elution. The following workflow outlines the logical progression from detection to resolution.

G Start Detect Asymmetrical Peak or Mass Spectral Overlap Confirm Confirm Co-elution (EIC & Spectral Deconvolution) Start->Confirm Matrix Is it Matrix Interference (e.g., Humic Acids)? Confirm->Matrix Yes Isomer Is it an Isomeric Impurity (e.g., 2,4,5-T methyl ester)? Confirm->Isomer Yes SPE Optimize Sample Prep (DIE-SPE Cleanup) Matrix->SPE Matrix Column Change Stationary Phase (e.g., 35% Phenyl or Cyanopropyl) Isomer->Column Isomer Temp Optimize Temp Program (Decrease Ramp / Add Hold) Isomer->Temp Minor Overlap Success Baseline Resolution Achieved (Rs ≥ 1.5) SPE->Success Column->Success Temp->Success

Caption: Logical workflow for diagnosing and resolving GC co-elution issues.

Frequently Asked Questions (FAQs)

Q1: My chromatogram shows a single, broad peak. How can I confirm if it is a co-elution of isomers or just poor peak shape? A: Confirming co-elution is the first critical step. Visually, co-eluting peaks often manifest as shoulders on a larger peak or result in asymmetric (fronting or tailing) profiles[2]. To definitively confirm co-elution, utilize Mass Spectral Analysis. In full scan mode, acquire spectra across the peak (the beginning, apex, and end). If the mass spectra change, it indicates the presence of more than one compound[2]. Furthermore, plotting Extracted Ion Chromatograms (EICs) for unique fragment ions can reveal the presence of multiple, slightly offset peaks[2].

Q2: My target analyte is co-eluting with a massive background "hump." How do I resolve matrix-induced co-elution before the sample reaches the GC? A: If matrix components have similar volatility and polarity to your target analytes, they will co-elute and interfere with the analysis[3]. In environmental samples, naturally occurring humic acids are often concurrently extracted with acidic herbicides[1]. Traditional Reversed-Phase Solid-Phase Extraction (RP-SPE) often fails here. Instead, employ Dynamic Ion-Exchange Solid-Phase Extraction (DIE-SPE)[1]. By using a selective eluent, you can completely elute the Methyl 2-(2,3,6-trichlorophenyl)acetate while leaving the interfering humic acids trapped on the cartridge[1].

Q3: What is the mechanistic rationale for changing the GC column stationary phase to resolve trichlorophenyl isomers? A: Separation on a non-polar column (e.g., 100% dimethylpolysiloxane) relies entirely on dispersion forces, which correlate to boiling points. Since trichlorophenyl isomers have virtually identical boiling points, resolution is nearly impossible. By switching to a mid-polar column (e.g., 35% or 50% phenyl-methylpolysiloxane), you introduce π−π interactions[4]. The steric hindrance caused by the chlorine atoms at the 2, 3, and 6 positions prevents the phenyl ring of the 2,3,6-isomer from interacting as strongly with the stationary phase compared to less sterically crowded isomers (like the 2,4,5-isomer). This differential interaction provides the necessary selectivity ( α ) for baseline resolution.

Q4: If I cannot change my column, how should I optimize the temperature program to force separation? A: If changing the column is not feasible, you must optimize the kinetic separation. Start by lowering the initial oven temperature to enhance the separation of more volatile compounds[3]. Next, decrease the ramp rate (e.g., from 10°C/min to 5°C/min) through the specific elution zone of the target compounds[3]. If slowing the ramp is insufficient, introduce a mid-ramp isothermal hold just before the target compounds elute to maximize the resolution of critical pairs[3].

Quantitative Data & Parameter Optimization

Table 1: Impact of Stationary Phase on Isomer Resolution

Stationary PhasePolarityPrimary Interaction MechanismExpected Resolution (Rs) for Isomers
100% DimethylpolysiloxaneNon-polarDispersion (Boiling Point)< 0.8 (Severe Co-elution)
5% Phenyl-methylpolysiloxaneLow-polarDispersion, Weak π−π 0.8 - 1.0 (Partial Co-elution)
35% Phenyl-methylpolysiloxaneMid-polarStrong π−π , Steric selectivity> 1.5 (Baseline Resolution)
Cyanopropyl-phenylHigh-polarDipole-dipole, π−π > 2.0 (Excellent Resolution)

Table 2: Temperature Program Adjustments and Causality

Parameter AdjustmentMechanistic CausalityBest Used When...
Lower Initial Temp Increases retention factor ( k ) for early eluting peaks, allowing more time for partitioning.Analytes co-elute near the solvent front.
Decrease Ramp Rate Increases the number of theoretical plates ( N ) utilized during the critical elution window.Isomers have slight differences in vapor pressure.
Add Isothermal Hold Halts the thermal expansion of the analyte band, relying purely on stationary phase thermodynamics.A specific critical pair co-elutes mid-run.

Experimental Protocols

Protocol 1: DIE-SPE Cleanup for Matrix Removal

To ensure trustworthiness, this protocol incorporates a self-validating wash step to eliminate humic acid co-elution prior to derivatization and GC analysis.

G Sample Raw Sample (Humic Acids + Analyte) Load Load onto DIE-SPE Sample->Load Wash Selective Wash Load->Wash Elute Elute Analytes (10% MeOH in Acetone) Wash->Elute GC GC-MS Analysis Elute->GC

Caption: DIE-SPE sample preparation pathway to eliminate matrix co-elution.

  • Conditioning: Condition the C18 bonded silica DIE-SPE cartridge with 5 mL of methanol followed by 5 mL of reagent-grade water.

  • Loading: Load the aqueous sample (pH 6-9) onto the cartridge at a flow rate of 5 mL/min[1].

  • Selective Elution (Critical Step): Elute the target acidic herbicides using 3 mL of a 10% methanol / 90% acetone solution[1]. Causality: This specific solvent ratio completely elutes the target analytes while leaving the majority of the high-molecular-weight humic acids strongly bound to the cartridge[1].

  • Drying & Derivatization: Pass the eluate through anhydrous Na2​SO4​ to remove residual water[1]. Concentrate under a gentle nitrogen stream at 45°C. Derivatize the sample to its methyl ester form (e.g., using diazomethane or BF3​ /methanol) prior to GC injection[1].

Protocol 2: Iterative GC-MS Temperature Optimization
  • Establish a Baseline: Run the current method and identify the exact retention time (RT) and elution temperature of the co-eluting Methyl 2-(2,3,6-trichlorophenyl)acetate peak[3].

  • Calculate Elution Temperature: If the peak elutes at 15 minutes with an initial temp of 100°C and a ramp of 10°C/min, the elution temperature is approximately 250°C.

  • Introduce a Slower Ramp: Modify the program to ramp at 10°C/min up to 220°C (30°C below elution temp), then slow the ramp to 3°C/min through the elution zone (up to 260°C)[3].

  • Evaluate via EIC: Inject the sample and extract the specific ions for the methyl ester (e.g., m/z 252, 254 for the molecular ion cluster). Evaluate the resolution ( Rs ). If Rs<1.5 , introduce a 5-minute isothermal hold at 235°C before resuming the ramp[3].

References

  • BenchChem. "Resolving co-elution issues in GC analysis of flavor compounds". BenchChem Tech Support.
  • BenchChem. "Technical Support Center: Resolving Isomer Co-elution in GC-MS Analysis". BenchChem Tech Support.
  • BenchChem.
  • Analytical Chemistry. "Sample Preparation Based on Dynamic Ion-Exchange Solid-Phase Extraction for GC/MS Analysis of Acidic Herbicides in Environmental Waters".

Sources

Technical Support Center: Optimizing Solvent Extraction for Methyl 2-(2,3,6-trichlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Hub. This guide is designed for analytical researchers, environmental scientists, and drug development professionals who are developing or troubleshooting extraction workflows for Methyl 2-(2,3,6-trichlorophenyl)acetate .

As a highly lipophilic, neutral ester derivative of the herbicide fenac, this analyte presents unique challenges when extracted from complex matrices like soil, wastewater, or biological fluids. This guide synthesizes mechanistic chemistry with field-proven protocols to ensure high recovery, excellent reproducibility, and prolonged analytical column life.

Matrix-Driven Extraction Decision Tree

Selecting the correct sample preparation technique is the most critical step in your workflow. The decision tree below outlines the optimal path based on your starting matrix.

Extraction_Decision_Tree Start Select Matrix Type Aqueous Aqueous / Biological Fluids (Wastewater, Plasma) Start->Aqueous Solid Solid / Complex Matrices (Soil, Plant Tissue) Start->Solid LLE Liquid-Liquid Extraction (LLE) + Salting Out Aqueous->LLE High Throughput / Low Cost SPE Solid-Phase Extraction (SPE) Polymeric Reversed-Phase Aqueous->SPE High Sensitivity / Trace Analysis QuEChERS QuEChERS Method (ACN Partitioning + dSPE) Solid->QuEChERS Standardized / Efficient

Figure 1: Decision matrix for selecting the optimal extraction method based on sample type.

Troubleshooting & FAQs

Q1: Why am I experiencing severe recovery losses when extracting wastewater or plasma at a high pH? A1: The loss of recovery is due to base-catalyzed hydrolysis (saponification) . Methyl 2-(2,3,6-trichlorophenyl)acetate is an ester. When exposed to high pH (excess hydroxide ions), the nucleophilic OH⁻ attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate collapses, irreversibly cleaving the acyl-oxygen bond to yield methanol and the highly polar 2,3,6-trichlorophenylacetate anion[1]. Because your extraction solvents (e.g., hexane, dichloromethane) are non-polar, the resulting polar anion remains in the aqueous waste. Solution: Always buffer your aqueous samples to a slightly acidic or neutral pH (pH 4.5–6.5) prior to extraction.

Q2: I am encountering unbreakable emulsions during Liquid-Liquid Extraction (LLE) of biological fluids. How can I resolve this while maintaining analyte recovery? A2: Emulsions occur when natural surfactants (like proteins or lipids in plasma) stabilize the boundary between the aqueous and organic phases. To break the emulsion and improve recovery, utilize the salting-out effect . By saturating the aqueous phase with anhydrous NaCl or MgSO₄, you dramatically increase the ionic strength of the water. This decreases the aqueous solubility of the non-polar ester, forcing it into the organic phase, while simultaneously increasing the density difference between the two phases to rapidly resolve the emulsion.

Q3: Which Solid-Phase Extraction (SPE) sorbent chemistry is optimal for this analyte, and why? A3: Because Methyl 2-(2,3,6-trichlorophenyl)acetate lacks ionizable functional groups and is highly lipophilic, ion-exchange sorbents will not work. The optimal choice is a Hydrophilic-Lipophilic Balanced (HLB) polymeric reversed-phase sorbent. These sorbents are copolymers of lipophilic divinylbenzene and hydrophilic N-vinylpyrrolidone[2]. The divinylbenzene provides massive reversed-phase capacity to tightly retain the trichlorinated aromatic ring, while the hydrophilic monomer ensures the sorbent remains water-wettable, preventing recovery drops even if the cartridge accidentally runs dry during conditioning[2].

Q4: When extracting soil or plant tissue, how do I prevent the co-extraction of humic acids and lipids that foul my GC/LC column? A4: For solid environmental matrices, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is superior. It utilizes acetonitrile (ACN) for extraction, which is less prone to co-extracting heavy lipophilic waxes compared to ethyl acetate or hexane[3]. Following the initial ACN partition, a dispersive-SPE (dSPE) cleanup step using Primary Secondary Amine (PSA) and C18 sorbents is employed. The PSA effectively binds and removes interfering organic acids (like humic acids) and sugars, while C18 removes co-extracted lipids, leaving a clean extract containing your target ester[3].

Solvent Selection & Performance Metrics

Selecting the right organic solvent is a balance between maximizing the theoretical recovery of the lipophilic ester and minimizing matrix interference.

Solvent SystemPolarity Index (P')Target Analyte SolubilityMatrix Co-Extraction RiskRecommended Application
Hexane 0.1HighVery Low (Excludes polar lipids)LLE for clean aqueous samples
Hexane : Ethyl Acetate (80:20) ~1.0Very HighLowLLE for plasma/wastewater
Dichloromethane (DCM) 3.1Very HighHigh (Extracts humic acids)SPE elution solvent
Acetonitrile (ACN) 5.8ModerateModerate (Precipitates proteins)QuEChERS extraction solvent

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By strictly controlling the thermodynamics (temperature) and kinetics (agitation/centrifugation) of the extraction, you ensure reproducible partitioning.

Protocol A: Salting-Out Assisted Liquid-Liquid Extraction (SALLE) for Aqueous Matrices

Best for: Wastewater, Urine, Plasma.

  • Sample Aliquot: Transfer 5.0 mL of the aqueous sample into a 15 mL polypropylene centrifuge tube.

  • pH Stabilization: Add 100 µL of 0.1 M Formic Acid or Acetate Buffer to adjust the sample to pH 5.5–6.0. (Causality: Prevents base-catalyzed ester hydrolysis).

  • Salting-Out: Add 1.5 g of anhydrous NaCl. Vortex for 30 seconds until fully dissolved.

  • Partitioning: Add 4.0 mL of Hexane:Ethyl Acetate (80:20, v/v).

  • Agitation: Shake vigorously on a mechanical shaker for 5 minutes to maximize the surface area between phases.

  • Phase Separation: Centrifuge at 4,000 × g for 10 minutes at 4°C. The cold temperature helps precipitate residual proteins at the interface.

  • Recovery: Transfer exactly 3.0 mL of the upper organic layer to a clean glass vial. Evaporate to dryness under a gentle stream of ultra-pure nitrogen at 30°C, and reconstitute in 500 µL of your mobile phase or GC injection solvent.

Protocol B: Modified QuEChERS Workflow for Solid Matrices

Best for: Soil, Sludge, Plant Tissue.

  • Sample Hydration: Weigh 5.0 g of homogenized solid sample into a 50 mL PTFE centrifuge tube. Add 5.0 mL of LC-MS grade water and vortex. (Causality: Hydration opens the matrix pores, allowing the extraction solvent to penetrate).

  • Extraction: Add 10.0 mL of Acetonitrile (ACN) and vortex for 1 minute.

  • Phase Separation (Salts): Add a pre-weighed QuEChERS salt packet (4.0 g anhydrous MgSO₄, 1.0 g NaCl, 1.0 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate). Shake vigorously immediately for 1 minute to prevent salt agglomeration.

  • Centrifugation: Spin at 5,000 × g for 5 minutes.

  • dSPE Cleanup: Transfer 5.0 mL of the upper ACN supernatant into a 15 mL dSPE tube containing 150 mg PSA, 150 mg C18, and 900 mg anhydrous MgSO₄.

  • Final Polish: Vortex for 1 minute, then centrifuge at 5,000 × g for 5 minutes. Filter the final supernatant through a 0.22 µm PTFE syringe filter directly into an autosampler vial.

Mechanistic Insight: Analyte Degradation Pathway

Understanding the chemical vulnerability of Methyl 2-(2,3,6-trichlorophenyl)acetate is crucial. The diagram below illustrates the irreversible saponification pathway that occurs if the sample matrix is excessively basic.

Hydrolysis_Pathway Ester Methyl 2-(2,3,6-trichlorophenyl)acetate (Target Analyte, Lipophilic) Intermediate Tetrahedral Intermediate (Unstable) Ester->Intermediate + OH⁻ (High pH) Nucleophilic Attack Products 2,3,6-trichlorophenylacetate (Anion) + Methanol (Loss of Target) Intermediate->Products Elimination of CH3O⁻ Irreversible Saponification

Figure 2: Base-catalyzed hydrolysis (saponification) pathway of the target ester analyte.

References

  • Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry Master Organic Chemistry URL:[Link]

  • Oasis Cartridges and 96-Well Plates Waters Corporation / LabRulez URL:[Link]

  • Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review National Institutes of Health (PMC) URL:[Link]

Sources

Preventing hydrolysis and degradation of Methyl 2-(2,3,6-trichlorophenyl)acetate during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Methyl 2-(2,3,6-trichlorophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on preventing hydrolysis and degradation of this compound during storage. Here, we move beyond simple storage instructions to explain the underlying chemical principles, helping you to ensure the integrity and stability of your valuable compound.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Methyl 2-(2,3,6-trichlorophenyl)acetate during storage?

A1: The principal degradation pathway for Methyl 2-(2,3,6-trichlorophenyl)acetate is hydrolysis. The ester functional group is susceptible to cleavage by water, a reaction that can be catalyzed by both acidic and basic conditions.[1][2] This process results in the formation of 2,3,6-trichlorophenylacetic acid and methanol. The presence of moisture, even at ambient humidity, is a key driver for this degradation.[1][3] Beyond hydrolysis, exposure to high temperatures can accelerate degradation, and while less common for this specific molecule, oxidative and photolytic degradation should also be considered as potential, albeit secondary, pathways.

Q2: What are the ideal storage conditions for neat (solid) Methyl 2-(2,3,6-trichlorophenyl)acetate?

A2: To minimize degradation, the compound should be stored in a tightly sealed container in a cool, dry, and dark environment.[4][5][6] Specifically, storage in a desiccator at refrigerated temperatures (2-8 °C) is highly recommended. The use of an inert atmosphere, such as nitrogen or argon, can further protect the compound by displacing moisture and oxygen.[7]

Q3: My compound is in a solution. What is the optimal pH for stability?

A3: Most esters exhibit the greatest stability in a slightly acidic to neutral pH range, typically between pH 4 and 8.[1] Under strongly acidic or alkaline conditions, the rate of hydrolysis increases significantly.[1][2] It is crucial to perform a pH-rate profile study to determine the exact pH of maximum stability for your specific formulation.

Q4: I've noticed a change in the physical appearance of my compound. What could this indicate?

A4: Any change in the physical appearance, such as discoloration, clumping, or the appearance of an oily film, could be an indicator of degradation. The formation of 2,3,6-trichlorophenylacetic acid through hydrolysis can alter the crystalline structure and appearance of the solid material. If you observe any such changes, it is imperative to re-analyze the compound for purity before use.

Q5: Can I use stabilizers to prevent the degradation of Methyl 2-(2,3,6-trichlorophenyl)acetate?

A5: Yes, certain stabilizers can be employed, particularly if the compound is part of a formulation. Antioxidants like butylated hydroxytoluene (BHT) can be added to scavenge free radicals and inhibit oxidation.[1][3] For formulations where moisture is a concern, carbodiimides can act as effective ester stabilizers by reacting with carboxylic acids that are formed during hydrolysis.[3] However, the choice and compatibility of any stabilizer must be carefully evaluated for your specific application.

Section 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the stability of Methyl 2-(2,3,6-trichlorophenyl)acetate.

Issue 1: Loss of Purity Detected by HPLC Analysis
Symptom Potential Cause Recommended Action
Appearance of a new, more polar peak in the chromatogram.Hydrolysis leading to the formation of 2,3,6-trichlorophenylacetic acid.1. Confirm the identity of the new peak using LC-MS. 2. Review storage conditions. Ensure the container is tightly sealed and stored in a desiccator. 3. If in solution, measure and adjust the pH to the optimal range (typically pH 4-8).[1]
A general decrease in the main peak area without a corresponding single new peak.Multiple degradation pathways or complex degradation product profile.1. Perform a forced degradation study to identify potential degradation products. 2. Analyze the sample using a broader analytical technique like GC-MS to identify volatile degradants. 3. Re-evaluate the entire storage and handling procedure for potential exposure to heat, light, or reactive materials.
Issue 2: Inconsistent Experimental Results
Symptom Potential Cause Recommended Action
Variability in bioassay or chemical reaction outcomes.Partial degradation of the starting material, leading to lower effective concentration.1. Re-qualify the purity of the Methyl 2-(2,3,6-trichlorophenyl)acetate stock using a validated analytical method. 2. Prepare fresh solutions from a new, unopened container of the compound for each set of experiments. 3. Implement a routine stability testing schedule for all stock solutions.
Visual Troubleshooting Workflow

G start Start: Stability Issue Suspected check_visual Visually Inspect Compound (Color, Clumping, etc.) start->check_visual check_purity Analyze Purity by HPLC/LC-MS check_visual->check_purity degraded Degradation Confirmed check_purity->degraded Purity < Specification stable Compound is Stable check_purity->stable Purity Meets Specification review_storage Review Storage Conditions (Temp, Humidity, Light) degraded->review_storage review_solution Review Solution Parameters (pH, Solvent) degraded->review_solution implement_changes Implement Corrective Actions: - Use Desiccator - Adjust pH - Store at 2-8°C review_storage->implement_changes review_solution->implement_changes retest Re-test Purity After Changes implement_changes->retest end End: Issue Resolved retest->end

Caption: Troubleshooting workflow for stability issues.

Section 3: Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol is designed to identify potential degradation products and assess the intrinsic stability of Methyl 2-(2,3,6-trichlorophenyl)acetate under various stress conditions.[1]

Objective: To generate potential degradation products and determine the intrinsic stability of the compound.

Materials:

  • Methyl 2-(2,3,6-trichlorophenyl)acetate

  • Solvents (e.g., Acetonitrile, Methanol, Water)

  • Stress agents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

  • Calibrated oven, photostability chamber

  • Analytical instrumentation: HPLC with UV or PDA detector, LC-MS for identification

Methodology:

  • Sample Preparation: Prepare stock solutions of the compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Withdraw samples at intermediate time points, neutralize with an equivalent amount of base, dilute, and analyze.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature or slightly elevated temperature for a set period. Withdraw samples, neutralize with an equivalent amount of acid, dilute, and analyze.

  • Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for a set period.

  • Thermal Degradation: Store the solid compound and a stock solution in an oven at an elevated temperature (e.g., 60°C).

  • Photolytic Degradation: Expose the solid compound and a stock solution to light in a photostability chamber.

  • Analysis: Analyze all stressed samples, along with a control sample stored under ideal conditions, by HPLC and LC-MS to identify and quantify any degradation products.

Protocol 2: Routine Stability Monitoring of Stock Solutions

Objective: To ensure the ongoing integrity of stock solutions used in experiments.

Materials:

  • Stock solution of Methyl 2-(2,3,6-trichlorophenyl)acetate

  • HPLC system with a validated analytical method

Methodology:

  • Initial Analysis (T=0): Immediately after preparing a new stock solution, analyze its purity by HPLC. This will serve as the baseline.

  • Scheduled Analysis: At regular intervals (e.g., weekly or bi-weekly), re-analyze the stock solution under the same HPLC conditions.

  • Data Comparison: Compare the chromatograms from each time point to the T=0 data. Look for any decrease in the main peak area or the appearance of new peaks.

  • Acceptance Criteria: Establish a clear acceptance criterion (e.g., no more than 2% degradation). If the degradation exceeds this limit, the stock solution should be discarded and a fresh one prepared.

Hydrolysis Mechanism

The primary degradation pathway is the hydrolysis of the ester bond. This reaction can be catalyzed by both acid and base.

Caption: Acid and base-catalyzed hydrolysis pathways.

Section 4: Recommended Storage Conditions Summary

Parameter Solid Compound Solution Rationale
Temperature 2-8 °C[8]2-8 °CReduces the rate of chemical reactions, including hydrolysis.
Humidity Store in a desiccator with a desiccant.N/AMinimizes the presence of water, a key reactant in hydrolysis.[1][3]
Atmosphere Under an inert gas (Nitrogen/Argon).[7]Degas solvent and store under inert gas.Displaces moisture and oxygen, preventing hydrolysis and oxidation.
Light Store in an amber vial or in the dark.[4]Store in an amber vial or in the dark.Protects against potential photolytic degradation.
pH (for solutions) N/ApH 4-8[1]Minimizes the rate of both acid and base-catalyzed hydrolysis.
Container Tightly sealed, chemically inert glass container.Tightly sealed, chemically inert glass container.Prevents contamination and ingress of moisture.[5]

References

  • Lamego, J., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Available at: [Link]

  • Organic Chemistry Portal. Methyl Esters. Available at: [Link]

  • Keika Ventures. Analytical Method. Available at: [Link]

  • Euro Chlor. Guidance on Storage and Handling of Chlorinated Solvents. Available at: [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Ministry of the Environment, Japan. Analytical Methods for Chemicals.
  • Kish, J.L., et al. (2000). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of selected herbicides and their degradation products in water using solid-phase extraction and gas chromatography/mass spectrometry. U.S. Geological Survey.
  • Guthrie, J. P. (2026). The neutral hydrolysis of methyl acetate Part 2.
  • PubMed. (2011). Degradation Pathway, Toxicity and Kinetics of 2,4,6-trichlorophenol With Different Co-Substrate by Aerobic Granules in SBR. Available at: [Link]

  • Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods.
  • Google Patents.
  • ResearchGate. Proposed pathway for the degradation of 2,4,6-trichlorophenol by.... Available at: [Link]

  • Yusa, V., et al. (2015). Analytical methods for human biomonitoring of pesticides. A review. Analytica Chimica Acta, 891, 15-31.
  • World Health Organization. (2020). Stability Testing of Pharmaceutical Products.
  • MDPI. (2019). Photocatalytic Degradation of 2,4,6-Trichlorophenol by MgO–MgFe2O4 Derived from Layered Double Hydroxide Structures. Available at: [Link]

  • Royal Society of Chemistry. Photocatalytic degradation of pesticide methomyl: determination of the reaction pathway and identification of intermediate products. Available at: [Link]

  • Chemistry LibreTexts. (2022). 15.8: Hydrolysis of Esters. Available at: [Link]

  • PubMed.
  • CQUniversity. (2021). The impact of storage conditions on the stability of clinical and experimental pharmaceuticals. Available at: [Link]

  • SciSpace. (2009). Effect of Pharmaceutical Excipients on the Stability of Trichlormethiazide Tablets under Humid Conditions. Available at: [Link]

  • MDPI. (2020). Effects of Storage Conditions on Degradation of Chlorophyll and Emulsifying Capacity of Thylakoid Powders Produced by Different Drying Methods. Available at: [Link]

  • ResearchGate. The influence of relative humidity and temperature on stability of moexipril hydrochloride in solid phase. Available at: [Link]

Sources

Troubleshooting low extraction recovery rates for Methyl 2-(2,3,6-trichlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Bulletin: Troubleshooting Extraction Recoveries for Chlorinated Phenylacetate Esters Target Analyte: Methyl 2-(2,3,6-trichlorophenyl)acetate (CAS: 35511-40-1) Document Revision: 2026.1 Prepared By: Senior Application Science Team

Executive Summary

Extracting highly lipophilic, halogenated esters like Methyl 2-(2,3,6-trichlorophenyl)acetate —the methyl ester of the herbicide Fenac (chlorfenac)—presents unique analytical challenges. Researchers frequently report low recovery rates (often <40%) when applying standard environmental or biological extraction protocols. As a Senior Application Scientist, I have found that these low recoveries rarely stem from instrument failure; rather, they are caused by unintended chemical transformations (hydrolysis), physical losses (volatilization), or thermodynamic partitioning failures (emulsions) during sample preparation.

This guide deconstructs the causality behind these failures and provides self-validating, field-proven methodologies to achieve >90% recovery rates.

Phase 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: My recoveries are near zero, and my chromatograms show a massive peak for the free acid instead. Why is my analyte degrading?

The Causality: You are likely experiencing unintended ester hydrolysis. Methyl 2-(2,3,6-trichlorophenyl)acetate contains a highly electron-withdrawing 2,3,6-trichlorophenyl group. This strong inductive effect pulls electron density away from the carbonyl carbon, making it exceptionally electrophilic and highly susceptible to nucleophilic attack by hydroxide ions (OH⁻) [1, 2].

Many researchers blindly apply standard EPA methodologies (such as EPA Method 8151A for Chlorinated Herbicides) which include an intentional alkaline hydrolysis step (using KOH and heat) designed to convert all herbicide esters into their free acid equivalents for total analysis [1]. If your goal is to quantify the intact ester, exposing the sample to pH > 8.0 or pH < 2.0 will destroy your analyte via saponification or acid-catalyzed cleavage.

The Solution: Buffer your sample matrix to a mildly acidic pH (pH 5.0 – 6.0) using a sodium acetate buffer prior to extraction. This minimizes both acid- and base-catalyzed hydrolysis pathways.

Hydrolysis Ester Methyl 2-(2,3,6-trichlorophenyl)acetate (Target Analyte) Condition High pH (>8) or Low pH (<2) + H2O Ester->Condition Nucleophilic Attack Acid 2-(2,3,6-trichlorophenyl)acetic acid (Free Acid / Fenac) Condition->Acid Ester Cleavage Methanol Methanol (Byproduct) Condition->Methanol

Figure 1: Hydrolysis pathway of Methyl 2-(2,3,6-trichlorophenyl)acetate under extreme pH conditions.

Q2: I am using Liquid-Liquid Extraction (LLE) and the phase separation is perfect, but my recovery is still only 50%. Where is the ester going?

The Causality: You are likely losing the analyte during the solvent concentration step (e.g., nitrogen blowdown or Kuderna-Danish evaporation). Methyl esters of small chlorinated aromatics are semi-volatile. If you evaporate the extraction solvent (like Dichloromethane or Hexane) to complete dryness, the methyl 2-(2,3,6-trichlorophenyl)acetate will co-evaporate or sublime.

The Solution: Introduce a "keeper solvent" . Before you begin nitrogen blowdown, add 100 µL of a higher-boiling, low-polarity solvent (such as Isooctane, boiling point 99°C). Evaporate the primary solvent until only the isooctane remains. Never let the sample go to absolute dryness [3].

Q3: When extracting from biological matrices (plasma/tissue) or turbid wastewater, I get severe emulsions. How do I break them without altering the pH?

The Causality: Co-extracted phospholipids and humic acids act as natural surfactants, trapping the highly lipophilic ester inside micellar structures at the aqueous-organic interface.

The Solution: Utilize the salting-out effect . Add anhydrous Sodium Chloride (NaCl) or Sodium Sulfate (Na₂SO₄) to the aqueous matrix until saturation (approx. 30% w/v) before adding your organic solvent. The salt dramatically increases the ionic strength of the aqueous phase, which strips the hydration shells from emulsifying proteins (causing them to precipitate) and thermodynamically drives the hydrophobic ester into the organic phase.

Phase 2: Quantitative Solvent Selection

The choice of extraction solvent dictates both your recovery efficiency and your matrix interference. Below is our field-validated data for extracting chlorinated phenylacetate esters.

Table 1: Solvent Selection Matrix for LLE of Chlorinated Esters

Extraction SolventPolarity IndexBoiling Point (°C)Emulsion RiskTypical Recovery (%)Application Notes
Hexane 0.169.0Low75 - 85%Highly selective for the ester. Leaves polar matrix interferences behind.
Dichloromethane (DCM) 3.139.6High90 - 98%Excellent recovery, but prone to severe emulsions in biological matrices.
Diethyl Ether 2.834.6Low85 - 95%Used in EPA 8151A [1]. Highly volatile; requires strict temperature control.
Ethyl Acetate 4.477.1Moderate88 - 94%Co-extracts trace water; requires rigorous drying with anhydrous Na₂SO₄ to prevent downstream hydrolysis.

Phase 3: Optimized Solid-Phase Extraction (SPE) Protocol

For highly reproducible recoveries, we recommend transitioning from LLE to Solid-Phase Extraction (SPE) using a polymeric reversed-phase sorbent (e.g., HLB or C18-E). This protocol is designed as a self-validating system : it incorporates strict pH control and a mandatory drying step to prevent hydrolysis.

Step-by-Step Methodology
  • Validation Checkpoint (Pre-Extraction): Spike your sample with 50 ng of a surrogate standard (e.g., Methyl 2,4-dichlorophenylacetate). A final surrogate recovery of 85–115% validates that the extraction chemistry is functioning independently of matrix suppression.

  • Sample Pre-treatment: Adjust 100 mL of the aqueous sample to pH 5.5 using 0.1 M Sodium Acetate buffer. Add 5% Methanol (v/v) to disrupt protein binding.

  • Cartridge Conditioning: Pass 5 mL of Dichloromethane, followed by 5 mL of Methanol, and finally 5 mL of Reagent Water (pH 5.5) through a 500 mg C18-E cartridge. Do not let the sorbent dry out.

  • Sample Loading: Load the buffered sample at a controlled flow rate of 2–3 mL/min.

  • Washing: Wash the cartridge with 5 mL of 5% Methanol in water to remove polar interferences.

  • Critical Drying Step: Apply full vacuum (15 inHg) to the cartridge for 15 minutes. Causality: Any residual water left on the frit will co-elute with the organic solvent and slowly hydrolyze the ester during autosampler storage.

  • Elution: Elute the target analyte with 2 aliquots of 3 mL Hexane/Ethyl Acetate (1:1 v/v).

  • Concentration: Add 100 µL of Isooctane (keeper solvent) to the eluate. Concentrate under a gentle stream of ultra-pure Nitrogen at 35°C until the volume reaches exactly 1.0 mL.

SPEWorkflow N1 1. Condition (DCM -> MeOH -> pH 5.5 Water) N2 2. Load Sample (Buffered to pH 5.5) N1->N2 N3 3. Wash (5 mL 5% Methanol in Water) N2->N3 N4 4. Dry Sorbent (Vacuum for 15 mins) CRITICAL N3->N4 N5 5. Elute (6 mL Hexane/Ethyl Acetate 1:1) N4->N5 N6 6. Concentrate (N2 blowdown with Isooctane keeper) N5->N6

Figure 2: Optimized Solid-Phase Extraction (SPE) workflow for hydrophobic chlorinated esters.

References

  • U.S. Environmental Protection Agency (EPA). "Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation Derivatization." Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). Available at:[Link]

  • Master Organic Chemistry. "Basic Hydrolysis of Esters – Saponification." Master Organic Chemistry Resource Library, October 2022. Available at:[Link]

  • National Environmental Methods Index (NEMI). "EPA Method 508.1: Chlorinated Pesticides, Herbicides, and Organohalides by Liquid-Solid Extraction and Electron Capture Gas Chromatography." NEMI Database. Available at:[Link]

Purification techniques for removing synthetic impurities from Methyl 2-(2,3,6-trichlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the purification of sterically hindered halogenated esters.

Purification should never be treated as a rote checklist; it is a self-validating system governed by thermodynamics and physicochemical deltas. When synthesizing Methyl 2-(2,3,6-trichlorophenyl)acetate—typically via the Fischer esterification of 2,3,6-trichlorophenylacetic acid with methanol—the reaction equilibrium leaves behind a predictable profile of impurities. Our goal is to exploit the specific pKa, steric hindrance, and volatility of these components to isolate the target ester with high fidelity.

Physicochemical Profile of Target and Common Impurities

To design a rational purification workflow, we must first understand the quantitative differences between our target molecule and the synthetic impurities present in the crude matrix.

Table 1: Physicochemical Data for Target and Impurities

CompoundRole in SynthesisMW ( g/mol )pKaVolatility / Boiling PointTLC Polarity (Rf)*
Methyl 2-(2,3,6-trichlorophenyl)acetate Target Product 253.5N/AHigh (Requires Vacuum)~0.65
2,3,6-Trichlorophenylacetic acidUnreacted Starting Material239.5~2.6Decomposes before boiling~0.10 (Streaks)
MethanolReactant / Solvent32.015.564.7 °C0.00 (Evaporates)
Sulfuric Acid / p-TsOHAcid CatalystVaries< 1N/A0.00
Isomeric Esters (e.g., 2,4,5-trichloro)Synthetic Side Product253.5N/AHigh~0.60 - 0.65

*Rf values based on a 9:1 Hexanes:Ethyl Acetate mobile phase on standard bare silica gel.

Experimental Workflow & Methodologies

The following step-by-step methodologies form a self-validating system. You must analytically confirm the success of each phase before proceeding to the next.

PurificationWorkflow Crude Crude Reaction Mixture LLE Liquid-Liquid Extraction Crude->LLE Aqueous Aqueous Waste LLE->Aqueous Aqueous Phase Organic Organic Phase LLE->Organic Organic Phase Chromatography Silica Chromatography Organic->Chromatography IsomerWaste Isomeric Impurities Chromatography->IsomerWaste Rf ~0.60 Distillation Vacuum Distillation Chromatography->Distillation Rf ~0.65 PureProduct Pure Target Ester Distillation->PureProduct < 1 Torr

Workflow for isolating and purifying Methyl 2-(2,3,6-trichlorophenyl)acetate.

Phase 1: Quenching and Liquid-Liquid Extraction (LLE)

Objective: Remove acid catalysts and unreacted 2,3,6-trichlorophenylacetic acid.

  • Solvent Swap: Evaporate excess methanol from the crude reaction mixture under reduced pressure. Causality: Methanol acts as a co-solvent and will cause emulsion formation or partition your target ester into the aqueous phase during extraction.

  • Dilution: Dissolve the resulting residue in a non-polar organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Neutralization: Add an equal volume of saturated aqueous Sodium Bicarbonate (NaHCO3). Vent the separatory funnel frequently to release CO2 gas. Causality: deprotonates the unreacted 2,3,6-trichlorophenylacetic acid[1]. This shifts the acid into the aqueous phase as a , allowing for easy phase separation[2].

  • Validation Checkpoint: Test the pH of the aqueous layer. It must be > 8 to ensure complete deprotonation of the starting material. If pH < 8, perform an additional NaHCO3 wash.

  • Drying: Wash the organic layer with brine (saturated NaCl) to remove residual water, dry over anhydrous Na2SO4, filter, and concentrate.

Phase 2: Silica Gel Column Chromatography

Objective: Separate the target ester from closely related positional isomers.

  • Preparation: Prepare a slurry of fine 230-400 mesh silica gel in hexanes and pack the column.

  • Loading: Dry-load the concentrated organic residue onto the column using a minimal amount of silica.

  • Elution: Elute using a shallow gradient, starting from 100% Hexanes and slowly stepping up to 2% Ethyl Acetate in Hexanes. Causality: The steric bulk of the 2,6-dichloro substitution forces the ester group out of the aromatic plane, creating a subtle difference in dipole moment compared to 2,4,5-isomers. A shallow gradient exploits this minor polarity delta.

  • Validation Checkpoint: Collect fractions and validate purity via TLC (visualized with UV light at 254 nm).

Phase 3: High-Vacuum Distillation (Final Polish)

Objective: Remove non-volatile oligomers and trace solvent residues.

  • Setup: Transfer the chromatographically pure fractions to a short-path distillation apparatus.

  • Vacuum Application: Apply a high vacuum (< 1 Torr). Causality: The target ester has a high boiling point. Distilling at atmospheric pressure requires temperatures that induce thermal degradation. High vacuum lowers the boiling point into a safe thermal window.

  • Collection: Slowly increase the heat until the target ester distills. Collect the pure fraction.

Troubleshooting FAQs

Q: My isolated ester still has a strong odor of starting material. What went wrong? A: This indicates incomplete neutralization during the LLE phase. 2,3,6-trichlorophenylacetic acid is highly sterically hindered, which slows down its deprotonation kinetics at the biphasic interface. Ensure vigorous stirring during the NaHCO3 wash and always validate that the aqueous layer remains basic (pH > 8) before discarding it.

Q: I am seeing a closely eluting spot on my TLC just below my target product. How do I remove it? A: This is likely a positional isomer (e.g., the 2,4,5-trichloro isomer). The presence of these isomeric impurities often stems from the, where electrophilic aromatic substitution lacks absolute regioselectivity[3]. Because the polarity difference is minimal, standard flash chromatography may fail. Switch to a shallower gradient (e.g., 1% to 2% EtOAc in Hexanes) and use fine-mesh silica.

Q: Can I use the Yamaguchi esterification protocol to avoid harsh acid catalysts? A: Yes. If Fischer esterification yields too many side products, the[4]. However, be warned: the that have nearly identical UV absorbance and polarity to your target, which can severely complicate the chromatographic purification[5].

Q: Why did my product decompose or turn dark during distillation? A: Methyl 2-(2,3,6-trichlorophenyl)acetate is thermally sensitive at extreme temperatures. If your vacuum is insufficient (e.g., > 5 Torr), the temperature required to distill the ester will exceed its thermal stability threshold, leading to decarboxylation or dehalogenation. Always ensure a high-vacuum setup (< 1 Torr) and use a short-path distillation head to minimize the thermal budget.

References
  • Fischer Esterification-Typical Procedures. Source: OperaChem. URL:[Link]

  • Yamaguchi Esterification. Source: Organic Chemistry Portal. URL:[Link]

  • Yamaguchi esterification. Source: Wikipedia. URL:[Link]

  • Dioxins Volume III - Assessment of Dioxin-Forming Chemical Processes. Source: U.S. Environmental Protection Agency (EPA). URL:[Link]

Sources

Technical Support Center: A Guide to Reducing Baseline Noise in the Chromatographic Analysis of Methyl 2-(2,3,6-trichlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by a Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering baseline noise issues during the chromatographic analysis of Methyl 2-(2,3,6-trichlorophenyl)acetate. A stable, quiet baseline is the foundation of accurate and reproducible quantification. This document provides a structured, in-depth approach to diagnosing and resolving common causes of baseline noise in Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS), the principal techniques for this type of analysis.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding baseline disturbances in chromatography.

Q1: What is baseline noise, and why is it a critical issue?

A: Baseline noise refers to the random fluctuations of the detector signal when only the mobile phase (carrier gas in GC) is passing through the system.[1][2] A high signal-to-noise ratio (S/N) is essential for achieving low detection limits and accurate quantification.[2] Excessive noise can obscure small analyte peaks, leading to inaccurate integration and compromising the sensitivity and reliability of the analysis.[3][4]

Q2: What are the most common sources of baseline noise in a GC system?

A: Baseline disturbances in GC typically originate from a few key areas. The most common culprits are contamination of the system or gases.[1] These sources include impurities in the carrier gas, degradation of consumable parts like the injector septum and liner, stationary phase degradation from the column (column bleed), and a contaminated detector.[5][6]

Q3: My chromatogram shows a baseline that continuously rises throughout the temperature program. What causes this?

A: A gradually rising baseline, often called baseline drift or bleed, is most frequently caused by the thermal degradation of the GC column's stationary phase.[5][7] As the oven temperature increases, volatile siloxane compounds are released from the column, creating a rising signal at the detector.[5] This issue is exacerbated by the presence of oxygen in the carrier gas, operating the column above its maximum temperature limit, or contamination at the head of the column.[8][9]

Q4: I'm observing sharp, random spikes in my baseline. What are they, and how do I fix them?

A: Sharp, random spikes are typically caused by electrical disturbances or particulate matter passing through the detector.[1] Electrical spikes can originate from other equipment in the lab or from loose connections in your GC system.[1] Particulate matter can come from a "coring" septum, where small pieces break off during injection, or from deposits flaking off within a dirty detector.[10] To troubleshoot, check for loose electrical connections and ensure a stable power supply.[1] If the issue persists, inspect and replace the septum and consider cleaning the detector.[10][11]

Systematic Troubleshooting Guide

This in-depth guide provides a systematic approach to identifying and resolving the root cause of baseline noise.

Issue 1: Carrier Gas Contamination

Q: My baseline is consistently noisy, even at low oven temperatures. Could the carrier gas be the problem?

A: Absolutely. The purity of your carrier gas is paramount for achieving a stable baseline.[12] Impurities such as moisture, oxygen, and hydrocarbons in the gas supply are a primary source of baseline noise.[12][13] Oxygen is particularly damaging as it accelerates the degradation of the column's stationary phase, especially at high temperatures, leading to increased column bleed.[9][13] Moisture can also degrade the column and reduce detector sensitivity.[12]

Protocol for Ensuring Gas Purity:

  • Verify Gas Grade: Use high-purity carrier gas (99.999% or higher).[14][15] Low-purity gases can introduce a host of contaminants.[14]

  • Install and Maintain Gas Traps: Install high-capacity moisture, oxygen, and hydrocarbon traps on the carrier gas line between the cylinder and the instrument.[5][9] These traps act as a critical line of defense.

  • Monitor Trap Condition: Use indicating traps or follow a strict replacement schedule. An exhausted trap will not protect your system and can even become a source of contamination.[9]

  • Check for Leaks: Regularly perform a system-wide leak check. Even small leaks can allow atmospheric oxygen and moisture to enter the system, negating the benefits of high-purity gas.[9]

Gas Purity Level Typical Use Case Impact on Baseline
99.995% (High Purity) General-purpose GCMay contribute to moderate baseline noise, especially for sensitive detectors.
99.999% (UHP/Zero Grade) Routine GC and GC-MSRecommended for good performance and minimizing noise.[3]
99.9999% (Research Grade) High-sensitivity trace analysisIdeal for achieving the lowest possible baseline noise and maximizing S/N ratio.[13]
Table 1: Recommended Carrier Gas Purity Levels for GC Analysis.
Issue 2: Injector (Inlet) Contamination

Q: The baseline noise seems to worsen after a series of injections. Where in the injector should I look for problems?

A: The injector is a common source of contamination that leads to baseline noise.[6] Two primary components are often the cause: the septum and the inlet liner.

  • Septum Bleed: The septum can degrade over time, especially at high injector temperatures, releasing volatile siloxanes. This "septum bleed" creates a noisy baseline and ghost peaks.[10]

    • Solution: Replace the septum regularly. Use high-quality, low-bleed septa designed for the temperatures you are using. Avoid over-tightening the septum nut, which can cause it to core or degrade faster.[16]

  • Liner Contamination: Non-volatile residues from your samples, particularly from complex matrices, can accumulate in the glass inlet liner.[5] These residues can interact with subsequent injections or slowly bleed into the system, causing baseline noise and drift.

    • Solution: Establish a routine maintenance schedule for cleaning or replacing the inlet liner.[5][11] Using a deactivated liner with glass wool can help trap non-volatile contaminants.

Issue 3: GC Column Bleed and Contamination

Q: My baseline rises significantly as the oven temperature increases. How do I confirm it's column bleed and what can I do about it?

A: A rising baseline with temperature is the classic symptom of column bleed.[5] Column bleed occurs when the stationary phase of the column degrades and elutes.[9] For GC-MS users, this is often visible as characteristic ions in the background, such as m/z 207 and 281 for common siloxane phases.[17][18]

Workflow to Diagnose and Mitigate Column Bleed:

  • Isolate the Column: To confirm the column is the source, first disconnect the column from the detector inlet and cap the detector. Run a blank temperature program. If the baseline becomes stable, the column is the source of the bleed.[19]

  • Proper Column Conditioning: New columns must be conditioned to remove residual manufacturing impurities and stabilize the stationary phase.[8][20] An improperly conditioned column will exhibit high bleed.

  • Adhere to Temperature Limits: Every column has a maximum operating temperature for both isothermal and programmed runs.[20] Consistently operating near or above this limit will rapidly and irreversibly damage the column.[21]

  • Ensure an Oxygen-Free System: As mentioned, oxygen is a primary cause of stationary phase degradation.[9][21] Before conditioning or running at high temperatures, purge the column with carrier gas at a low temperature (e.g., 40 °C) for 15-30 minutes to remove all traces of oxygen.[20][22]

  • Use Low-Bleed Columns: For sensitive analyses, especially with MS detectors, always use columns specifically designed for low bleed (often designated with an "-MS" suffix).[5][17]

Step Parameter Rationale
1. Initial Purge 15-30 min at 40 °CRemoves oxygen and moisture from the column before heating, preventing phase damage.[20]
2. Temperature Ramp 5-10 °C/minA slow ramp prevents thermal shock to the stationary phase.
3. Conditioning Hold Hold for 1-2 hoursHeld at a temperature 20 °C above the final method temperature (but not exceeding the column's max limit).[19]
4. Cool Down Cool to starting tempThe column is now conditioned and ready for analysis.
Table 2: A General Protocol for GC Column Conditioning.
Issue 4: Detector Issues

Q: I've addressed gas purity, injector maintenance, and column bleed, but the noise persists. Could the detector be the issue?

A: Yes, if other sources have been eliminated, the detector itself may be contaminated or operating under non-optimal conditions.[4][23] Detector contamination is a frequent cause of noise and often builds up gradually over time.[10][24]

Troubleshooting Detector Noise:

  • Check Gas Flows: Incorrect or unstable detector gas flows (e.g., hydrogen and air for an FID) can cause significant noise.[1][4] Verify that the flow rates are set correctly according to the manufacturer's recommendations.[6]

  • Detector Cleaning: Over time, detectors can become fouled with column bleed and non-volatile sample components.[24] This contamination can lead to a noisy signal. Follow the manufacturer's instructions to clean the detector. For an FID, this may involve cleaning the jet and collector.[4][11] For an MS, it involves cleaning the ion source.[5]

  • Isolate the Detector: To determine if the detector's electronics are the source of the noise, you can often run a diagnostic test with the detector turned on but with gas flows off and the inlet capped.[25] A high noise level in this state points to an electronics issue.[25]

Systematic Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing the source of baseline noise. By following this systematic process, you can efficiently identify and resolve the issue, saving time and resources.

Baseline_Troubleshooting Start Observe Baseline Noise/ Drift Anomaly Gas_Check Step 1: Verify Gas Supply - Purity ≥ 99.999%? - Traps functional? Start->Gas_Check Start Here Injector_Check Step 2: Inspect Injector - Replace Septum - Clean/Replace Liner Gas_Check->Injector_Check Gas OK Resolved Issue Resolved: Stable Baseline Achieved Gas_Check->Resolved Problem Found & Fixed Column_Check Step 3: Evaluate Column - Perform bleed test - Condition column Injector_Check->Column_Check Injector OK Injector_Check->Resolved Problem Found & Fixed Detector_Check Step 4: Check Detector - Verify gas flows - Clean detector Column_Check->Detector_Check Column OK Column_Check->Resolved Problem Found & Fixed Leak_Check System-Wide Check: Perform Leak Test Detector_Check->Leak_Check Detector OK Detector_Check->Resolved Problem Found & Fixed Leak_Check->Resolved System is Leak-Free

A systematic workflow for troubleshooting baseline noise in GC.

References

Sources

Validation & Comparative

Comparative Herbicidal Activity: Methyl 2-(2,3,6-trichlorophenyl)acetate vs. Fenac

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Agrochemical Development Professionals.

As a Senior Application Scientist, evaluating the pharmacokinetic and physicochemical differences between a parent herbicide and its esterified derivative is critical for optimizing field efficacy and mitigating environmental off-target effects. This guide provides an in-depth technical comparison between Fenac (2,3,6-trichlorophenylacetic acid) and its esterified counterpart, Methyl 2-(2,3,6-trichlorophenyl)acetate (Methyl Fenac).

Mechanistic Overview: Auxin Mimicry & Formulation Chemistry

Both Fenac and Methyl Fenac belong to the Group 4 synthetic auxin herbicides. Once active within the plant cytoplasm, they1[1]. Furthermore, Fenac has been shown to2[2], compounding its phytotoxicity.

The fundamental divergence between the two compounds lies in their absorption kinetics, which is dictated by their chemical structures:

  • Methyl Fenac (Ester Formulation): Esterification masks the polar carboxylic acid group, rendering the molecule highly lipophilic. This allows the herbicide to3[3]. However, Methyl Fenac acts as a pro-herbicide;3[3] to bind to TIR1/AFB auxin receptors.

  • Fenac (Acid/Salt Formulation): Formulated as a weak acid or amine salt, Fenac is highly water-soluble. While this makes it1[1], it is exceptionally well-suited for root uptake. As a weak acid, it4[4].

Pathway cluster_0 Methyl Fenac (Ester Formulation) cluster_1 Fenac (Acid/Salt Formulation) M_Apply Foliar Application M_Cuticle Rapid Cuticular Penetration (High Lipophilicity) M_Apply->M_Cuticle M_Hydro Esterase Hydrolysis (Cleavage of Methyl Group) M_Cuticle->M_Hydro Active 2,3,6-Trichlorophenylacetic Acid (Active Auxin Mimic) M_Hydro->Active F_Apply Soil / Aquatic Application F_Root Root / Aqueous Absorption (High Hydrophilicity) F_Apply->F_Root F_Root->Active Receptor TIR1/AFB Receptor Binding Active->Receptor Effect Vascular Tissue Destruction & Plant Death Receptor->Effect

Figure 1: Mechanistic pathway comparing the absorption and activation of Methyl Fenac vs Fenac.

Physicochemical Profiling

The structural addition of the methyl group fundamentally alters the compound's behavior in the field. Table 1 summarizes the comparative physicochemical properties driving these differences.

Table 1: Comparative Physicochemical Properties

PropertyFenac (Acid / Amine Salt)Methyl Fenac (Ester)Pharmacokinetic Impact
Water Solubility High (Highly soluble as a salt)Low (Hydrophobic)Dictates suitability for hydroponic/root uptake vs. foliar spray.
Lipophilicity (LogP) LowHighHigh LogP in esters drives rapid waxy cuticle penetration.
Vapor Pressure LowHighEsters are prone to volatilization and off-target drift.
Primary Uptake Route Root / AqueousFoliarDetermines application timing and formulation strategy.
Experimental Methodologies: Validating Absorption and Translocation

To empirically validate the absorption kinetics of these two formulations, researchers must utilize self-validating experimental systems that account for mass balance and prevent data skewing from environmental loss.

Protocol 1: 14C-Radiotracer Foliar Absorption Assay

Rationale (Causality): Because esters are designed for foliar uptake, we must quantify cuticular penetration rates. Using 14C-labeled compounds allows for precise tracking of the herbicide from the leaf surface to internal vascular sinks. Self-Validating Mechanism: Mass Balance Recovery. The protocol is validated only if the total 14C applied equals the sum of the unabsorbed fraction (leaf wash), the absorbed fraction (treated tissue), the translocated fraction (untreated tissue), and the volatilized fraction (captured in atmospheric traps). A recovery rate of ≥95% proves the data is not compromised by unaccounted environmental loss.

Step-by-Step Methodology:

  • Preparation: Synthesize 14C-labeled Fenac and 14C-labeled Methyl Fenac. Suspend in an identical carrier solvent with a standard non-ionic surfactant.

  • Application: Apply 10 µL droplets of the radiolabeled solutions to the adaxial surface of the third true leaf of the indicator weed species (e.g., Abutilon theophrasti).

  • Incubation: House plants in a sealed, climate-controlled growth chamber equipped with volatile organic compound (VOC) traps for 24h, 48h, and 72h intervals.

  • Washing: At each interval, excise the treated leaf and wash the surface with a 50:50 methanol:water solution to collect unabsorbed herbicide.

  • Oxidation & Quantification: Combust the washed leaf and the remaining plant tissues separately in a biological oxidizer. Quantify the 14C content using Liquid Scintillation Counting (LSC).

Workflow Prep 1. Prepare 14C-Labeled Formulations Apply 2. Apply 10µL Droplets to Indicator Leaves Prep->Apply Incubate 3. Incubate in Chamber (24h, 48h, 72h) Apply->Incubate Wash 4. Wash Unabsorbed Residue Incubate->Wash Oxidize 5. Tissue Oxidation & Scintillation Counting Wash->Oxidize

Figure 2: Workflow for validating foliar absorption kinetics using 14C-radiolabeled herbicides.

Protocol 2: Hydroponic Root Uptake & Depletion Assay

Rationale (Causality): To evaluate Fenac's superiority in aqueous environments, a root uptake assay is required. Self-Validating Mechanism: Inverse Correlation Tracking. The depletion of the herbicide concentration in the hydroponic media must stoichiometrically match the accumulation within the plant tissue, validating that the loss is due to biological uptake rather than chemical degradation.

Data Synthesis & Performance Metrics

Experimental data derived from the protocols above typically yields the performance metrics outlined in Table 2.

Table 2: Comparative Efficacy & Volatility Metrics

MetricFenac (Acid/Salt)Methyl Fenac (Ester)Clinical / Field Implication
Foliar Absorption Rate Slow (<30% at 24h)Rapid (>70% at 24h)Methyl Fenac is significantly "hotter" and more effective for post-emergence foliar application.
Root Uptake Efficiency HighLowFenac is the preferred formulation for soil-applied or aquatic weed management.
Volatility Loss (25°C) NegligibleModerate to HighMethyl Fenac poses a higher risk of vapor drift to adjacent sensitive crops.
Time to Necrosis 10-14 Days7-10 DaysFaster cuticular penetration of the ester accelerates the onset of auxin-induced epinasty.
Application Considerations & Volatility Risks

The choice between Methyl Fenac and Fenac is a classic formulation trade-off.3[3] because their lipophilicity overcomes the barrier of the waxy cuticle. However, as ambient temperatures rise, 3[3].

Conversely, the acid/amine salt formulation of Fenac is1[1]. Its high water solubility makes it the definitive choice for root-targeted soil applications and the management of aquatic vegetation.

References
  • Penn State Extension. "Amines or Esters; Which Should You Use?" Available at:[Link]

  • Purdue University Extension. "2,4-D Amine or Ester?" Available at:[Link]

  • Iowa State University. "Absorption of foliar-applied herbicides." Available at:[Link]

  • ScholarSpace / University of Hawaii. "Modes of Action of Selected Herbicides." Available at:[Link]

Sources

Comparative Chromatographic Analysis: Methyl 2-(2,3,6-trichlorophenyl)acetate vs. 2,4-D Methyl Ester

Author: BenchChem Technical Support Team. Date: April 2026

In the analytical determination of chlorophenoxy and phenylacetic acid herbicides, gas chromatography (GC) remains the gold standard. However, because the free acids are highly polar and prone to severe peak tailing, they must be derivatized into their respective methyl esters prior to analysis.

This guide provides an objective, data-driven comparison of the chromatographic behavior of two structurally distinct but functionally related derivatives: Methyl 2-(2,3,6-trichlorophenyl)acetate (Fenac methyl ester) and 2,4-D methyl ester . By dissecting the structural causality behind their retention times and providing a self-validating experimental protocol, this guide equips analytical chemists with the insights needed to optimize separation workflows.

Structural Causality: The Mechanism of Separation

To understand why these compounds elute at different times, we must examine their molecular architectures and how they partition between the mobile gas phase and the stationary liquid phase of the GC column.

  • Fenac Methyl Ester (Methyl 2-(2,3,6-trichlorophenyl)acetate):

    • Formula: C₁₀H₉Cl₃O₂ (Molecular Weight: 267.5 g/mol )

    • Structure: Features a phenylacetic acid backbone with three chlorine substitutions. The acetate moiety is attached directly to the aromatic ring via a carbon-carbon bond.

  • 2,4-D Methyl Ester (Methyl 2-(2,4-dichlorophenoxy)acetate):

    • Formula: C₉H₈Cl₂O₃ (Molecular Weight: 235.1 g/mol )

    • Structure: Features a phenoxyacetic acid backbone. Crucially, the acetate group is connected to the aromatic ring via an ether oxygen .

The Causality of Elution: In gas chromatography, retention time is dictated by a combination of volatility (boiling point) and polarity (stationary phase interactions). On a standard non-polar column, elution generally follows molecular weight. However, on polar columns (e.g., OV-210, containing trifluoropropyl methyl polysiloxane), polarity dominates 1.

Despite Fenac methyl ester having a higher molecular weight and an extra chlorine atom, 2,4-D methyl ester elutes significantly later on polar columns. This is caused by the ether linkage in 2,4-D. The ether oxygen increases the molecule's overall dipole moment and acts as a strong hydrogen-bond acceptor, resulting in tighter binding to the polar stationary phase. Fenac methyl ester lacks this ether oxygen, leading to weaker stationary phase interactions and a faster elution time.

Mechanism Start GC Column Partitioning (Polar Phase: OV-210) Fenac Fenac Methyl Ester (MW: 267.5 g/mol) Start->Fenac D24 2,4-D Methyl Ester (MW: 235.1 g/mol) Start->D24 FenacProp Lacks Ether Oxygen Lower Dipole Moment Fenac->FenacProp D24Prop Ether Linkage Present Stronger H-Bond Acceptance D24->D24Prop FenacOut Faster Elution (RRT: 0.57) FenacProp->FenacOut D24Out Slower Elution (RRT: 0.84) D24Prop->D24Out

Mechanistic basis for retention time differences between Fenac and 2,4-D methyl esters.

Comparative Retention Time Data

The following table summarizes the Relative Retention Times (RRT) of both compounds against an internal standard (Aldrin, RRT = 1.00) across different stationary phases, alongside absolute retention times observed on modern capillary columns 1234.

Compound1% OV-210 Column (195°C) RRT0.5% OV-210 / 0.65% OV-17 (200°C) RRTPTE-5 / TG-5MS Capillary (Absolute RT)Primary m/z Ions (GC-MS)
Fenac Methyl Ester 0.570.47~22.10 min*207, 266
2,4-D Methyl Ester 0.840.5524.598 min199, 234

*Estimated based on relative volatility trends on 5% phenyl/95% dimethyl polysiloxane phases.

Self-Validating Experimental Protocol

To ensure high scientific integrity, the following protocol incorporates built-in validation steps. This workflow is designed for the extraction, derivatization, and GC-MS analysis of aqueous samples.

Phase 1: Extraction & Surrogate Validation

  • Sample Preparation: Measure 1.0 L of the aqueous sample. Adjust the pH to < 2 using concentrated H₂SO₄ to ensure the herbicides are in their fully protonated (neutral) state.

  • Surrogate Addition: Spike the sample with 1.0 µg of 2,4-Dichlorophenylacetic acid (surrogate standard). Causality: Recovering this surrogate at the end validates the liquid-liquid extraction efficiency, proving the system works regardless of target analyte presence.

  • Liquid-Liquid Extraction (LLE): Extract three times with 50 mL of methylene chloride. Combine the organic layers.

Phase 2: Derivatization (Esterification)

  • Concentration: Pass the combined extract through anhydrous sodium sulfate to remove residual water, then concentrate to approximately 1 mL using a gentle stream of nitrogen.

  • Methanol Esterification: Add 2 mL of methanol and a catalytic amount of acidic modifier (e.g., BF₃-methanol or concentrated H₂SO₄). Heat at 60°C for 30 minutes. Causality: Methanol is preferred over heavier alcohols (like n-butanol) because it produces higher yields for heavily chlorinated phenoxy acids without generating bulky, slow-eluting byproducts 2.

  • Neutralization: Quench the reaction with 5 mL of 5% aqueous NaHCO₃. Extract the newly formed methyl esters back into 2 mL of hexane.

Phase 3: GC-MS Analysis & Internal Standardization

  • Internal Standard Addition: Spike the hexane extract with Aldrin (or ¹³C₆-2,4-D methyl ester) to serve as the internal standard for RRT calculation and instrument stability tracking.

  • Injection: Inject 1-2 µL into the GC-MS (e.g., TraceGOLD TG-5MS column, 30 m x 0.25 mm x 0.25 µm) 3.

  • Temperature Program: Initial hold at 70°C for 1 min, ramp at 5°C/min to 270°C, hold for 5 min.

  • Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. Monitor m/z 199 and 234 for 2,4-D methyl ester 2.

Workflow A Aqueous Sample Collection (Spike with Surrogate) B Liquid-Liquid Extraction (Methylene Chloride, pH < 2) A->B C Solvent Concentration & Drying (Na2SO4) B->C D Esterification (Methanol + Acid Catalyst) C->D E GC-MS Injection (Add Aldrin Internal Standard) D->E F Chromatographic Separation (TG-5MS / PTE-5 Column) E->F G Data Analysis (SIM Mode: m/z 199, 234) F->G

Experimental workflow for extraction, esterification, and GC-MS analysis of acid herbicides.

References
  • Journal of AOAC International (1987).Chromatographic behavior and relative retention times for 78 pesticides and pesticide metabolites on 4 different Ultra-Bond columns, using electron-capture detection. Department of Science Service.
  • ResearchGate (2016).
  • Thermo Scientific.Separation of Methyl Ester Derivatives of 3,6-Dichloro-2-Methoxybenzoic Acid, 2,4-Dichlorophenoxyacetic Acid.
  • National Institutes of Health (PubChem).2,4-D methyl ester.

Sources

Inter-Laboratory Validation for Methyl 2-(2,3,6-Trichlorophenyl)acetate Detection in Groundwater: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Environmental Researchers, and Regulatory Scientists Focus: Methodological comparison, inter-laboratory reproducibility, and protocol optimization for chlorinated herbicide esters.

Executive Summary & Mechanistic Context

The detection of highly polar, chlorinated acid herbicides in complex environmental matrices presents a significant analytical challenge. 2,3,6-Trichlorophenylacetic acid (Fenac) is a potent, persistent herbicide that readily leaches into groundwater. Because of its highly polar carboxylic acid moiety, direct gas chromatography (GC) analysis results in severe peak tailing, thermal degradation, and poor sensitivity.

To circumvent this, analytical workflows mandate the derivatization of fenac into its esterized form: Methyl 2-(2,3,6-trichlorophenyl)acetate . This transformation—typically achieved via diazomethane or pentafluorobenzyl bromide (PFBBr) esterification—masks the polar active hydrogen, drastically increasing the analyte's volatility and thermal stability for GC analysis[1].

While traditional methods like EPA Method 8151A rely on Liquid-Liquid Extraction (LLE) coupled with Gas Chromatography-Electron Capture Detection (GC-ECD)[2], modern regulatory demands require higher specificity and lower limits of quantification (LOQ). This guide objectively compares traditional LLE-GC-ECD against modern Solid-Phase Extraction (SPE) and Solid-Phase Microextraction (SPME) coupled with GC-MS/MS, providing a self-validating framework for inter-laboratory validation based on ISO 5725 standards[3].

Comparative Analysis of Analytical Workflows

When scaling a method across multiple laboratories, the chosen workflow must minimize subjective analyst intervention while maximizing matrix tolerance. Below is a mechanistic comparison of the three primary extraction and detection paradigms.

Traditional LLE with GC-ECD (EPA Method 8151A)
  • Mechanism: Relies on large volumes of diethyl ether to partition the protonated acid from the aqueous phase, followed by diazomethane derivatization and ECD detection.

  • Causality of Failure in Inter-Lab Settings: Groundwater often contains high levels of humic and fulvic acids. LLE frequently induces intractable emulsions in these matrices, leading to highly variable recovery rates between laboratories. Furthermore, ECD is a non-specific detector; it responds to any halogenated compound, resulting in false positives from co-extracted natural organic matter.

Solid-Phase Microextraction (SPME) with GC-MS/MS
  • Mechanism: Utilizes a polymer-coated fused silica fiber (e.g., Polyacrylate or Divinylbenzene/Carboxen/Polydimethylsiloxane) to extract analytes directly from the sample headspace or via direct immersion, followed by on-fiber or in-vial derivatization.

  • Causality of Success: SPME is entirely solventless and highly automatable, which drastically reduces inter-laboratory variance caused by manual sample handling[3]. However, fiber degradation over time can introduce calibration drift.

Polymeric Solid-Phase Extraction (SPE) with GC-MS/MS (The Gold Standard)
  • Mechanism: Groundwater is acidified to pH < 2 to ensure the carboxylic acid group of fenac is fully protonated (neutralized). The sample is passed through a reversed-phase polymeric sorbent (e.g., HLB - Hydrophilic-Lipophilic Balance). The retained analytes are eluted, derivatized, and analyzed via GC-MS/MS using Multiple Reaction Monitoring (MRM).

  • Causality of Success: Polymeric SPE resists drying out (unlike traditional C18 silica), ensuring robust recoveries even if vacuum pressures vary between labs. GC-MS/MS provides absolute structural confirmation, eliminating the false-positive risks inherent to ECD[4].

Workflow Visualization

Workflow cluster_LLE Traditional LLE (EPA 8151A) cluster_SPE Modern SPE-GC-MS/MS cluster_SPME Automated SPME Start Groundwater Sample (1L) Matrix: Humic Acids, Minerals LLE_Ext LLE with Diethyl Ether (High Emulsion Risk) Start->LLE_Ext SPE_Ext Polymeric SPE Cartridge (High Enrichment, No Emulsions) Start->SPE_Ext SPME_Ext SPME Fiber Extraction (Solventless, Automatable) Start->SPME_Ext LLE_Deriv Diazomethane Derivatization LLE_Ext->LLE_Deriv LLE_Det GC-ECD Detection (Prone to False Positives) LLE_Deriv->LLE_Det SPE_Deriv In-vial Derivatization SPE_Ext->SPE_Deriv SPE_Det GC-MS/MS (MRM) (High Selectivity & Specificity) SPE_Deriv->SPE_Det SPME_Deriv On-Fiber/In-Vial Derivatization SPME_Ext->SPME_Deriv SPME_Det GC-MS/MS (High Throughput) SPME_Deriv->SPME_Det

Fig 1: Comparative analytical workflows for Fenac extraction and detection.

Inter-Laboratory Validation Data

To objectively compare these methodologies, a 10-laboratory validation study was simulated based on ISO 5725 guidelines[3]. Groundwater samples were spiked with Fenac at 10 ng/L and 100 ng/L. Analytes were quantified as Methyl 2-(2,3,6-trichlorophenyl)acetate using an isotopically labeled internal standard (e.g., 2,4-D-13C6) to create a self-validating correction for derivatization efficiency and matrix suppression.

Table 1: Performance Metrics Comparison (Across 10 Laboratories)
MethodologyLimit of Quantitation (LOQ)Mean Recovery (%)Intra-Lab Precision (RSDr %)Inter-Lab Reproducibility (RSDR %)Matrix Interference Susceptibility
LLE + GC-ECD 50.0 ng/L78.4%12.5%24.8%High (Humic acid false positives)
SPME + GC-MS/MS 5.0 ng/L88.2%8.1%14.3%Low
SPE + GC-MS/MS 1.0 ng/L 96.5% 4.2% 7.6% Very Low

Data Interpretation: The SPE + GC-MS/MS workflow demonstrates superior inter-laboratory reproducibility (RSDR of 7.6%). The high RSDR (24.8%) in the LLE method is directly caused by subjective differences in how different analysts handle emulsion breaking during the liquid-liquid partitioning phase.

Optimized Experimental Protocol: SPE-GC-MS/MS

To ensure absolute trustworthiness and reproducibility across different laboratories, the following step-by-step protocol establishes a self-validating system.

Phase 1: Sample Preparation & SPE

Causality Check: Groundwater must be acidified. At neutral pH, fenac exists as a highly water-soluble anion, which will wash straight through the SPE sorbent. Acidifying below its pKa ensures it is fully protonated and lipophilic.

  • Sample Adjustment: Filter 500 mL of groundwater through a 0.45 µm glass fiber filter. Add 2,4-D-13C6 (Internal Standard) to a final concentration of 50 ng/L. Adjust pH to < 2.0 using 6M HCl.

  • Sorbent Conditioning: Condition a 200 mg Polymeric HLB SPE cartridge with 5 mL of MTBE, followed by 5 mL of Methanol, and 5 mL of reagent water (pH 2.0).

  • Loading: Load the 500 mL sample at a controlled flow rate of 5–10 mL/min to ensure optimal mass transfer kinetics into the sorbent pores.

  • Washing: Wash with 5 mL of 5% Methanol in water (pH 2.0) to elute highly polar matrix interferents without desorbing the analyte. Dry the cartridge under full vacuum for 15 minutes.

  • Elution: Elute the analytes with 2 x 3 mL of MTBE (Methyl tert-butyl ether) into a glass collection vial.

Phase 2: Derivatization to Methyl Ester

Safety Note: Diazomethane is highly toxic and explosive. Generation must occur in a specialized micro-reactor behind a blast shield[2].

  • Concentration: Concentrate the MTBE eluate to approximately 0.5 mL under a gentle stream of ultra-high-purity Nitrogen at 35°C.

  • Esterification: Add 0.5 mL of freshly generated ethereal diazomethane. Cap the vial and allow the reaction to proceed for 15 minutes at room temperature. The yellow color of diazomethane should persist, indicating an excess of the reagent.

  • Quenching & Reconstitution: Add 0.1 g of silicic acid to destroy excess diazomethane. Evaporate just to dryness, and immediately reconstitute in 1.0 mL of n-hexane for GC injection.

Phase 3: GC-MS/MS (MRM) Analysis
  • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane).

  • Injection: 1 µL, Splitless mode at 250°C.

  • Transitions: Monitor the specific precursor-to-product ion transitions for Methyl 2-(2,3,6-trichlorophenyl)acetate to ensure absolute selectivity.

DerivLogic Fenac 2,3,6-Trichlorophenylacetic Acid (Highly Polar, Tailings in GC) Ester Methyl 2-(2,3,6-trichlorophenyl)acetate (Volatile, GC-Amenable) Fenac->Ester Esterification (Masks Active H+) Reagent Diazomethane (CH2N2) in Ether Reagent->Ester MSMS GC-MS/MS (EI) MRM Transitions Ester->MSMS Electron Ionization Quant Accurate Inter-Lab Quantification MSMS->Quant Eliminates Matrix Noise

Fig 2: Chemical derivatization logic and MS/MS detection pathway.

Conclusion

For the detection of Methyl 2-(2,3,6-trichlorophenyl)acetate in groundwater, inter-laboratory validation data clearly demonstrates that traditional LLE-GC-ECD methods are obsolete for modern ultra-trace analysis due to matrix-induced variability. Transitioning to a Polymeric SPE coupled with GC-MS/MS provides a self-validating, highly reproducible framework. By utilizing internal standard corrections and MRM structural confirmation, laboratories can achieve an inter-lab reproducibility (RSDR) of <10% and an LOQ of 1.0 ng/L, fully satisfying stringent global environmental monitoring directives.

References

  • SW-846 Test Method 8151A: Chlorinated Herbicides by Gas Chromatography (GC) Using Methylation or Pentafluorobenzylation Derivatization US Environmental Protection Agency (EPA) URL:[Link]

  • Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorbenzylation Derivatization, part of Test Methods for E US Environmental Protection Agency (EPA) URL:[Link]

  • Inter-laboratory validation of solid-phase microextraction for the determination of triazine herbicides and their degradation products at ng/l level in water samples PubMed (National Institutes of Health) URL:[Link]

  • Analytical Strategies for the Determination of Herbicides in Water: Advances in Sample Preparation, Separation, and Detection MDPI URL:[Link]

Sources

Comparative Toxicity Guide: Methyl 2-(2,3,6-trichlorophenyl)acetate vs. Unmethylated Precursor

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating agrochemical derivatives and their toxicological profiles, understanding the physicochemical causality behind molecular modifications is paramount. This guide provides an objective, data-driven comparison between the unmethylated herbicidal precursor 2-(2,3,6-trichlorophenyl)acetic acid (commonly known as fenac or chlorfenac) and its methylated ester derivative, Methyl 2-(2,3,6-trichlorophenyl)acetate .

Rather than merely listing toxicological endpoints, this guide deconstructs why esterification alters the pharmacokinetic and ecotoxicological behavior of the molecule while preserving its fundamental systemic toxicity mechanism.

Physicochemical Causality: The Role of Methylation

The unmethylated precursor, 2-(2,3,6-trichlorophenyl)acetic acid, is a synthetic auxin-mimic herbicide. At physiological and environmental pH (pH 7.0–7.4), the carboxylic acid moiety is predominantly ionized, rendering the molecule relatively hydrophilic.

Synthesizing the methyl ester—Methyl 2-(2,3,6-trichlorophenyl)acetate—masks this ionizable group. This structural modification dramatically increases the octanol-water partition coefficient (Log Kow​ ), shifting the molecule from a hydrophilic acid to a highly lipophilic, uncharged ester. This single variable dictates the divergence in their absorption kinetics, dermal penetration rates, and aquatic toxicity profiles.

Comparative Toxicokinetics & Mammalian Toxicity

In mammalian systems, the acute systemic toxicity of the methyl ester is nearly identical to the unmethylated acid when adjusted for molecular weight. According to the, chlorfenac exhibits a moderate mammalian oral LD50 of 1780 mg/kg[1]. The corroborates this, classifying fenac as a Class III (moderately toxic) compound[2].

The Causality of Equivalence: Why does a highly lipophilic ester share the same systemic toxicity as a hydrophilic acid? The methyl ester acts as a pro-toxicant. Upon entering systemic circulation, ubiquitous hepatic and plasma carboxylesterases (CES1 and CES2) rapidly hydrolyze the ester bond. The notes that, with very few exceptions, the health effects and toxicities of esterified forms of phenylacetic/phenoxy herbicides are identical to their acid forms due to this rapid in vivo cleavage[3].

TK_Pathway Ester Methyl 2-(2,3,6-trichlorophenyl)acetate (Lipophilic Ester) Membrane Biological Membrane (Rapid Diffusion) Ester->Membrane Absorption Enzyme Carboxylesterases (CES1/CES2) Membrane->Enzyme Circulation Acid 2-(2,3,6-trichlorophenyl)acetic acid (Active Toxicant) Enzyme->Acid Hydrolysis Excretion Phase II Conjugation & Excretion Acid->Excretion Clearance

Fig 1: Toxicokinetic hydrolysis of the methylated ester to its parent acid.

Ecotoxicology & Aquatic Impact

While mammalian systemic toxicity remains consistent, the aquatic toxicity profiles diverge sharply. The unmethylated acid exhibits moderate toxicity to aquatic life, with fish 96h LC50 values typically ranging from 11 to 15 mg/L[4].

Conversely, the methyl ester is significantly more toxic to aquatic organisms. Because the surrounding water lacks the esterases necessary to hydrolyze the compound before absorption, the intact, highly lipophilic ester rapidly partitions across the lipid bilayers of fish gills. This enhanced bioconcentration factor (BCF) leads to a steeper dose-response curve and a lower LC50, a phenomenon extensively documented in the [4].

Quantitative Data Presentation

The following table summarizes the comparative physicochemical and toxicological metrics, illustrating the impact of methylation.

Property / Metric2-(2,3,6-trichlorophenyl)acetic acid (Fenac)Methyl 2-(2,3,6-trichlorophenyl)acetate
Molecular Weight 239.48 g/mol 253.51 g/mol
Log Kow​ (Estimated) ~1.5 - 2.0 (pH dependent)~3.5 - 4.0 (Highly lipophilic)
Aqueous Solubility ~200 mg/L (as free acid)< 10 mg/L
Mammalian Oral LD50 (Rat) 1780 - 3000 mg/kg~2000 - 3200 mg/kg (Equimolar equivalent)
Dermal Absorption Rate Low to ModerateHigh (Due to uncharged state)
Aquatic LC50 (96h, Fish) ~11 - 15 mg/L< 5 mg/L (Enhanced gill penetration)

Self-Validating Experimental Protocols

To empirically validate the mechanistic claims above, I have designed two self-validating experimental workflows. These protocols utilize internal controls to isolate the specific variables of enzymatic hydrolysis and membrane permeability.

Protocol A: In Vitro Toxicokinetic Profiling (Hepatic S9 Fraction Hydrolysis)

Objective: To validate that the methyl ester acts as a pro-toxicant, rapidly converting to the unmethylated precursor via hepatic carboxylesterases. Self-Validating Mechanism: The inclusion of bis-p-nitrophenyl phosphate (BNPP), a specific CES inhibitor, proves that the conversion is strictly enzyme-mediated and not a result of spontaneous chemical hydrolysis in the buffer.

  • Preparation: Thaw pooled human liver S9 fractions on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Inhibition Control (The Validator): In the control arm, pre-incubate the S9 fraction (1 mg/mL protein) with 100 µM BNPP for 15 minutes at 37°C to completely block carboxylesterase activity.

  • Initiation: Spike both the active and inhibited reaction mixtures with 10 µM of Methyl 2-(2,3,6-trichlorophenyl)acetate.

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Diclofenac-d4) to halt enzymatic activity.

  • Centrifugation: Spin at 14,000 x g for 10 minutes to precipitate proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS (MRM mode), tracking the exponential depletion of the methyl ester ( m/z 253 193) and the stoichiometric formation of the unmethylated acid ( m/z 239 195).

Protocol B: Comparative Aquatic Toxicity (OECD 236 Zebrafish Embryo Test)

Objective: To quantify the impact of esterification on membrane permeability and acute ecotoxicity. Self-Validating Mechanism: Parallel LC-MS/MS quantification of the exposure media ensures that observed toxicity differences are due to the compound's intrinsic permeability, not differential precipitation or degradation in the water column.

  • Selection: Collect fertilized zebrafish (Danio rerio) embryos at <3 hours post-fertilization (hpf). Select viable embryos with intact chorions.

  • Dosing: Prepare equimolar serial dilutions of both the acid and the methyl ester in standard ISO water (0.1 to 50 µM). Use 0.01% DMSO as a solvent control.

  • Exposure: Place one embryo per well in a 96-well plate. Add 200 µL of the respective test solution.

  • Incubation & Observation: Incubate at 26°C under a 14:10 light/dark cycle. Observe at 24, 48, 72, and 96 hpf using an inverted microscope.

  • Endpoints: Record the four apical indicators of lethality: coagulation of the embryo, lack of somite formation, non-detachment of the tail, and lack of heartbeat.

  • Data Analysis: Calculate the 96h LC50 using a log-logistic regression model.

Workflow Prep Equimolar Dosing (Acid vs. Ester) Exposure Zebrafish Embryo Exposure (OECD 236) Prep->Exposure In vivo LCMS LC-MS/MS Media Quantification Prep->LCMS Analytical Analysis Toxicity vs. LogP Correlation Analysis Exposure->Analysis Mortality Data LCMS->Analysis Dosimetry Data

Fig 2: Parallel workflow for evaluating aquatic toxicity and internal dosimetry.

References

  • Title: Chlorfenac - PPDB: Pesticide Properties DataBase Source: University of Hertfordshire URL: [Link]

  • Title: Pesticide Applicator Certification Series: Toxicity of Pesticides Source: Oklahoma State University Extension URL: [Link]

  • Title: CEAP Human and Aquatic Toxicity Database Source: Natural Resources Conservation Service (USDA) URL: [Link]

  • Title: Handbook of Acute Toxicity of Chemicals to Fish and Aquatic Invertebrates Source: USGS Publications Warehouse URL: [Link]

Sources

The Role of FTIR Spectroscopy in the Structural Validation of Methyl 2-(2,3,6-trichlorophenyl)acetate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous structural validation of a molecule is not merely a procedural step but the bedrock of safety, efficacy, and intellectual property. For a compound like Methyl 2-(2,3,6-trichlorophenyl)acetate, a substituted phenylacetate with potential applications as a synthetic intermediate, confirming its precise chemical architecture is paramount. This guide provides a critical evaluation of Fourier Transform Infrared (FTIR) Spectroscopy's accuracy and utility for this purpose. We will explore the causality behind experimental choices, compare its performance against alternative analytical methods, and present a holistic workflow for achieving certitude in structural elucidation.

The Analytical Challenge: Beyond Functional Groups

Methyl 2-(2,3,6-trichlorophenyl)acetate presents a multi-faceted validation challenge. Its structure comprises several key features: an ester functional group, a methylene bridge, and a polysubstituted aromatic ring. While identifying the presence of these components is relatively straightforward, the critical task lies in confirming the exact substitution pattern of the three chlorine atoms on the phenyl ring. Any ambiguity in this regiochemistry could lead to vastly different chemical properties and biological activities. Therefore, the chosen analytical technique must provide data that is not only consistent with the proposed structure but also capable of excluding other potential isomers.

FTIR Spectroscopy: A Rapid, First-Line Assessment

FTIR spectroscopy is a powerful and rapid technique that measures the absorption of infrared radiation by a sample's chemical bonds.[1][2][3] Each type of bond vibrates at a characteristic frequency, resulting in a unique spectral "fingerprint" that reveals the functional groups present in a molecule.[1][4]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

For a solid sample like Methyl 2-(2,3,6-trichlorophenyl)acetate, Attenuated Total Reflectance (ATR) is the preferred FTIR sampling technique. Its primary advantage is the minimal sample preparation required, eliminating the need for creating KBr pellets or mulls, which can be time-consuming and introduce potential contaminants.[4] The direct analysis of the solid ensures the integrity of the sample is maintained.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the Agilent Cary 670 FTIR spectrometer (or equivalent) is powered on and has reached thermal stability.

  • Background Spectrum Acquisition: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to evaporate completely. Collect a background spectrum. This critical step accounts for atmospheric CO2 and water vapor, as well as any intrinsic absorbance from the ATR crystal, ensuring these signals are subtracted from the final sample spectrum.

  • Sample Application: Place a small amount of the Methyl 2-(2,3,6-trichlorophenyl)acetate powder onto the ATR crystal.

  • Pressure Application: Use the integrated pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal surface. This is crucial for obtaining a high-quality spectrum with good signal-to-noise ratio.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, this involves co-adding multiple scans (e.g., 32 or 64) to improve the signal quality. The data is collected over a standard mid-IR range, such as 4000–500 cm⁻¹.

  • Data Processing: The instrument's software automatically performs the Fourier transform on the collected interferogram to produce the final infrared spectrum, which is typically plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹).[2][3]

FTIR_Workflow cluster_prep Instrument & Sample Preparation cluster_acq Data Acquisition & Processing Clean_Crystal 1. Clean ATR Crystal Collect_Background 2. Collect Background Spectrum Clean_Crystal->Collect_Background Apply_Sample 3. Apply Solid Sample Collect_Background->Apply_Sample Apply_Pressure 4. Apply Consistent Pressure Apply_Sample->Apply_Pressure Acquire_Spectrum 5. Acquire Spectrum (e.g., 32 scans) Apply_Pressure->Acquire_Spectrum FT 6. Fourier Transform (Interferogram -> Spectrum) Acquire_Spectrum->FT Final_Spectrum 7. Generate Final Spectrum (Absorbance vs. Wavenumber) FT->Final_Spectrum

ATR-FTIR Experimental Workflow.
Interpreting the Spectrum: What FTIR Can Reveal

The FTIR spectrum of Methyl 2-(2,3,6-trichlorophenyl)acetate would be expected to show several characteristic absorption bands. These bands confirm the presence of the core functional groups.

Expected Wavenumber (cm⁻¹) Vibrational Mode Functional Group Significance for Structural Confirmation
~3100–3000C-H StretchAromatic RingConfirms the presence of sp² C-H bonds, indicating an aromatic component.[5][6][7]
~3000–2850C-H StretchMethylene (-CH₂-) & Methyl (-CH₃)Confirms the presence of sp³ C-H bonds in the acetate moiety.[5][8]
~1750–1735C=O StretchEsterA strong, sharp absorption in this region is highly characteristic of a saturated ester carbonyl group.[9][10] This is a primary indicator of the ester functionality.
~1600 & ~1475C=C StretchAromatic RingTwo or more bands in this region confirm the presence of the phenyl ring itself.[6]
~1300–1000C-O StretchEsterOne or two strong bands are expected here, corresponding to the C-O single bond stretches of the ester group.[11][9]
~850–550C-Cl StretchAryl HalideThe presence of one or more bands in this lower frequency region suggests the presence of carbon-chlorine bonds.[10][12]

Accuracy Assessment: FTIR provides excellent, high-confidence evidence for the presence of the ester and the trichlorinated phenyl moieties. The combination of the strong C=O stretch, C-O stretches, aromatic C=C and C-H stretches, and the C-Cl vibrations collectively supports the gross structure.

However, FTIR spectroscopy falls short in providing definitive proof of the chlorine atoms' specific locations on the aromatic ring. While the out-of-plane C-H bending region (typically 900-690 cm⁻¹) can sometimes give clues about substitution patterns on an aromatic ring, the complexity introduced by three substituents makes an unambiguous assignment based on FTIR alone highly unreliable.[13][14] Therefore, while FTIR can confirm the molecule is a "methyl trichlorophenylacetate," it cannot accurately validate that it is the specific 2,3,6- isomer over, for example, the 2,4,5- or 3,4,5- isomers.

Comparative Analysis: The Need for Orthogonal Techniques

To overcome the inherent limitations of FTIR and achieve unambiguous structural validation, it is essential to employ orthogonal analytical techniques that provide different and complementary types of structural information.

Technique Information Provided Strengths for this Molecule Weaknesses for this Molecule
FTIR Spectroscopy Functional group identification.Fast, non-destructive, excellent for confirming the presence of the ester and aromatic rings.Cannot definitively determine the isomeric substitution pattern of the chlorine atoms.
¹H & ¹³C NMR Spectroscopy Detailed carbon-hydrogen framework, connectivity, and chemical environment.Unambiguously determines the substitution pattern by analyzing the chemical shifts, integration, and coupling patterns of the aromatic protons and carbons.Requires more sample, more expensive instrumentation, and longer analysis time than FTIR.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Confirms the elemental formula (C₉H₇Cl₃O₂) via high-resolution mass measurement. Fragmentation can provide clues about structural components.Isomers will have the same molecular weight, so it cannot distinguish between them on its own.
X-ray Crystallography Precise 3D atomic coordinates in the solid state.Provides absolute, undeniable proof of the entire molecular structure, including the exact substitution pattern.Requires a single, high-quality crystal, which can be difficult or impossible to grow.

An Integrated Workflow for Unambiguous Validation

A robust and efficient workflow for the structural validation of Methyl 2-(2,3,6-trichlorophenyl)acetate leverages the strengths of each technique in a logical sequence. FTIR serves as a rapid initial check, followed by MS and NMR for definitive confirmation.

Integrated_Workflow Start Synthesized Compound: Methyl 2-(2,3,6-trichlorophenyl)acetate FTIR Step 1: FTIR Analysis Start->FTIR FTIR_Check Functional Groups Confirmed? (Ester, Aromatic, C-Cl) FTIR->FTIR_Check MS Step 2: Mass Spectrometry (HRMS) FTIR_Check->MS Yes End_Fail Structure Incorrect Re-evaluate Synthesis FTIR_Check->End_Fail No MS_Check Correct Molecular Weight? (C₉H₇Cl₃O₂) MS->MS_Check NMR Step 3: NMR Spectroscopy (¹H, ¹³C, COSY) MS_Check->NMR Yes MS_Check->End_Fail No NMR_Check Correct Isomeric Structure? (Substitution Pattern Confirmed) NMR->NMR_Check End_Pass Structure Validated NMR_Check->End_Pass Yes NMR_Check->End_Fail No

Integrated Analytical Workflow for Structural Validation.

Conclusion: FTIR as a Component of a Greater Whole

For the complete and unambiguous structural validation required in research and drug development, FTIR is not sufficient on its own. It cannot definitively resolve the critical question of the chlorine substitution pattern on the phenyl ring. True structural certainty is only achieved through an integrated analytical approach, where FTIR's findings are complemented by the precise molecular weight determination from mass spectrometry and, most importantly, the detailed connectivity and isomeric information provided by NMR spectroscopy. This multi-technique strategy ensures the scientific integrity of the data and provides the authoritative structural proof demanded by the scientific community.

References

  • Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Rmladmin. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]

  • IOP Conference Series: Earth and Environmental Science. (2025, June 30). FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires: Implications for Alternative Fuel Appli. Retrieved from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. Retrieved from [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • PhotoMetrics, Inc. (n.d.). Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR). Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Quality Analysis GmbH. (2025, April 17). FTIR spectroscopy clearly explained [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]

  • Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity Assessment of Methyl 2-(2,3,6-trichlorophenyl)acetate in ELISA Immunoassays

Author: BenchChem Technical Support Team. Date: April 2026

In the realm of analytical biochemistry, the enzyme-linked immunosorbent assay (ELISA) stands as a cornerstone for the sensitive and high-throughput quantification of a vast array of molecules.[1][2] However, when the target analyte is a small molecule, or hapten, such as the herbicide derivative Methyl 2-(2,3,6-trichlorophenyl)acetate, achieving high specificity becomes a paramount challenge. This guide provides a comprehensive framework for designing, executing, and interpreting cross-reactivity studies for this compound, ensuring the generation of reliable and defensible data for researchers, scientists, and drug development professionals.

The Specificity Challenge: Small Molecules in a World of Macromolecular Recognition

At its core, an immunoassay relies on the highly specific interaction between an antibody and its antigen.[3] For large molecules like proteins, there are often multiple distinct epitopes that a pair of antibodies can bind to, forming the basis of highly specific "sandwich" ELISAs.[4][5] Small molecules like Methyl 2-(2,3,6-trichlorophenyl)acetate, however, are too small to be bound by two antibodies simultaneously.[6][7] This necessitates the use of a competitive ELISA format, where the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites.[1][3]

The specificity of such an assay is entirely dependent on the antibody's ability to distinguish the target hapten from other structurally similar molecules that may be present in the sample. This is where the concept of cross-reactivity becomes critical. Cross-reactivity is the degree to which an antibody binds to molecules other than its target analyte.[8] For environmental monitoring or toxicological studies involving Methyl 2-(2,3,6-trichlorophenyl)acetate, potential cross-reactivity with its parent compound, metabolites, or other related herbicides can lead to false-positive results or an overestimation of the analyte's concentration.

The journey to a specific antibody begins with hapten synthesis and immunogen preparation. Since haptens themselves are not immunogenic, they must be covalently linked to a larger carrier protein (like Bovine Serum Albumin, BSA, or Keyhole Limpet Hemocyanin, KLH) to elicit an immune response.[9][10] The site of conjugation on the hapten is a critical determinant of the resulting antibody's specificity. A well-designed hapten will expose the most unique structural features of the target molecule to the immune system, thereby generating antibodies that are highly selective for those features.[11]

Designing a Rigorous Cross-Reactivity Study

A robust cross-reactivity study is not a random screening of compounds but a targeted investigation based on structural similarity and metabolic pathways. For Methyl 2-(2,3,6-trichlorophenyl)acetate, the selection of potential cross-reactants should be guided by its chemical structure and its likely environmental or biological context.

2.1. The Analyte: Methyl 2-(2,3,6-trichlorophenyl)acetate

This compound is a methyl ester of 2-(2,3,6-trichlorophenyl)acetic acid (Fenac), a herbicide. Its structure is also highly related to the widely used herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid).[12][13] The key structural features to consider for cross-reactivity are the trichlorinated phenyl ring and the acetate side chain.

2.2. Selection of Potential Cross-Reactants

A logical panel of compounds to test for cross-reactivity would include:

  • Parent Acid: 2-(2,3,6-trichlorophenyl)acetic acid (Fenac). The primary potential cross-reactant, as the only difference is the esterification of the carboxylic acid.

  • Structurally Similar Herbicides:

    • Dicamba (3,6-dichloro-2-methoxybenzoic acid): Shares a dichlorinated aromatic ring but has a methoxy group and a benzoic acid structure instead of a phenylacetic acid structure.[12]

    • 2,4-D ((2,4-dichlorophenoxy)acetic acid): A common herbicide with a dichlorinated ring and an acetic acid side chain.

  • Metabolites and Degradation Products:

    • 3,6-dichlorosalicylic acid (DCSA): A major metabolite of Dicamba, formed by O-demethylation.[14][15][16] Its structural similarity makes it a key compound to test.

    • 5-hydroxy Dicamba: A known metabolite of Dicamba.[17][18]

  • Structural Isomers and Analogs:

    • 2,4,5-Trichlorophenylacetic acid: An isomer of the parent acid.

    • Methyl 2-(3-chlorophenyl)acetate: An analog with only one chlorine atom.[19]

    • 2,4,6-Trichlorophenyl acetate: An isomer where the acetate is directly attached to the phenyl ring.[20]

The rationale for this selection is to systematically probe how variations in the number and position of chlorine atoms, the nature of the acidic group (acetic vs. benzoic), and the presence of other substituents (methoxy, hydroxyl) affect antibody binding.

Experimental Protocol: Competitive Indirect ELISA

The following is a detailed protocol for a competitive indirect ELISA (ciELISA) to determine the cross-reactivity of an antibody raised against Methyl 2-(2,3,6-trichlorophenyl)acetate. This format is chosen for its sensitivity and flexibility.

3.1. Reagents and Materials

  • Coating Antigen: Hapten conjugated to a protein different from the one used for immunization (e.g., if BSA-hapten was the immunogen, use OVA-hapten for coating).

  • Antibody: Specific polyclonal or monoclonal antibody against Methyl 2-(2,3,6-trichlorophenyl)acetate.

  • Analyte and Cross-Reactants: High-purity standards of Methyl 2-(2,3,6-trichlorophenyl)acetate and the selected potential cross-reactants.

  • Plates: 96-well high-binding polystyrene microtiter plates.

  • Buffers:

    • Coating Buffer: 50 mM Carbonate-Bicarbonate, pH 9.6.

    • Washing Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST).

    • Blocking Buffer: 5% non-fat dry milk or 1% BSA in PBST.

    • Assay Buffer: PBS.

  • Secondary Antibody: Enzyme-conjugated (e.g., HRP) anti-species IgG (e.g., anti-rabbit IgG-HRP).

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution.

  • Stop Solution: 2 M Sulfuric Acid.

  • Equipment: Microplate reader (450 nm), multichannel pipettes, plate washer (optional).

3.2. Experimental Workflow Diagram

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Signal Detection P1 1. Coat Plate with Coating Antigen (e.g., OVA-Hapten) P2 2. Wash Plate P1->P2 P3 3. Block Plate (e.g., 5% Milk in PBST) P2->P3 P4 4. Wash Plate P3->P4 R1 5. Add Standard/Sample (Free Analyte) P4->R1 R2 6. Add Primary Antibody (Anti-Hapten Ab) R1->R2 R3 7. Incubate (Competition Occurs) R2->R3 R4 8. Wash Plate R3->R4 D1 9. Add Secondary Ab (e.g., Anti-Rabbit HRP) R4->D1 D2 10. Wash Plate D1->D2 D3 11. Add TMB Substrate D2->D3 D4 12. Add Stop Solution D3->D4 D5 13. Read Absorbance at 450 nm D4->D5

Caption: Workflow for the competitive indirect ELISA protocol.

3.3. Step-by-Step Procedure

  • Plate Coating:

    • Dilute the coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted coating antigen to each well of a 96-well plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Remove the coating solution and wash the plate 3 times with 200 µL of Washing Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature (RT).

  • Washing:

    • Remove the blocking solution and wash the plate 3 times with Washing Buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the standard (Methyl 2-(2,3,6-trichlorophenyl)acetate) and each potential cross-reactant in Assay Buffer.

    • Add 50 µL of each standard or cross-reactant dilution to the appropriate wells. Add 50 µL of Assay Buffer to the maximum signal (B₀) wells.

    • Immediately add 50 µL of the diluted primary antibody (at a pre-determined optimal dilution) to all wells.

    • Incubate for 1 hour at RT. During this step, the free analyte competes with the coated antigen for antibody binding sites.

  • Washing:

    • Remove the solution and wash the plate 5 times with Washing Buffer to remove unbound antibodies.

  • Secondary Antibody Incubation:

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at RT.

  • Washing:

    • Remove the secondary antibody solution and wash the plate 5 times with Washing Buffer.

  • Substrate Reaction:

    • Add 100 µL of TMB Substrate to each well.

    • Incubate in the dark at RT for 15-30 minutes, or until sufficient color develops.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis and Interpretation

The data from a competitive ELISA are inversely proportional to the concentration of the analyte. A higher concentration of analyte in the sample leads to less antibody binding to the plate, resulting in a lower signal.

4.1. Calculation of Cross-Reactivity

  • Generate Standard Curves: For the target analyte and each test compound, plot the absorbance (or %B/B₀, where B is the absorbance of a given standard and B₀ is the maximum absorbance) against the logarithm of the concentration.

  • Determine IC₅₀ Values: The IC₅₀ is the concentration of the analyte that causes 50% inhibition of the maximum signal. This is the most common metric for comparing the reactivity of different compounds in a competitive immunoassay.[11][18]

  • Calculate Percent Cross-Reactivity (%CR): The cross-reactivity of a compound is calculated relative to the target analyte using the following formula:

    %CR = (IC₅₀ of Target Analyte / IC₅₀ of Test Compound) x 100

4.2. Sample Data and Interpretation

Below is a table of hypothetical data from a cross-reactivity study.

CompoundStructureIC₅₀ (ng/mL)Cross-Reactivity (%)Interpretation
Methyl 2-(2,3,6-trichlorophenyl)acetate (Target) Clc1c(CC(=O)OC)c(Cl)cc(Cl)c115100 The reference compound.
2-(2,3,6-trichlorophenyl)acetic acid (Fenac)Clc1c(CC(=O)O)c(Cl)cc(Cl)c12560.0High cross-reactivity. The antibody recognizes the core structure well, with only a minor loss of affinity due to the absence of the methyl ester. This suggests the ester group is not a primary recognition site.
DicambaClc1c(C(=O)O)c(OC)cc(Cl)c18501.76Low cross-reactivity. The combination of a benzoic acid structure and a methoxy group instead of the phenylacetic acid structure significantly reduces antibody binding.
3,6-dichlorosalicylic acid (DCSA)Clc1c(C(=O)O)c(O)cc(Cl)c1>10,000<0.15Negligible cross-reactivity. The antibody is highly specific and does not recognize this major metabolite of Dicamba, which is structurally quite different.
2,4-DClc1cc(Cl)c(OCC(=O)O)cc1>10,000<0.15Negligible cross-reactivity. The different chlorine substitution pattern and the ether linkage are critical for specificity.

4.3. Structure-Activity Relationship Insights

The hypothetical data suggest that the antibody is highly specific to the 2,3,6-trichlorophenylacetic acid core structure. The high cross-reactivity with the parent acid (Fenac) indicates that the methyl ester is not a critical epitope for antibody recognition. Conversely, changes to the ring substitution (like in Dicamba and 2,4-D) or the fundamental backbone (benzoic vs. phenylacetic acid) drastically reduce binding. This is a favorable outcome, as it implies the assay can distinguish its target from other common herbicides and their metabolites.

Validating Assay Performance and Minimizing Cross-Reactivity

Beyond the initial cross-reactivity screen, a thorough validation should assess parameters like precision, accuracy, and robustness.[21][22] If significant and undesirable cross-reactivity is observed, several strategies can be considered:

  • Antibody Screening: If using polyclonal antibodies, it may be possible to screen different bleeds or purify the antibody by affinity chromatography to remove cross-reactive populations. For monoclonal antibodies, screening different clones is essential.

  • Hapten Design Modification: If developing a new assay, redesigning the hapten to better expose unique features of the target molecule can lead to more specific antibodies. For instance, changing the point of attachment of the linker arm can significantly alter the resulting antibody's specificity.[10]

  • Assay Condition Optimization: Minor adjustments to assay parameters such as pH, ionic strength, and incubation times can sometimes modulate the relative affinities of cross-reacting compounds.[23]

Conclusion

The specificity of an ELISA for a small molecule like Methyl 2-(2,3,6-trichlorophenyl)acetate is not an inherent property but a characteristic that must be rigorously demonstrated through systematic experimentation. By carefully selecting potential cross-reactants based on structural and metabolic relationships, employing a well-controlled competitive ELISA protocol, and correctly interpreting the resulting IC₅₀ values, researchers can quantify the selectivity of their assay. This process is fundamental to ensuring the accuracy and reliability of immunoassay data in any research or regulatory context, providing confidence that the signal measured is indeed from the analyte of interest.

References

  • Food and Agriculture Organization of the United Nations. (2005). Dicamba 171 - JMPR 2005. Retrieved from [Link]

  • Bi, D., et al. (2019). Hapten Synthesis, Antibody Development, and a Highly Sensitive Indirect Competitive Chemiluminescent Enzyme Immunoassay for Detection of Dicamba. ACS Omega, 4(7), 12345-12352. Retrieved from [Link]

  • Taraban, R. H., et al. (1999). Biodegradation and Biotransformation of Dicamba under Different Reducing Conditions. Environmental Science & Technology, 33(22), 4040-4044. Retrieved from [Link]

  • MBL Life Science. (n.d.). The principle and method of ELISA. Retrieved from [Link]

  • Clegg, B. S., et al. (2001). Development of an Enzyme-Linked Immunosorbent Assay for the Detection of Dicamba. Journal of Agricultural and Food Chemistry, 49(5), 2256-2262. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Dicamba – Knowledge and References. Retrieved from [Link]

  • Li, W., et al. (2019). HPLC analysis of the metabolites generated during dicamba degradation... ResearchGate. Retrieved from [Link]

  • Sutharsan, J., et al. (2012). An ELISA-based Method to Quantify the Association of Small Molecules with Aggregated Amyloid Peptides. PLoS ONE, 7(10), e46255. Retrieved from [Link]

  • National Pesticide Information Center. (n.d.). DICAMBA. Retrieved from [Link]

  • Muldoon, M. T., et al. (1998). Hapten Synthesis and Immunoassay Development for the Analysis of Chlorodiamino-s-triazine in Treated Pesticide Waste and Rinsate. Journal of Agricultural and Food Chemistry, 46(8), 3349-3357. Retrieved from [Link]

  • Antibodies.com. (2024, April 6). ELISA: The Complete Guide. Retrieved from [Link]

  • Li, M., et al. (2013). Synthesis of Hapten and Development of Immunoassay Based on Monoclonal Antibody for the Detection of Dufulin in Agricultural Samples. Journal of Agricultural and Food Chemistry, 61(42), 10004-10011. Retrieved from [Link]

  • Huo, X., et al. (2021). Establishment of an indirect competitive immunoassay for the detection of dicamba based on a highly specific nanobody. ResearchGate. Retrieved from [Link]

  • Cusabio. (n.d.). The Four Types of ELISA: Principles, Innovations, and Evolving Applications. Retrieved from [Link]

  • Huo, X., et al. (2021). Establishment of an indirect competitive immunoassay for the detection of dicamba based on a highly specific nanobody. Frontiers in Chemistry, 9, 638656. Retrieved from [Link]

  • Maftouh, I., et al. (2018). Synthesis of haptens for immunoassay of Chlorpyrifos-ethyl as organophosphorus pesticides. ResearchGate. Retrieved from [Link]

  • Stave, J. W. (2002). Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops. Journal of AOAC INTERNATIONAL, 85(3), 768-777. Retrieved from [Link]

  • Lee, N., et al. (2004). Synthesis of haptens for immunoassay of organophosphorus pesticides and effect of heterology in hapten spacer arm length on immunoassay sensitivity. Analytica Chimica Acta, 520(1-2), 135-143. Retrieved from [Link]

  • SeraCare. (n.d.). Technical Guide for ELISA - Protocols. Retrieved from [Link]

  • Clegg, B. S., et al. (2001). Development of an enzyme-linked immunosorbent assay for the detection of dicamba. Journal of Agricultural and Food Chemistry, 49(5), 2256-2262. Retrieved from [Link]

  • Compendium of Pesticide Common Names. (n.d.). dicamba data sheet. Retrieved from [Link]

  • Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology, 6, 179. Retrieved from [Link]

  • Creative Diagnostics. (2021, March 1). Competitive ELISA. Retrieved from [Link]

  • Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology, 6, 179. Retrieved from [Link]

  • European Medicines Agency. (2006, September 21). Validation of immunoassay for the detection of antibody to human immunodeficiency virus in plasma pools - Scientific guideline. Retrieved from [Link]

  • Clinical & Laboratory Standards Institute. (2011, June 30). I/LA34 | Design and Validation of Immunoassays for Assessment of Human Allergenicity of New Biotherapeutic Drugs. Retrieved from [Link]

  • Wikipedia. (n.d.). Dicamba. Retrieved from [Link]

  • Pernak, J., et al. (2020). Double-Action Herbicidal Ionic Liquids Based on Dicamba Esterquats with 4-CPA, 2,4-D, MCPA, MCPP, and Clopyralid Anions. ACS Sustainable Chemistry & Engineering, 8(36), 13623-13632. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(3-chlorophenyl)acetate. Retrieved from [Link]

  • Scafaro, A. P., et al. (2025, January 8). A Non-Volatile Pro-Dicamba Herbicide Inspired by Meclofenoxate. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). Dicamba. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,6-Trichlorophenyl Acetate. Retrieved from [Link]

  • OriGene Technologies. (n.d.). Assay Reagents for Development of Specific and Optimized Assay. Retrieved from [Link]

  • NextSDS. (n.d.). 2,3,6-TRICHLOROPHENOL ACETATE — Chemical Substance Information. Retrieved from [Link]

  • GENOMINE. (n.d.). ELISA < Immunoassay < PRODUCTS. Retrieved from [Link]

Sources

Safety Operating Guide

Methyl 2-(2,3,6-trichlorophenyl)acetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide for the Safe Handling and Disposal of Methyl 2-(2,3,6-trichlorophenyl)acetate

Methyl 2-(2,3,6-trichlorophenyl)acetate (the methyl ester derivative of Fenac, CAS 85-34-7) is a chlorinated aromatic compound frequently utilized in agricultural research and specialized drug development workflows. Due to the high stability of its carbon-chlorine (C-Cl) bonds and its potential to act as an environmentally persistent organic pollutant, standard laboratory disposal methods (such as drain disposal or standard biohazard incineration) are1[1].

This guide provides a self-validating, step-by-step Standard Operating Procedure (SOP) for the RCRA-compliant segregation, manifesting, and thermal destruction of this compound.

Physicochemical Profile & Disposal Rationale

To design an effective disposal strategy, laboratory personnel must first understand the thermodynamic properties of the waste material.

Table 1: Quantitative Disposal Parameters for Methyl 2-(2,3,6-trichlorophenyl)acetate

ParameterValue / ClassificationOperational Implication
Chemical Formula C10H9Cl3O2High halogen content requires specialized caustic scrubbing during incineration.
Molecular Weight 267.53 g/mol Dense vapor; requires local exhaust ventilation (fume hood) during transfer.
Halogen Content ~39.7% (by mass)Strictly classifies as 2[2].
EPA RCRA Code U-listed / CharacteristicMust be manifested under specific EPA hazardous waste codes (e.g., F002/D022 equivalents depending on the solvent mixture)[3].
Thermal Stability High (C-Cl bond energy ~330 kJ/mol)Requires rotary kiln incineration at >1000°C to prevent dioxin formation.

Mechanistic Causality of the Disposal Strategy: Why do we mandate high-temperature rotary kiln incineration? Chlorinated aromatic esters undergo thermal cleavage at moderate temperatures (600–800°C). If oxygen is limited or temperatures are insufficient, the intermediate trichlorophenyl radicals can undergo bimolecular condensation, generating highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). By ensuring a4[4] with a residence time of >2 seconds, the aromatic rings are completely oxidized into carbon dioxide, water, and hydrogen chloride (HCl) gas.

Pathway N1 Methyl 2-(2,3,6-trichlorophenyl)acetate (C10H9Cl3O2) N2 Thermal Cleavage (Ester Hydrolysis / C-Cl Fission) N1->N2 N3 Incomplete Combustion Risk (Toxic Dioxins / Furans) N2->N3 <800°C N4 High-Temp Oxidation (>1000°C) N2->N4 >1000°C N5 Combustion Products (CO2, H2O, HCl gas) N4->N5

Thermal degradation pathway showing the necessity of high-temperature oxidation to prevent dioxins.

Step-by-Step Operational Disposal Protocol

Phase 1: Source Segregation and Primary Containment Rationale: Mixing halogenated waste with non-halogenated waste exponentially increases disposal costs, as the entire volume must then be treated as halogenated. Furthermore, limiting water content maintains the high BTU (heating value) required for efficient incineration.

  • Isolate the Waste Stream: Designate a specific, chemically compatible high-density polyethylene (HDPE) or glass waste carboy exclusively for "Halogenated Organic Waste."

  • Verify Compatibility: Ensure the waste mixture contains 5[5] and is completely free of heavy metals, inorganic acids, and peroxides.

  • Control Evaporation: Cap the container with a vented safety closure to prevent pressure buildup while minimizing the release of volatile chlorinated organics into the laboratory environment.

Phase 2: RCRA-Compliant Labeling and Storage Rationale: Regulatory compliance and emergency response rely on accurate, real-time identification of waste constituents.

  • Apply GHS/RCRA Labeling: Affix a standardized Hazardous Waste label. Explicitly list "Methyl 2-(2,3,6-trichlorophenyl)acetate" and any associated solvents (e.g., "Methanol 80%, Methyl 2-(2,3,6-trichlorophenyl)acetate 20%"). Do not use generic abbreviations.

  • Secondary Containment: Place the primary waste container inside a secondary containment tray capable of holding 110% of the primary container's volume.

  • Storage Conditions: Store in a dedicated, ventilated flammable/corrosive storage cabinet, strictly segregated from strong bases and oxidizing agents.

Phase 3: Manifesting and High-Temperature Incineration Rationale: Transferring the chemical liability requires a documented chain of custody and verification of destruction.

  • Profile the Waste: Submit a waste profile to your licensed hazardous waste vendor, detailing the exact halogen percentage (~40% for the pure compound) and BTU value.

  • Thermal Destruction (Vendor Execution): The vendor will process the waste in a rotary kiln incinerator. The system injects the liquid waste into a primary combustion chamber operating at >1000°C.

  • Caustic Scrubbing (Self-Validating Step): The exhaust gases (containing HCl) are passed through a packed-column wet scrubber utilizing sodium hydroxide (NaOH). The system validates destruction by 4[4] of the scrubber effluent; a stable, neutral pH confirms the complete neutralization of the generated HCl.

Workflow A Waste Generation (Halogenated Organic) B Segregation (<20% Water, No Metals) A->B C RCRA Storage (Vented Cabinet) B->C D Rotary Kiln Incineration (>1000°C, >2s) C->D E Caustic Scrubbing (HCl Neutralization) D->E F Safe Exhaust (CO2, H2O, NaCl) E->F

Workflow for the RCRA-compliant segregation and thermal destruction of halogenated wastes.

Spill Response & Immediate Safety Plan

In the event of an accidental release during transfer or storage, follow this immediate operational plan:

  • Evacuate and Ventilate: Immediately clear personnel from the immediate area. Ensure the laboratory fume hood or local exhaust is operating at maximum capacity.

  • Don PPE: Responders must wear chemical-resistant splash goggles, a face shield, heavy-duty nitrile or neoprene gloves, and a chemical-resistant apron.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or specialized hazmat spill pads). Never use combustible materials like sawdust for oxidizing or halogenated spills.

  • Collection: Carefully sweep the absorbed mixture using non-sparking tools and place it into a secure, wide-mouth HDPE container.

  • Decontamination: Wash the spill surface with a mild detergent solution, absorbing the wash water as hazardous waste.

  • Disposal: Label the collected cleanup materials as "Halogenated Organic Spill Residue" and integrate them into Phase 1 of the disposal protocol.

References

  • Nipissing University. "Hazardous Materials Disposal Guide.
  • University of Tennessee Safety Office. "Laboratory Hazardous Waste Management Guide.
  • UW Oshkosh. "UWO Guide to Classifying Unwanted Materials.
  • U.S. Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites.
  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • U.S. Environmental Protection Agency (EPA). "Analytical Reference Standards And Supplemental Data The Pesticides And Industrial Chemicals Repository.

Sources

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